molecular formula C21H21D4N3O2S.1/2C4H4O4 B602530 Quetiapine D4 Hemifumarate CAS No. 1217310-65-0

Quetiapine D4 Hemifumarate

Número de catálogo: B602530
Número CAS: 1217310-65-0
Peso molecular: 445.54
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quetiapine D4 Hemifumarate is a deuterium-labeled analog of the atypical antipsychotic Quetiapine, specifically designed for use in analytical and pharmaceutical development. This high-purity compound serves as a critical internal standard for applications such as Analytical Method Development (AMV), method validation, and Quality Control (QC) during the commercial production of Quetiapine or the filing of Abbreviated New Drug Applications (ANDAs) . Its primary research value lies in enabling highly accurate and reliable quantification of Quetiapine in complex biological and pharmaceutical samples using techniques like LC-MS, thereby improving analytical precision by compensating for variations in sample processing and instrument response. The deuterium label, located on the piperazine ring (2,2,6,6-d4), provides the mass shift necessary to distinguish the standard from the native analyte without significantly altering its chemical properties . The parent compound, Quetiapine, is a second-generation antipsychotic with a multifaceted mechanism of action. It functions primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is linked to its efficacy in managing schizophrenia and bipolar disorder . Its pharmacological profile also includes antagonism at histamine H1 and adrenergic α1 receptors, which is associated with sedative effects and orthostatic hypotension, respectively . Furthermore, its active metabolite, norquetiapine, contributes to its therapeutic profile through additional actions, including inhibition of the norepinephrine transporter . This product is supplied with comprehensive characterization data to ensure regulatory compliance and is intended solely for analytical and research purposes. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Certificate of Analysis for specific data on isotopic enrichment and purity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKKPPGSCBIFAM-PSAPTRNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H58N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Validation of Quetiapine-D4 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Bioanalytical and Medicinal Chemists

Executive Summary

This technical guide details the structural elucidation and validation protocols for Quetiapine-D4 Hemifumarate , a stable isotope-labeled (SIL) internal standard used critically in LC-MS/MS bioanalysis.

In pharmacokinetic (PK) and forensic applications, the integrity of the internal standard is paramount. Unlike the parent compound, the D4 isotopologue must undergo rigorous verification to confirm not just chemical identity, but isotopic enrichment , label positioning , and salt stoichiometry . This guide provides a self-validating workflow to confirm the structure of Quetiapine-D4 (specifically the ethoxy-d4 variant, a common commercial standard) and its hemifumarate salt form.

Chemical Identity & Target Structure

  • Compound Name: Quetiapine-D4 Hemifumarate

  • Chemical Name: 2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy-1,1,2,2-d4)ethanol hemifumarate.

  • Molecular Formula (Salt):

    
    
    
  • Role: Internal Standard (IS) for quantification of Quetiapine.

Elucidation Logic Flow

The following diagram outlines the decision matrix for validating the material.

ElucidationWorkflow Start Raw Material (Quetiapine-D4) MS HRMS Analysis (Isotopic Pattern) Start->MS Step 1: Mass Check MS->Start Fail: <98% D4 NMR 1H NMR (Structural Map) MS->NMR Step 2: Connectivity NMR->Start Fail: Wrong Regioisomer Salt Stoichiometry (Hemifumarate Check) NMR->Salt Step 3: Counter-ion Valid Validated Reference Standard Salt->Valid Final COA

Figure 1: The critical path for structural validation of deuterated standards.

Module A: Mass Spectrometry (Isotopic Purity)

The first step is to confirm the incorporation of deuterium. Quetiapine (Free Base) has a monoisotopic mass of 383.17 Da . Quetiapine-D4 should present a dominant ion at 387.19 Da (


).
Causality & Mechanism

Mere presence of the m/z 387 ion is insufficient. We must quantify the "Isotopic purity" to ensure the absence of D0 (parent) which causes "cross-talk" in bioanalytical assays.

Experimental Protocol: HRMS Analysis
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Mode: ESI Positive (

    
    ).
    
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Criteria:

    • Target Ion:

      
       (Protonated D4 species).
      
    • D0 Contribution (

      
       384.18): Must be 
      
      
      
      relative to D4 peak.
Data Interpretation Table
SpeciesFormula (Protonated)Theoretical m/zAcceptance Criteria
Quetiapine (D0)

384.1740

Abundance
Quetiapine-D4

388.1991

Abundance

Technical Insight: If significant D0 is present, the standard will interfere with the analyte quantification at the Lower Limit of Quantification (LLOQ), leading to failed validation runs.

Module B: NMR Spectroscopy (Structural Mapping)

This is the definitive step. Mass spectrometry proves the mass, but NMR proves the position of the deuterium and the ratio of the salt.

Experimental Protocol
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    (MeOD). Note: DMSO is preferred to prevent exchangeable proton loss if analyzing amide/hydroxyl interactions, though Quetiapine lacks labile amides.
  • Frequency: 400 MHz or higher.

  • Scans: Minimum 16 scans for

    
    H; 1024 scans for 
    
    
    
    C (if required).
The Deuterium Silence Effect

In


H NMR, deuterium (

H) is silent. We validate the structure by observing which signals disappear compared to the non-deuterated parent reference.
Target Analysis: The Ethoxy Chain

Assuming the label is on the ethoxy chain (


), we look for the disappearance of the ethylene glycol protons.
Chemical Shift (

, ppm)
MultiplicityIntegration (Parent)Integration (D4)Assignment
6.8 - 7.5 Multiplet7H7HAromatic (Dibenzo-thiazepine)
6.61 Singlet1H 1H Fumarate (CH=CH) See Salt Logic below
3.5 - 3.6 Multiplet4HAbsent/Reduced Ethoxy chain (

)
2.4 - 2.6 Broad8H8HPiperazine Ring
Salt Stoichiometry Logic (Hemifumarate)

Quetiapine Hemifumarate implies a ratio of 2 Drug : 1 Acid .

  • Fumaric Acid Signal: A singlet at

    
     ppm (2 protons per fumaric acid molecule).
    
  • Quetiapine Signal: Choose a distinct aromatic proton (e.g., at 7.4 ppm, 1 proton).

  • Calculation: If the Quetiapine aromatic proton (1H) is set to an integral of 1.00 :

    • A 1:1 salt (Fumarate) would show a fumaric peak integral of 2.00 .

    • A 2:1 salt (Hemifumarate) means 0.5 moles of acid per 1 mole of drug.

    • 
      .
      
    • Validation Rule: The integral of the fumaric acid singlet must be 1.00 ± 0.1 relative to a single aromatic proton of Quetiapine.

Module C: Chromatographic Validation

Deuteration can cause a slight retention time shift (the Deuterium Isotope Effect), usually causing the D-analog to elute slightly earlier than the H-parent on Reverse Phase columns due to slightly lower lipophilicity.

Chromatography Inject Injection (Mixture of D0 + D4) Separation C18 Column Separation Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Result Retention Time Check Detection->Result D4 RT ≈ D0 RT (± 0.05 min)

Figure 2: LC-MS/MS Co-elution verification.

Protocol
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase: Gradient of Ammonium Acetate (pH 9) and Acetonitrile.

  • Observation: Ensure D4 and D0 co-elute sufficiently. If they separate completely, the D4 cannot compensate for matrix effects occurring at the specific time of the analyte's elution.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5002, Quetiapine. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chakraborty, B. S., et al. (2010). Determination of Quetiapine and its active metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

Author Note: This guide assumes the use of high-purity solvents and calibrated instrumentation. Always consult the specific Certificate of Analysis (CoA) provided by the manufacturer for batch-specific data.

Technical Guide: Synthesis and Characterization of Deuterated Quetiapine (Quetiapine-d8)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis and characterization of Quetiapine-d8 , a deuterated isotopologue of the atypical antipsychotic Quetiapine. This specific isotopologue (deuterated on the piperazine ring) is critical as an internal standard for bioanalysis and a scaffold for studying metabolic stability (Kinetic Isotope Effect) against CYP3A4-mediated N-dealkylation.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of Quetiapine-d8 requires a modular approach that introduces the expensive deuterium isotope late in the pathway or via a highly efficient coupling step to minimize isotopic dilution and cost.

Target Molecule: 11-(4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]thiazepine.

Retrosynthetic Disconnection

Standard Quetiapine synthesis often couples 11-chloro-dibenzo[b,f][1,4]thiazepine with the complete side chain (HEEP). However, for the deuterated analogue, the optimal strategy disconnects at the piperazine nitrogens.

  • Strategy: Sequential build-up.

  • Isotope Source: Piperazine-d8 (commercially available, high isotopic purity).

  • Core Logic: Reacting the thiazepine core with Piperazine-d8 first creates a stable deuterated intermediate, which is then alkylated. This avoids the complex synthesis of deuterated HEEP.

Pathway Visualization

QuetiapineSynthesis Lactam Dibenzo[b,f][1,4] thiazepin-11(10H)-one Chloro 11-Chloro-dibenzo [b,f][1,4]thiazepine (Imidoyl Chloride) Lactam->Chloro POCl3, PhNMe2 Reflux, 6h Inter Intermediate: 11-(Piperazin-1-yl-d8) dibenzo[b,f][1,4]thiazepine Chloro->Inter Coupling Toluene/Reflux PipD8 Piperazine-d8 (Isotope Source) PipD8->Inter Final Quetiapine-d8 (Free Base) Inter->Final Alkylation K2CO3, NaI, DMF SideChain 2-(2-Chloroethoxy)ethanol SideChain->Final

Figure 1: Modular synthesis workflow designed to maximize deuterium incorporation efficiency.

Experimental Protocols

Phase 1: Activation of the Thiazepine Core

The lactam functionality is unreactive toward nucleophilic attack by piperazine. It must be converted to the imidoyl chloride.

  • Reagents: Dibenzo[b,f][1,4]thiazepin-11(10H)-one (1.0 eq), Phosphorus oxychloride (

    
    , 15.0 eq), N,N-Dimethylaniline (catalytic).
    
  • Protocol:

    • Charge a reaction vessel with dibenzo[b,f][1,4]thiazepin-11(10H)-one.

    • Add

      
       carefully (exothermic). Add N,N-dimethylaniline as a catalyst.[1][2]
      
    • Heat to reflux (

      
      ) for 6–8 hours. Monitor by TLC (disappearance of lactam).[2]
      
    • Critical Workup: Distill off excess

      
       under reduced pressure. Dissolve residue in toluene and wash rapidly with ice-cold saturated 
      
      
      
      .
    • Note: The imidoyl chloride intermediate is hydrolytically unstable. Proceed immediately to Phase 2.

Phase 2: Isotopic Incorporation (The Deuterium Step)

This step locks the deuterium into the scaffold. Using excess Piperazine-d8 prevents the formation of the "dimer" impurity (bis-dibenzo-piperazine).

  • Reagents: 11-Chloro-dibenzo[b,f][1,4]thiazepine (Intermediate from Phase 1), Piperazine-d8 (3.0 eq), Toluene.

  • Protocol:

    • Dissolve the imidoyl chloride in anhydrous toluene.

    • Add Piperazine-d8 (3.0 equivalents). The excess acts as both reactant and acid scavenger.

    • Reflux for 4–6 hours under Nitrogen atmosphere.

    • Cool to room temperature. Wash with water to remove excess Piperazine-d8 and salts.

    • Extract the organic layer with dilute HCl (the product moves to the aqueous phase, impurities stay in organic).

    • Basify the aqueous phase with NaOH and extract back into Dichloromethane (DCM).

    • Evaporate to yield 11-(piperazin-1-yl-d8)dibenzo[b,f][1,4]thiazepine .

Phase 3: Side-Chain Elongation

The secondary amine of the piperazine ring is alkylated to install the hydroxyethoxyethyl tail.

  • Reagents: Deuterated Intermediate (Phase 2), 2-(2-Chloroethoxy)ethanol (1.2 eq),

    
     (2.0 eq), NaI (0.1 eq), DMF or Acetonitrile.
    
  • Protocol:

    • Dissolve the deuterated intermediate in DMF.

    • Add anhydrous

      
       and catalytic Sodium Iodide (NaI) to accelerate the Finkelstein reaction.
      
    • Add 2-(2-Chloroethoxy)ethanol dropwise.

    • Heat to

      
       for 12 hours.
      
    • Purification: Cool, pour into water, and extract with Ethyl Acetate.

    • The crude oil is purified via column chromatography (DCM:MeOH 95:5) to yield Quetiapine-d8 Free Base.

Characterization Framework

Validation of the deuterated compound relies on the absence of specific signals in NMR and the shift of the parent ion in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Comparison

The key diagnostic is the "Silent Region." In standard Quetiapine, the piperazine protons appear as multiplets between 2.5–3.5 ppm. In Quetiapine-d8, these signals disappear.

Proton AssignmentChemical Shift (

, ppm) - Standard
Chemical Shift (

, ppm) - Quetiapine-d8
Signal Status
Aromatic (Thiazepine) 6.80 – 7.60 (m, 8H)6.80 – 7.60 (m, 8H)Unchanged
Side Chain (

)
3.50 – 3.70 (m, 6H)3.50 – 3.70 (m, 6H)Unchanged
Side Chain (

)
2.60 – 2.70 (t, 2H)2.60 – 2.70 (t, 2H)Unchanged
Piperazine Ring 2.40 – 3.40 (broad m, 8H) Silent / Absent CONFIRMED D8
Hydroxyl (

)
~4.50 (broad s, 1H)~4.50 (broad s, 1H)Unchanged
Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Standard Quetiapine:

    
    
    
  • Quetiapine-d8:

    
    
    
  • Fragmentation Logic: The primary fragmentation often cleaves the side chain.

    • Fragment A (Thiazepine + Piperazine): Standard = 295 m/z. Deuterated = 303 m/z (+8 shift confirms D-ring integrity).

Metabolic Stability & KIE

The deuteration of the piperazine ring provides a Kinetic Isotope Effect (KIE). The piperazine ring is a metabolic hotspot for CYP3A4-mediated oxidations (N-dealkylation).

  • Mechanism: C-D bonds are stronger than C-H bonds.

  • Outcome: Replacing H with D at the

    
    -carbon positions adjacent to nitrogen slows the rate of metabolic breakdown, potentially extending half-life (
    
    
    
    ) and reducing the formation of N-desalkylquetiapine.

Metabolism cluster_legend Metabolic Pathway Logic Q Quetiapine-d8 CYP CYP3A4 Enzyme Q->CYP Binding Met1 N-Desalkylquetiapine (Major Metabolite) CYP->Met1 N-Dealkylation (Slowed by KIE) Met2 Quetiapine Sulfoxide CYP->Met2 S-Oxidation (Unaffected) Legend Deuteration at piperazine hinders C-H bond cleavage required for N-dealkylation.

Figure 2: Impact of deuteration on CYP3A4 metabolic pathways.

References

  • Preparation of Quetiapine and Pharmaceutically Acceptable Salts.
  • Process for the Synthesis of Quetiapine.
  • Identification, Isolation, Synthesis and Characterization of Impurities of Quetiapine Fumarate. Source: ResearchGate (Pharmazie 63, 2008). URL:[Link]

  • Metabolism of Quetiapine by CYP3A4 and CYP3A5. Source: PubMed (Drug Metab Dispos. 2009). URL:[Link]

Sources

Physical and chemical properties of Quetiapine D4 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Bioanalytical Workflows and Physicochemical Profiling

Executive Summary

Quetiapine-d4 Hemifumarate (CAS: 1217310-65-0) is the deuterated stable isotope-labeled (SIL) analog of the atypical antipsychotic Quetiapine.[1] It serves as the gold-standard Internal Standard (IS) for the quantification of Quetiapine in complex biological matrices (plasma, serum, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide addresses the critical physicochemical properties, isotopic integrity, and experimental protocols required to minimize matrix effects and ensure regulatory compliance (FDA/EMA) in bioanalytical method validation.

Part 1: Chemical Identity & Structural Integrity

The utility of Quetiapine-d4 lies in its chemical equivalence to the analyte of interest (Quetiapine) while maintaining a distinct mass shift (+4 Da). This shift allows for the correction of ionization suppression/enhancement during electrospray ionization (ESI).

1.1 Nomenclature and Identification
  • IUPAC Name: 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol hemifumarate.

  • CAS Number: 1217310-65-0 (Specific to the ethoxy-d4 hemifumarate salt).[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 445.55 g/mol (Salt form); ~387.5 g/mol (Free Base).

  • Isotopic Purity: Typically

    
     deuterated forms (d4), with minimal d0 contribution to prevent interference with the analyte signal.
    
1.2 Structural Visualization

The following diagram illustrates the core structure and the specific localization of the deuterium label on the ethoxy chain, which is the most commercially prevalent form (CAS 1217310-65-0).

QuetiapineStructure cluster_legend Structural Functionality Core Dibenzo[b,f][1,4]thiazepine Ring (Lipophilic Core) Piperazine Piperazine Ring (Basic Nitrogen pKa ~7.06) Core->Piperazine N-Linkage Linker Ethoxy Chain (Deuterium Label Site: D4) Piperazine->Linker N-Alkylation Tail Terminal Alcohol (Polarity) Linker->Tail Ether Bond Salt Hemifumarate Counterion (Stability & Solubility) Salt->Piperazine Ionic Interaction Description The D4 label is typically located on the ethoxy chain. This position is metabolically stable but requires careful MS transition selection.

Figure 1: Structural breakdown of Quetiapine-d4 Hemifumarate showing the deuterium labeling site on the ethoxy chain.[1][3][4][5]

Part 2: Physicochemical Profile[1]

Understanding the solubility and stability profile is prerequisite to preparing accurate stock solutions. As a hemifumarate salt, the compound exhibits different solubility behaviors than the free base.

PropertySpecificationTechnical Insight
Physical State White to off-white crystalline solidHygroscopic; store in desiccated conditions.
Melting Point 172 – 176 °CConsistent with the hemifumarate salt form; indicates high lattice stability [1].
Solubility (Primary) DMSO (~10 mg/mL), MethanolPreferred Stock Solvent: DMSO.[2] Avoid direct dissolution in aqueous buffers due to slow kinetics [2].
Solubility (Secondary) Water (Sparingly), PBS (pH 7.[2]2)Soluble up to ~0.5 mg/mL in 1:1 DMSO:PBS.[2] Aqueous solutions degrade faster than organic stocks [2].
pKa ~7.06 and ~3.3The piperazine nitrogen is protonated at physiological pH, driving solubility in acidic mobile phases.
LogP ~2.7 (Free Base)Lipophilic enough to require high organic content (>30%) for elution on C18 columns.
Part 3: Mass Spectrometric Characteristics (LC-MS/MS)

The successful use of Quetiapine-d4 depends on selecting the correct Multiple Reaction Monitoring (MRM) transitions.

3.1 The "Label Loss" Phenomenon

For CAS 1217310-65-0 (Ethoxy-d4), the primary fragmentation pathway of Quetiapine often involves the loss of the ethoxyethanol side chain.

  • Parent Ion:

    
     388.2 
    
    
    
  • Common Product Ion:

    
     253.1 (Dibenzo-thiazepine-piperazine core).
    
  • Critical Note: If the fragmentation cleaves the ethoxy chain (where the D4 label resides), the product ion (

    
     253.1) will be identical  to the unlabeled Quetiapine product ion.
    
  • Resolution: You must rely on the precursor mass separation (384 vs. 388) for specificity. Ensure your quadrupole resolution is set to "Unit" or better to prevent cross-talk. Alternatively, select a transition that retains the label if sensitivity permits.

3.2 Recommended Transitions
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Role
Quetiapine 384.2253.14020-25Quantifier
Quetiapine 384.2221.14035Qualifier
Quetiapine-d4 388.2 253.1 4020-25IS Quantifier*

*Note: The 388->253 transition implies loss of the label. Ensure d0 impurity in the IS is <0.5% to avoid contributing to the analyte signal.

Part 4: Analytical Protocol (Step-by-Step)

This protocol ensures the generation of a self-validating calibration curve using Quetiapine-d4.

4.1 Stock Solution Preparation
  • Weighing: Accurately weigh 1.0 mg of Quetiapine-d4 Hemifumarate into a glass vial.

  • Dissolution: Add 1.0 mL of DMSO (Dimethyl Sulfoxide). Vortex for 1 minute until completely dissolved. Do not use water initially.

  • Storage: Aliquot into amber glass vials. Store at -80°C (Stable for 6 months) [1].

4.2 Working Internal Standard (WIS)
  • Dilution: Dilute the Stock (1 mg/mL) with Methanol to a concentration of 100 ng/mL .

  • Usage: This solution should be prepared fresh weekly and stored at -20°C.

4.3 Sample Extraction (Protein Precipitation)

This workflow minimizes matrix effects while ensuring high recovery.

ExtractionWorkflow cluster_QC Quality Control Check Step1 Step 1: Aliquot 50 µL Human Plasma Step2 Step 2: IS Addition Add 10 µL Quetiapine-d4 WIS (100 ng/mL) Step1->Step2 Step3 Step 3: Precipitation Add 200 µL Acetonitrile (Ice Cold) Step2->Step3 Step4 Step 4: Vortex & Centrifuge 2000g for 10 mins @ 4°C Step3->Step4 Step5 Step 5: Injection Inject 5 µL Supernatant into LC-MS/MS Step4->Step5 QC1 Blank + IS Sample (Check for Interference in Analyte Channel) QC1->Step5

Figure 2: Protein precipitation workflow incorporating Quetiapine-d4 to correct for extraction efficiency and ionization variations.

4.4 Chromatographic Conditions (Reference Method)
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[6]

  • Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes [3].

  • Flow Rate: 0.4 mL/min.[6]

Part 5: Handling, Stability & Safety
5.1 Stability Profile
  • Photostability: Quetiapine is light-sensitive. All extraction steps should be performed under yellow light or in amber glassware.

  • Solution Stability:

    • DMSO Stock: Stable for 6 months at -80°C.

    • Aqueous/Methanol Working Solutions: Degrade within 24-48 hours at room temperature. Discard after use [2].

5.2 Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazards: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of powder.

References
  • Li, K., et al. (2017).[6] Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study. Journal of Chromatography B, 1060, 194-200. Retrieved from [Link]

  • PubChem. (2024).[1] Quetiapine-d4 hemifumarate (CID 24808524).[1] National Library of Medicine. Retrieved from [Link]

  • Barrett, B., et al. (2007). Development and validation of a LC-MS/MS method for the determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 497-505.

Sources

Quetiapine D4 Hemifumarate mechanism of action inquiry

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacodynamics, Deuterium Isotope Effects, and Analytical Applications

Executive Summary

Quetiapine D4 Hemifumarate is the deuterated isotopolog of the atypical antipsychotic quetiapine, utilized primarily as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical quantification. While its pharmacological mechanism mirrors the parent compound—functioning as a serotonin-dopamine antagonist (SDA)—its technical value lies in its mass-differentiated physicochemical behavior. This guide dissects the receptor-level mechanism of action (MOA) of the quetiapine scaffold, the kinetic implications of deuterium substitution, and the rigorous methodologies required for its application in high-sensitivity LC-MS/MS workflows.

Part 1: Chemical & Physicochemical Profile

Identity: 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-piperazin-1-yl)ethoxy]ethanol-d4 hemifumarate. Stoichiometry: The "hemifumarate" designation indicates a stoichiometry of 2:1 (Base:Acid). Two molecules of Quetiapine D4 coordinate with one molecule of fumaric acid.

PropertyQuetiapine (Parent)Quetiapine D4 (Isotopolog)Relevance
Molecular Formula


Mass Shift
Monoisotopic Mass (Base) 383.17 Da387.19 Da+4 Da shift prevents isotopic overlap
pKa 7.06 (piperazine N)~7.06Identical ionization efficiency
LogP 2.06~2.04Identical chromatographic retention
Part 2: Pharmacological Mechanism of Action

Context: Understanding the biological interaction of the quetiapine scaffold is essential for researchers studying receptor occupancy or metabolic profiling using the D4 tracer.

1. The "Hit-and-Run" D2 Antagonism

Unlike typical antipsychotics (e.g., haloperidol) that bind tightly to the Dopamine D2 receptor, quetiapine exhibits "loose" binding kinetics. It rapidly dissociates from the D2 receptor.

  • Mechanism: Competitive antagonism at post-synaptic D2 receptors in the mesolimbic pathway.

  • Kinetics: High

    
     (dissociation rate constant). This allows normal physiological dopamine surges to displace the drug, reducing Extrapyramidal Symptoms (EPS).
    
2. The Norquetiapine Contribution

Quetiapine is a pro-drug for its active metabolite, N-desalkylquetiapine (Norquetiapine) . In research involving D4, it is critical to understand if the deuterium label is retained in the metabolite.

  • Quetiapine: Antagonist at 5-HT2A > D2.

  • Norquetiapine: Potent Norepinephrine Transporter (NET) inhibitor and partial 5-HT1A agonist.

3. Receptor Binding Affinity Profile (

)

The following table summarizes the binding affinities, illustrating the multi-receptor action.

ReceptorAffinity (

nM)
Functional Effect
Histamine H1 ~11Sedation (Hypnotic effect)
Alpha-1 Adrenergic ~19Orthostatic hypotension
5-HT2A ~100Antipsychotic efficacy, dopamine release in PFC
Dopamine D2 ~300Antipsychotic efficacy (Loose binding)
Muscarinic M1 >1000Low anticholinergic side effects
Visualization: Signaling & Metabolic Pathway

The following diagram illustrates the dual-action pathway of Quetiapine and its conversion to Norquetiapine, highlighting the receptor targets.

QuetiapineMOA Quetiapine Quetiapine (Parent/D4) CYP3A4 CYP3A4 (Enzyme) Quetiapine->CYP3A4 Substrate D2 D2 Receptor (Mesolimbic) Quetiapine->D2 Fast-Off Antagonism HT2A 5-HT2A (Frontal Cortex) Quetiapine->HT2A Antagonism H1 H1 Receptor (CNS) Quetiapine->H1 High Affinity Antagonism Norquetiapine Norquetiapine (Active Metabolite) CYP3A4->Norquetiapine N-dealkylation NET NET Transporter (Pre-synaptic) Norquetiapine->NET Inhibition HT1A 5-HT1A (Partial Agonist) Norquetiapine->HT1A Activation

Figure 1: Pharmacodynamic cascade of Quetiapine and its active metabolite Norquetiapine.

Part 3: Analytical Mechanism (Internal Standardization)

For drug development professionals, the "action" of Quetiapine D4 is defined by its utility in Isotope Dilution Mass Spectrometry (IDMS) .

1. Compensation for Matrix Effects

In LC-MS/MS, biological matrices (plasma, urine) contain phospholipids that suppress ionization.

  • Mechanism: Quetiapine D4 co-elutes with the analyte.

  • Result: Any suppression occurring at the retention time of the analyte affects the D4 IS to the exact same degree. The ratio of Area(Analyte)/Area(IS) remains constant, ensuring accuracy.

2. Deuterium Stability & Scrambling
  • Risk: If the D4 label is on an exchangeable proton (e.g., -OH, -NH), it will swap with solvent protons, losing the mass tag.

  • Solution: Quetiapine D4 typically labels the ethylene bridge or the piperazine ring (C-D bonds), which are non-exchangeable under standard LC conditions.

Part 4: Experimental Protocols
Protocol A: LC-MS/MS Method Development (Bioanalysis)

Objective: Quantify Quetiapine in human plasma using Quetiapine D4 as the Internal Standard.

1. Reagent Preparation:

  • Stock Solution: Dissolve this compound in Methanol to 1 mg/mL (free base equivalent). Correct for salt factor (~1.15x).

  • Working IS Solution: Dilute stock to 50 ng/mL in 50:50 Methanol:Water.

2. Sample Extraction (Protein Precipitation):

  • Pipette 50 µL of plasma sample into a 96-well plate.

  • Add 20 µL of Working IS Solution (Quetiapine D4).

  • Add 150 µL of Acetonitrile (precipitating agent). Vortex for 2 mins.

  • Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 0.1% Formic Acid in water.

3. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase A: 5mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

4. MRM Transitions (Multiple Reaction Monitoring): The mass spectrometer filters for the specific precursor and fragment ions.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Quetiapine 384.2 (

)
253.125
Quetiapine D4 388.2 (

)
257.125

Note: The product ion shift (+4 Da) confirms the deuterium label is retained on the fragment moiety.

Protocol B: In Vitro Metabolic Stability (Kinetic Isotope Effect)

Objective: Determine if D4 substitution alters metabolic rate (KIE).

  • Incubation: Incubate 1 µM Quetiapine (Control) and 1 µM Quetiapine D4 (Test) separately with human liver microsomes (HLM) and NADPH.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate slope (

    
    ).
    
    • If

      
      , the D4 is bio-equivalent for binding studies. If 
      
      
      
      , metabolic switching may occur (deuterium retention effect).
Visualization: Analytical Workflow

This diagram details the self-validating logic of the IDMS workflow.

LCMS_Workflow cluster_logic Self-Validating Mechanism Sample Biological Sample (Plasma + Analyte) Spike Spike IS (Quetiapine D4) Sample->Spike Internal Standardization Extract Protein Precipitation (Acetonitrile) Spike->Extract Mix Centrifuge Centrifugation (Remove Solids) Extract->Centrifuge LC LC Separation (Co-elution) Centrifuge->LC Supernatant Injection MS MS/MS Detection (Mass Differentiation) LC->MS ESI Source LC->MS Matrix Effects Cancel Out Ratio Calculate Ratio (Analyte Area / IS Area) MS->Ratio Data Processing

Figure 2: Step-by-step LC-MS/MS workflow utilizing Quetiapine D4 for error correction.

References
  • Seeman, P. (2002). "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry. Link

  • Stahl, S. M. (2013). "Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications." Cambridge University Press. Link

  • DrugBank Online. (2024). "Quetiapine: Pharmacology and Metabolism." DrugBank. Link

  • Food and Drug Administration (FDA). (2004). "SEROQUEL (quetiapine fumarate) Tablets Label." FDA Access Data. Link

  • Jemal, M., et al. (2003). "LC-MS/MS Bioanalysis of Drugs: Internal Standard Issues." Biomedical Chromatography. Link

Precision Bioanalysis: Isotopic Labeling of Quetiapine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antipsychotic pharmacokinetics, Quetiapine (Seroquel) presents a complex metabolic profile primarily driven by CYP3A4 and, to a lesser extent, CYP2D6. For drug development professionals, the precision of metabolic readout—specifically the quantification of the parent compound versus its active metabolite, N-desalkylquetiapine (Norquetiapine) —is contingent upon the rigorous application of Stable Isotope Labeled (SIL) standards.

This guide details the strategic implementation of isotopically labeled Quetiapine isotopologues. We move beyond basic quantification to explore the mechanistic utility of isotopic labeling in defining metabolic clearance pathways and ensuring bioanalytical robustness in LC-MS/MS workflows.

The Metabolic Matrix: Why Labeling Matters

Quetiapine undergoes extensive hepatic metabolism. Less than 1% of the administered dose is excreted unchanged. The primary metabolic pathways involve sulfoxidation and oxidation, but the critical pathway for pharmacological activity is the N-dealkylation mediated by CYP3A4.

Key Metabolic Challenges
  • Pathway Bifurcation: Distinguishing between CYP3A4-mediated N-dealkylation and CYP3A4-mediated sulfoxidation requires high-specificity detection.

  • Ion Suppression: In complex matrices (plasma, microsomes), co-eluting phospholipids can suppress signal. A co-eluting SIL Internal Standard (SIL-IS) is the only reliable method to normalize this variance.

  • Metabolite Interference: Unlabeled metabolites can fragment into ions isobaric to the parent. A sufficiently mass-shifted IS (e.g., +8 Da) prevents "cross-talk."

Visualization: Quetiapine Metabolic Pathways

The following diagram illustrates the primary enzymatic conversions, highlighting the necessity for specific tracking.

QuetiapineMetabolism Q Quetiapine (Parent) CYP3A4 CYP3A4 Q->CYP3A4 CYP2D6 CYP2D6 Q->CYP2D6 NQ Norquetiapine (Active Metabolite) QS Quetiapine Sulfoxide HQ 7-Hydroxy Quetiapine CYP3A4->NQ N-Dealkylation CYP3A4->QS Sulfoxidation CYP2D6->HQ Hydroxylation

Figure 1: Primary metabolic pathways of Quetiapine showing the divergence into active (Norquetiapine) and inactive metabolites.

Strategic Design of Isotopologues

Not all labeled standards are created equal. The choice of isotope (


H vs 

C/

N) and the position of the label dictate the utility of the molecule.
Deuterium ( H) Labeling (Quetiapine-d8)
  • Application: Quantitative Bioanalysis (Internal Standard).

  • Structure: Typically labeled on the piperazine ring.

  • Rationale:

    • Cost-Effective: Deuterated reagents are generally cheaper than

      
      C analogs.
      
    • Mass Shift: A d8-label provides a +8 Da shift, which is sufficient to avoid isotopic overlap with the natural M+2 or M+4 isotopes of the parent drug (especially important given the sulfur atom in Quetiapine).

    • Retention Time: Note that extensive deuteration can cause a slight retention time shift in Reverse Phase LC (the "deuterium isotope effect"). However, for d8, this is usually negligible or manageable.

Carbon-13 ( C) / Nitrogen-15 ( N) Labeling
  • Application: Metabolic Flux Analysis & High-Precision Quantitation.

  • Rationale:

    • Co-elution:

      
      C analogs co-elute perfectly with the analyte, unlike deuterated versions which may separate slightly. This offers the highest precision for correcting matrix effects.
      
    • Stability: Carbon-carbon bonds are metabolically stable and do not undergo exchange.

Synthesis Logic

To synthesize Quetiapine-d8 , the convergent route is preferred to maximize yield and isotopic purity.

  • Core Scaffold: 11-chloro-dibenzo[b,f][1,4]thiazepine (Unlabeled).

  • Labeled Reagent: 2-(2-hydroxyethoxy)ethyl-piperazine-d8.

  • Coupling: Nucleophilic substitution reaction.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of Quetiapine and identify the formation rate of Norquetiapine.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Quetiapine (Test Article).

  • Quetiapine-d8 (Internal Standard).

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL HLM with 1 µM Quetiapine in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 10, 20, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing 100 ng/mL Quetiapine-d8 .

  • Processing: Centrifuge at 4000g for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

Protocol B: LC-MS/MS Bioanalysis

Objective: Quantify Quetiapine using Quetiapine-d8 to normalize matrix effects.

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

MRM Transitions (Self-Validating Check):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Quetiapine 384.2 253.1 40 25
Quetiapine-d8 392.2 261.1 40 25

| Norquetiapine | 296.1 | 210.1 | 45 | 30 |

Note: The mass shift of +8 Da in the precursor (384 -> 392) and product (253 -> 261) confirms the label is located on the fragment retained during collision-induced dissociation (the piperazine-ethoxy moiety).

Visualization: Bioanalytical Workflow

BioanalysisWorkflow Sample Biological Sample (Plasma/Microsome) Spike Spike IS (Quetiapine-d8) Sample->Spike Extract Protein Precipitation (ACN/MeOH) Spike->Extract Centrifuge Centrifugation (4000g, 20 min) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Analysis (Analyte Area / IS Area) MS->Data

Figure 2: Step-by-step workflow for quantitative bioanalysis using Isotopic Labeling.

Data Analysis & Interpretation

When analyzing the data, three critical checks ensure scientific integrity:

  • IS Response Consistency: Plot the peak area of Quetiapine-d8 across all samples. A variation >15% indicates inconsistent extraction efficiency or matrix effects that the IS may not be fully correcting if the retention time shift is significant.

  • Blank Check: Inject a "double blank" (matrix only) and a "zero sample" (matrix + IS). Ensure there is no interference at the Quetiapine transition in the zero sample. This validates the isotopic purity of the Quetiapine-d8 (ensuring it contains <0.5% unlabeled d0).

  • Cross-Talk Verification: Inject a high concentration of Quetiapine (Upper Limit of Quantification) without IS. Monitor the IS channel. Any signal here suggests the mass resolution is insufficient or the fragmentation pathway produces an isobaric interference.

References

  • U.S. Food and Drug Administration (FDA). Seroquel (quetiapine fumarate) Prescribing Information. DailyMed. Available at: [Link]

  • DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical Pharmacokinetics, 40(7), 509–522.
  • Bakken, G. V., et al. (2011). Metabolism of quetiapine by CYP3A4 and CYP2D6 in human liver microsomes. Drug Metabolism and Disposition.

Technical Whitepaper: Interpreting and Validating the Certificate of Analysis for Quetiapine-D4 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of the Internal Standard

In the regulated environment of LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary normalization factor for quantitative accuracy. Quetiapine-D4 Hemifumarate is the industry-standard stable isotope-labeled (SIL) IS for the quantification of Quetiapine in biological matrices.

Its utility relies on the principle that the deuterated analog mimics the physicochemical properties (pKa, solubility, hydrophobicity) of the analyte—Quetiapine—while remaining mass-resolvable by the mass spectrometer. However, the Certificate of Analysis (CoA) for this reagent is often a source of critical calculation errors. A failure to correctly interpret the stoichiometry (hemifumarate salt form) or the isotopic purity (D0 contribution) can introduce systematic bias into pharmacokinetic data, potentially invalidating bioequivalence studies.

This guide dissects the technical specifications of Quetiapine-D4 Hemifumarate and provides a self-validating protocol for its introduction into the laboratory.

The Anatomy of the CoA: Critical Quality Attributes (CQAs)

When reviewing a CoA for Quetiapine-D4 Hemifumarate, three specific sections dictate the reagent's usability.

Chemical Identity and Stoichiometry

The "Hemifumarate" designation implies a stoichiometry of 2:1 (two moles of Quetiapine base to one mole of Fumaric acid). However, custom synthesis labs may occasionally supply the full fumarate (1:1) or varying hydration states.

  • Correct Stoichiometry Verification:

    • Free Base Formula:

      
      
      
    • Free Base MW: ~387.53 g/mol

    • Hemifumarate Salt MW: ~445.57 g/mol (Base + 0.5

      
       Fumaric Acid)
      
    • Critical Check: If the CoA lists a Molecular Weight near 503.6 g/mol , the substance is likely the full fumarate. Using the wrong MW in stock calculations will result in a ~13% concentration error .

Isotopic Purity and Enrichment

"Chemical Purity" (HPLC) and "Isotopic Purity" (MS) are distinct.

  • Chemical Purity: Indicates the absence of synthesis byproducts (e.g., des-alkyl quetiapine).

  • Isotopic Purity: Indicates the enrichment of the D4 isotopolog.

  • The "D0" Risk: The most critical parameter is the percentage of unlabeled Quetiapine (D0) remaining in the standard. If the D4 IS contains 0.5% D0, and you spike the IS at a high concentration, that D0 impurity contributes to the analyte signal, artificially inflating the Lower Limit of Quantification (LLOQ).

Deuterium Position

The position of the deuterium label (e.g., piperazine ring vs. ethoxy tail) dictates the Multiple Reaction Monitoring (MRM) transitions.

  • Common D4 Position: Ethoxyethanol chain (

    
    -ethoxy).
    
  • Impact: If the fragmentation pathway involves the loss of the ethoxy chain, the "D4" mass shift might be lost in the product ion, causing "crosstalk" where the IS and Analyte share the same transition.

  • Action: Verify the structure diagram on the CoA against your MS/MS transition selection.

Visualization: CoA Validation Workflow

The following diagram outlines the decision logic for accepting a new lot of Quetiapine-D4 Hemifumarate based on CoA data and experimental verification.

CoA_Validation_Workflow Start Receipt of Quetiapine-D4 CoA Check_Salt Check Stoichiometry (Hemi vs Full Fumarate) Start->Check_Salt Calc_MW Calculate Correction Factor (Salt -> Free Base) Check_Salt->Calc_MW Confirm MW Check_Iso Check Isotopic Purity (% D0 Content) Calc_MW->Check_Iso Decision_Iso Is D0 > 0.5%? Check_Iso->Decision_Iso Exp_Val Experimental Validation (Interference Check) Decision_Iso->Exp_Val No (Acceptable) Reject REJECT LOT (Risk to LLOQ) Decision_Iso->Reject Yes (High Risk) Exp_Val->Reject Fail Stock_Prep Prepare Stock Solution (Gravimetric) Exp_Val->Stock_Prep Pass

Figure 1: Decision logic for validating Quetiapine-D4 Hemifumarate prior to use in regulated bioanalysis.

Technical Validation Protocols

Protocol A: Corrected Stock Solution Preparation

Objective: Prepare a stock solution accurately corrected for salt form and purity to ensure the free base concentration is exact.

Data Table: Correction Factor Calculation

ParameterValue (Example)Source
Weighed Mass (Salt) 10.00 mgBalance
Chemical Purity 98.5% (0.985)CoA (HPLC)
MW (Salt - Hemifumarate) 445.57 g/mol CoA
MW (Free Base - D4) 387.53 g/mol Calculated
Salt Correction Factor 0.8697 (

)
Calculation

Step-by-Step Procedure:

  • Equilibration: Allow the vial to reach room temperature in a desiccator to prevent condensation (Quetiapine salts are hygroscopic).

  • Weighing: Weigh approximately 10 mg of Quetiapine-D4 Hemifumarate into a volumetric flask. Record exact weight (e.g., 10.05 mg).

  • Calculation:

    
    
    
    
    
    [1]
  • Dissolution: Dissolve in Methanol . Do not use 100% Acetonitrile initially, as the fumarate salt has poor solubility in pure ACN. Sonicate for 5 minutes.

  • Storage: Store at -20°C or lower, protected from light (amber glass).

Protocol B: Isotopic Interference Assessment (The "Cross-Talk" Check)

Objective: Validate that the D4 IS does not contribute significant signal to the analyte channel (D0) and vice versa, per FDA M10 guidelines.

Methodology:

  • Prepare Sample A (IS Only): Spike blank matrix with Internal Standard at the working concentration.

  • Prepare Sample B (Analyte Only): Spike blank matrix with Quetiapine (D0) at the Upper Limit of Quantification (ULOQ).

  • Prepare Sample C (Double Blank): Blank matrix with no IS and no Analyte.

  • Analysis: Inject samples in triplicate.

Acceptance Criteria (FDA/EMA M10):

  • IS Interference on Analyte: The signal in the Analyte channel for Sample A must be < 20% of the LLOQ response.

    • Root Cause if Failed: High D0 impurity in the CoA material.

  • Analyte Interference on IS: The signal in the IS channel for Sample B must be < 5% of the IS response .

    • Root Cause if Failed: Natural isotopic abundance of the Analyte (M+4 contribution) or mass resolution settings on the MS.

Handling and Stability Profile

PropertySpecificationHandling Implication
Hygroscopicity ModerateStore with desiccant; equilibrate before weighing.
Light Sensitivity SensitiveUse amber glassware; avoid bench exposure.
Solubility Methanol, DMSOAvoid dissolving salt directly in non-polar solvents.
Retest Date Typically 2-3 YearsVerify via HPLC Purity check annually.

Visualization: Chemical Structure and Deuterium Placement The following diagram illustrates the typical structure of Quetiapine-D4 (Ethoxy-D4 variant) and the fragmentation logic.

Structure_Logic Sub_Base Quetiapine Core (Dibenzo-thiazepine) Sub_Link Piperazine Ring Sub_Base->Sub_Link Sub_Tail Ethoxy Chain (Target for D4 Label) Sub_Link->Sub_Tail Stable Link Frag_Ion Product Ion (m/z 258 or 296) Sub_Tail->Frag_Ion Fragmentation (Loss of Tail?) Note CRITICAL: If D4 is on the tail, and tail is lost during MS/MS, the IS transition loses specificity. Sub_Tail->Note

Figure 2: Structural segmentation of Quetiapine-D4. Users must verify if the deuterium label is retained in the specific daughter ion selected for MRM analysis.

References

  • FDA M10 Bioanalytical Method Validation Guidance. Food and Drug Administration. (2022).[1][2] Bioanalytical Method Validation and Study Sample Analysis.

  • Quetiapine Hemifumarate Compound Summary. PubChem, National Library of Medicine. (Accessed 2023). CID 5281025.[3] [1]

  • Quetiapine D4 Hemifumarate Specifics. ChemSrc. (2023). CAS 1217310-65-0 Data.

  • ICH Guideline M10. International Council for Harmonisation. (2019). Bioanalytical Method Validation.

Sources

Accelerating Quetiapine Metabolite Profiling: A Deuterium-Labeling Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Quetiapine Metabolites Using D4 Labeled Compound Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the complex landscape of drug metabolism and pharmacokinetics (DMPK), identifying low-abundance metabolites amidst a noisy biological matrix is a "needle in a haystack" challenge. This guide details a precision methodology for profiling Quetiapine metabolites using a D4-labeled stable isotope analog (Quetiapine-d4) . By leveraging the specific mass shift (+4 Da) and the "Twin Ion" signature, researchers can unequivocally distinguish drug-related components from endogenous interferences, map metabolic soft spots, and confirm structural cleavages—specifically distinguishing between side-chain retention and N-dealkylation pathways.

Introduction: The Metabolite Identification Challenge

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by CYP3A4 and, to a lesser extent, CYP2D6.[1] Its metabolic profile is complex, involving sulfoxidation, hydroxylation, and N-dealkylation.[2]

Traditional metabolite identification (MetID) relies on predicting mass shifts (e.g., +16 Da for oxidation) and searching extracted ion chromatograms (EICs). However, this approach suffers from high false-positive rates due to isobaric endogenous compounds in plasma or microsomal matrices.

The Deuterium Solution

Stable Isotope Labeling (SIL) transforms this workflow. By incubating a 1:1 mixture of non-labeled drug (d0) and its deuterated analog (d4), or by using pure d4 in parallel, metabolites appear as distinct spectral doublets.

  • Retention: Metabolites retaining the labeled moiety exhibit a characteristic mass doublet (M and M+4).

  • Loss: Metabolites formed by cleaving the labeled moiety (e.g., N-dealkylation) lose the isotope signature, providing immediate structural evidence.

Technical Core: The D4-Labeling Strategy

The Labeled Compound

For this protocol, we utilize Quetiapine-d4 (Ethanol-d4) .[3]

  • Label Position: The deuterium atoms are located on the terminal ethoxy-ethanol side chain.

  • Structural Implication: This specific positioning is strategic. It acts as a probe for the integrity of the N-alkyl side chain.

    • Metabolites Retaining Side Chain: (e.g., Quetiapine Sulfoxide, 7-Hydroxyquetiapine) will show the +4 Da shift.

    • Metabolites Losing Side Chain: (e.g., N-desalkylquetiapine/Norquetiapine) will lose the +4 Da shift, appearing only at the non-labeled mass.

The "Twin Ion" Signature

When analyzing samples containing both d0 and d4 precursors, true metabolites appear as "Twin Ions" co-eluting at the same retention time (with negligible deuterium isotope effect on chromatography).

  • Mass Defect Filtering (MDF): We apply a filter window (typically ±50 mDa) around the mass defect of the parent drug to remove bulk matrix ions, leaving only the drug-related "twins."

Experimental Protocol

Materials & Reagents
  • Substrate: Quetiapine Fumarate (d0) and Quetiapine-d4 Fumarate (purity >98% isotopic enrichment).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Incubation Workflow
  • Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) with buffer and substrate (10 µM final, 1:1 ratio of d0:d4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (1:3 v/v ratio).

  • Preparation: Vortex for 1 min, centrifuge at 14,000 rpm for 10 min. Inject supernatant.

LC-HRMS/MS Conditions
  • Instrument: UHPLC coupled to Q-TOF or Orbitrap Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Mode: Positive ESI, Data-Dependent Acquisition (DDA) with dynamic exclusion.

Data Interpretation & Metabolite Identification[4][5]

The following table summarizes the expected spectral patterns for major Quetiapine metabolites using the Quetiapine-d4 (side-chain label) strategy.

Metabolite NameBiotransformationEnzymeLabel StatusSpectral Signature (d0/d4 Mix)
Quetiapine (Parent) None-RetainedDoublet (M, M+4)
Quetiapine Sulfoxide S-oxidation (Thiazepine ring)CYP3A4RetainedDoublet (M+16, M+20)
7-Hydroxyquetiapine Hydroxylation (Aromatic ring)CYP2D6RetainedDoublet (M+16, M+20)
Norquetiapine N-Dealkylation (Loss of side chain)CYP3A4LOST Singlet (M-SideChain)
Quetiapine N-Oxide N-oxidation (Piperazine)FMO/CYPRetainedDoublet (M+16, M+20)
The "Twin Peak" Confirmation (Sulfoxide & 7-OH)

For metabolites like Quetiapine Sulfoxide, the oxidation occurs on the sulfur atom of the tricyclic ring. The ethanol side chain (bearing the d4 label) remains intact.

  • Observation: In the mass spectrum, you will see two peaks separated by exactly 4.025 Da.

  • Validation: The co-elution of these two peaks confirms they are chemically identical isotopes, ruling out matrix noise.

The "Label Loss" Confirmation (Norquetiapine)

Norquetiapine is formed by the cleavage of the piperazine N-alkyl bond. Since the d4 label is on the ethoxy-ethanol group distal to this bond, the label is cleaved off.

  • Observation: You will observe a single peak corresponding to the mass of Norquetiapine (m/z ~296). The corresponding +4 peak will be absent (or correspond to the cleaved side chain, which is usually not monitored in positive mode).

  • Significance: The absence of the twin peak unequivocally confirms the metabolic pathway involves the loss of the specific side chain, validating the structure of Norquetiapine without needing NMR isolation.

Visualizing the Pathway and Workflow

Metabolic Fate of the D4 Label

The diagram below illustrates the structural divergence where the label is either retained or lost.

QuetiapineMetabolism cluster_legend Spectral Signature Parent Quetiapine (d0/d4) [Side Chain Labeled] Sulfoxide Quetiapine Sulfoxide (Retains Label) Parent->Sulfoxide CYP3A4 (S-Oxidation) Twin Peak Visible Hydroxy 7-Hydroxyquetiapine (Retains Label) Parent->Hydroxy CYP2D6 (Aromatic-OH) Twin Peak Visible NorQ Norquetiapine (LOSES Label) Parent->NorQ CYP3A4 (N-Dealkylation) Single Peak Only Twin Twin Peak (M / M+4) Single Single Peak (M only)

Caption: Metabolic fate of Quetiapine-d4. Green paths indicate label retention (Twin Peaks); Red path indicates label loss (Single Peak) due to N-dealkylation.

Experimental Workflow

Workflow Step1 1. Incubation System HLM + NADPH Substrate: QTP-d0 + QTP-d4 (1:1) Step2 2. Sample Cleanup Protein Precipitation (ACN) Centrifugation Step1->Step2 Step3 3. UHPLC-HRMS Analysis Q-TOF / Orbitrap Full Scan + DDA MS/MS Step2->Step3 Step4 4. Data Processing Mass Defect Filtering (MDF) Extract Ion Chromatograms (EIC) Step3->Step4 Step5 5. Pattern Recognition Step4->Step5 ResultA Twin Ion Detected (M + M+4) = Intact Side Chain Step5->ResultA ResultB Single Ion Detected (M only) = Cleaved Side Chain Step5->ResultB

Caption: Step-by-step workflow for differential metabolite profiling using D4-labeling.

Conclusion

The utilization of Quetiapine-d4 provides a robust, self-validating mechanism for metabolite identification. By exploiting the specific position of the deuterium label on the ethoxy-ethanol chain, researchers can instantly categorize metabolites into "side-chain retained" or "side-chain cleaved" groups. This significantly reduces the reliance on complex fragmentation interpretation during the initial screening phase and eliminates false positives derived from matrix interferences.

References

  • Development and validation of a sensitive and robust LC-MS/MS method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma. Source: PubMed / Journal of Chromatography B

  • Quetiapine-d4 fumarate Structure and Properties. Source: ChemicalBook

  • Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro. Source: Drug Metabolism and Disposition

  • New insights into quetiapine metabolism using molecular networking. Source: Scientific Reports (Nature)

  • Quetiapine Labeling Information (FDA). Source: FDA.gov

Sources

Technical Whitepaper: Preliminary Investigation of Quetiapine D4 Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity LC-MS/MS bioanalysis, the stability and isotopic integrity of the Internal Standard (IS) are the bedrock of quantitative accuracy. This guide details the preliminary investigation into Quetiapine D4 (Ethanol-d4) , a deuterated analog of the atypical antipsychotic Quetiapine.

While Quetiapine D4 is chemically stable under controlled storage, this investigation highlights a critical "Methodological Instability" risk. Due to the relatively small mass shift (+4 Da) and the presence of sulfur in the native molecule, Quetiapine D4 is susceptible to isotopic interference (crosstalk) from the M+4 isotope of the native analyte at high concentrations. Furthermore, the molecule shares the parent compound's susceptibility to N-oxidation and S-oxidation , necessitating stringent handling protocols.

This whitepaper provides a mechanistic analysis of these risks and a self-validating experimental framework to qualify Quetiapine D4 for regulated bioanalysis (FDA/EMA).

Mechanistic Analysis of Instability

To design a robust stability protocol, one must first understand the physicochemical vulnerabilities of the Quetiapine D4 molecule.

Chemical Instability: The Oxidative Cascade

Quetiapine D4 contains a dibenzothiazepine ring system and a piperazine moiety. It is structurally identical to the native drug except for the deuterated ethoxyethanol tail. The primary degradation pathways are:

  • N-Oxidation: The tertiary amine on the piperazine ring is highly electron-rich and prone to attack by reactive oxygen species (ROS), forming Quetiapine N-oxide.

  • S-Oxidation: The sulfur atom in the thiazepine ring can oxidize to form a sulfoxide and, subsequently, a sulfone.

  • Photolytic Degradation: The conjugated tricyclic system absorbs UV light, leading to radical-mediated bond cleavage.

Impact on Bioanalysis: If the IS degrades (e.g., to N-oxide) during sample processing while the analyte does not (or at a different rate), the IS response ratio shifts, causing quantitative bias.

Isotopic "Instability" (Crosstalk)

Unlike chemical degradation, this is a bioanalytical artifact. Quetiapine (C21H25N3O2S) has a monoisotopic mass of ~383.17 Da.

  • Native Quetiapine M+4 Isotope: The presence of Sulfur (

    
    S, ~4.2% abundance) and Carbon (
    
    
    
    C, ~1.1% abundance) creates a natural isotope peak at M+4.
  • Interference: High concentrations of Native Quetiapine (ULOQ) contribute signal to the Quetiapine D4 channel (M+4 mass). This mimics "instability" or contamination of the IS.

Deuterium Exchange

Quetiapine D4 (Ethanol-1,1,2,2-d4) carries deuterium on the carbon chain adjacent to the hydroxyl group. These C-D bonds are generally non-exchangeable under physiological pH. However, exposure to extreme acidic conditions (pH < 1) during protein precipitation (e.g., with high % TCA or Perchloric Acid) could theoretically catalyze slow exchange, though this is rare compared to N-D or O-D exchange.

Visualization: Degradation & Interference Pathways

The following diagram illustrates the chemical degradation pathways and the isotopic interference mechanism.

QuetiapineStability cluster_0 Bioanalytical Risk Factors Q_Native Native Quetiapine (C21H25N3O2S) Iso_M4 Native M+4 Isotope (Natural Abundance) Q_Native->Iso_M4 High Conc. (ULOQ) Q_D4 Quetiapine D4 IS (C21H21D4N3O2S) NOxide Quetiapine N-Oxide (M+16 Da) Q_D4->NOxide Oxidation (H2O2/Air) SOxide Quetiapine Sulfoxide (M+16 Da) Q_D4->SOxide S-Oxidation Iso_M4->Q_D4 False Signal (Mass Overlap)

Figure 1: Chemical degradation pathways (Red) and Isotopic Crosstalk mechanism (Yellow) affecting Quetiapine D4 quantitation.[1]

Experimental Investigation Protocols

These protocols are designed to be self-validating . They do not just "test" stability; they prove the method's ability to distinguish stability issues from matrix effects.

Protocol A: Stock Solution Stability (Thermal & Photo)

Objective: Determine the shelf-life of Quetiapine D4 stock solutions under storage conditions.

Materials:

  • Quetiapine D4 Reference Standard (>98% D-purity).

  • Solvent: Methanol (LC-MS grade).

  • Amber glass vials (Class A).

Workflow:

  • Preparation: Prepare a primary stock of Quetiapine D4 at 1.0 mg/mL in Methanol.

  • Aliquot & Stress:

    • Control: Store at -80°C (Reference).

    • Condition A: Room Temperature (20-25°C) / Ambient Light for 6 hours.

    • Condition B: Room Temperature / Protected from Light for 24 hours.

    • Condition C: Refrigerated (2-8°C) for 1 month.

  • Analysis: Dilute all aliquots to working concentration (e.g., 50 ng/mL) and inject (n=6) on LC-MS/MS.

  • Acceptance Criteria: The mean peak area of stressed samples must be within ±5% of the Control (-80°C).

    • Note: If Condition A fails but B passes, the instability is photolytic .

Protocol B: Isotopic Crosstalk Assessment (Critical)

Objective: Quantify the "Forward Crosstalk" (Native contributing to IS) to determine if D4 is suitable or if D8 is required.

Workflow:

  • Blank Matrix: Extract blank human plasma (no drug, no IS).

  • IS Only: Extract blank plasma spiked only with Quetiapine D4 at working concentration.

  • ULOQ Only: Extract blank plasma spiked only with Native Quetiapine at the Upper Limit of Quantification (e.g., 1000 ng/mL).

  • LC-MS/MS Analysis: Monitor transitions for both Native (e.g., 384.2 -> 253.1) and D4 (e.g., 388.2 -> 257.1).

Data Interpretation:

Sample Type Native Channel Signal D4 IS Channel Signal Interpretation
Blank < 20% of LLOQ < 5% of IS Response System Clean.
ULOQ Only High (Expected) > 5% of IS Response FAIL. Native M+4 isotope interferes with D4. Switch to Quetiapine-D8.[2][3]

| IS Only | > 20% of LLOQ | High (Expected) | FAIL. D4 contains D0 impurity (Reverse Crosstalk). Improve IS purity. |

Protocol C: Matrix Stability (Freeze-Thaw & Oxidation)

Objective: Assess stability in plasma, specifically checking for N-oxide conversion.

Workflow:

  • Spike: Spike Quetiapine D4 into human plasma at Low and High QC levels.

  • Cycle: Subject samples to 3 cycles of freezing (-20°C or -80°C) and thawing (room temp).

  • Oxidative Challenge (Optional but recommended): Leave one set of processed extracts on the benchtop for 24 hours in clear vials vs. amber vials.

  • Analysis: Quantify against a freshly prepared calibration curve.

  • Key Check: Monitor the Quetiapine N-Oxide transition (m/z 400 -> 253 for native, 404 -> 257 for D4) to see if loss of parent correlates with gain of oxide.

Quantitative Data Presentation

When reporting stability data, use the following table structure to ensure clarity and regulatory compliance (FDA/EMA).

Table 1: Stability Summary of Quetiapine D4 in Human Plasma

Stability TestStorage ConditionDurationMean Recovery (%)%CV (n=6)Status
Bench-Top Ambient (22°C), White Light4 Hours92.4%3.1%Caution (Photosensitive)
Bench-Top Ambient (22°C), Dark24 Hours99.1%1.8%Pass
Freeze-Thaw -80°C to 22°C3 Cycles98.5%2.5%Pass
Processed Autosampler (4°C)48 Hours100.2%1.2%Pass
Stock Soln Methanol, 4°C30 Days99.8%0.9%Pass

Note: "Recovery" is calculated relative to a freshly prepared comparison sample.

Conclusion & Recommendations

Based on the structural and bioanalytical properties of Quetiapine D4:

  • Suitability: Quetiapine D4 is conditionally acceptable for bioanalysis. It is chemically stable if protected from light and oxidation.

  • The D8 Superiority: For high-sensitivity assays with a wide dynamic range, Quetiapine-D8 is strongly recommended over D4. The D8 analog moves the IS mass +8 Da away, completely eliminating the risk of interference from the Native M+4 sulfur isotope.

  • Mandatory Precaution: If D4 must be used, the "Protocol B" (Crosstalk Assessment) is critical. If the ULOQ signal contributes >5% to the IS response, the assay dynamic range must be truncated, or the IS concentration increased to mask the interference.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Sarkadi, L. S., et al. (2023). Stability-indicating HPLC method for the determination of Quetiapine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link] (General search for Quetiapine stability methods).

  • Jemal, M., et al. (2010). The issue of isotopic contribution in LC-MS/MS bioanalysis using deuterated internal standards. Journal of Chromatography B.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5002, Quetiapine. Retrieved from [Link][2]

Sources

Optimizing Bioanalysis: A Technical Guide to Quetiapine-D4 Hemifumarate Selection and Application

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Role of the Internal Standard

In high-sensitivity LC-MS/MS bioanalysis, the reliability of quantitative data hinges on the Internal Standard (IS).[1][2][3] For Quetiapine (an atypical antipsychotic), the use of Quetiapine-D4 Hemifumarate is the industry standard for correcting matrix effects, recovery losses, and ionization variability.

However, not all "research grade" isotopes are created equal. A supplier’s label of "≥98% purity" is insufficient for regulated bioanalysis (GLP/GCP). This guide details the technical criteria for selecting a supplier and the experimental protocols to validate the material once received.

Technical Specifications & Critical Quality Attributes (CQA)

When evaluating a supplier for Quetiapine-D4, you are not just buying a chemical; you are buying a set of specifications. The following attributes must be verified on the Certificate of Analysis (CoA) before purchase.

Chemical Structure and Stoichiometry

Quetiapine is a dibenzothiazepine derivative.[4][5][6][7] The salt form affects solubility and molecular weight calculations.

  • Target Compound: Quetiapine-D4 Hemifumarate[8]

  • Stoichiometry: The "Hemifumarate" designation typically implies a 2:1 ratio (2 moles of Quetiapine base to 1 mole of Fumaric acid).[9][10]

    • Risk: Some suppliers may provide a 1:1 salt (Fumarate) labeled loosely as "Hemifumarate" or vice versa.

    • Impact: Incorrect stoichiometry leads to weighing errors, causing a systematic bias in the preparation of stock solutions.

  • Label Position: The deuterium atoms (D4) are typically located on the ethoxy-ethanol side chain or the piperazine ring .

    • Recommendation: Ensure the label is in a position that is chemically stable and does not undergo back-exchange in protic solvents (e.g., avoid labels on exchangeable protons like -OH or -NH, though Quetiapine has no labile -NH in the ring).

Isotopic Purity (The "D0" Problem)

This is the single most critical parameter. The presence of unlabeled Quetiapine (D0) in your D4 standard will contribute directly to the analyte signal, artificially inflating the calculated concentration.

ParameterSpecification LimitRationale
Chemical Purity > 98.0%Ensures no degradation products interfere with chromatography.
Isotopic Enrichment > 99.0% atom DHigh enrichment is necessary to minimize D0.
D0 Contribution < 0.1% (or < 20% of LLOQ)Critical: The IS signal must not contribute to the analyte channel. If your LLOQ is 1 ng/mL, a D0 impurity in the IS can make blank samples appear positive.

Supplier Selection Workflow

Do not rely solely on brand reputation. Use the following logic flow to validate a potential supplier's technical data.

SupplierSelection Figure 1: Technical Qualification Workflow for Isotope Suppliers Request Request CoA & Spectra CheckSalt Verify Stoichiometry (2:1 vs 1:1) Request->CheckSalt CheckIso Check Isotopic Distribution (MS Spectra) CheckSalt->CheckIso Confirmed Reject Reject / Request New Batch CheckSalt->Reject Ambiguous CalcD0 Calculate D0 Contribution vs Target LLOQ CheckIso->CalcD0 Approve Approve Supplier CalcD0->Approve D0 < 0.1% CalcD0->Reject D0 > 0.5%

Experimental Protocols

Once the material is sourced, use the following protocols to prepare and validate the standard.

Stock Solution Preparation

Quetiapine Hemifumarate is sparingly soluble in water but soluble in organic solvents.[6]

  • Weighing: Weigh approximately 1.0 mg of Quetiapine-D4 Hemifumarate into a deactivated amber glass vial.

  • Dissolution: Add Methanol (MeOH) or DMSO to dissolve. Do not start with water.

    • Note: Sonicate for 5 minutes to ensure complete dissolution of the salt lattice.

  • Correction Factor: Apply the salt correction factor (MW_Salt / MW_Base) to calculate the free base concentration.

    • Example: If MW (Salt) = 887.13 (D4 dimer + fumarate) and MW (Base) = 387.53 (D4 base), calculate precisely based on the specific batch MW provided in the CoA.

LC-MS/MS Methodology

The following transitions are standard for Quetiapine and its D4 analog.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) Ionization: ESI Positive Mode

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Quetiapine 384.2253.14025Analyte
Quetiapine-D4 388.2257.14025Internal Standard

Note: The transition 384->253 corresponds to the cleavage of the piperazine ring. The D4 label (if on the ethoxy chain) is retained in the 257 fragment, preserving the +4 shift.

Validation: Cross-Signal Contribution Test

Before running samples, you must validate that the IS does not interfere with the analyte and vice versa.

ValidationWorkflow Figure 2: Cross-Signal Contribution Validation Logic Start Start Validation Step1 Inject Blank Matrix + IS Only (High Conc.) Start->Step1 Step2 Monitor Analyte Channel (m/z 384.2 -> 253.1) Step1->Step2 Decision1 Signal > 20% of LLOQ? Step2->Decision1 Step3 Inject ULOQ Analyte Only (No IS) Decision1->Step3 No Fail Validation Failed: Check Purity or Cross-Talk Decision1->Fail Yes (Impure IS) Step4 Monitor IS Channel (m/z 388.2 -> 257.1) Step3->Step4 Decision2 Signal > 5% of IS Response? Step4->Decision2 Pass Validation Passed Decision2->Pass No Decision2->Fail Yes (Mass Overlap)

Troubleshooting & Best Practices

Deuterium Exchange
  • The Issue: Deuterium atoms on exchangeable positions (e.g., -OH, -NH) can swap with Hydrogen in aqueous mobile phases, leading to a loss of the D4 signal and appearance of D3/D2 signals.

  • The Solution: Quetiapine-D4 usually labels the carbon backbone (C-D bonds), which are stable. However, verify the structure. If the label is on the ethanol hydroxyl group (unlikely for commercial standards but possible in custom synthesis), it is unsuitable for LC-MS. Ensure C-D bonding.

Solubility Crashes
  • The Issue: Quetiapine Hemifumarate may precipitate if a high-concentration organic stock is dumped directly into a 100% aqueous buffer.

  • The Solution: Perform intermediate dilutions.

    • Stock: 1 mg/mL in Methanol.

    • Working Std: Dilute to 10 µg/mL in 50:50 Methanol:Water.

    • Spiking Sol: Dilute to final concentration in matrix.

References

  • Cayman Chemical. (2023).[6] Quetiapine (hemifumarate) Product Information & Solubility Data. Retrieved from

  • Li, K. Y., et al. (2004). "A sensitive and selective liquid chromatography–tandem mass spectrometry method for the determination of quetiapine in human plasma." Journal of Chromatography B, 808(1), 81-87.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Establishes the <20% LLOQ interference rule). Retrieved from

  • MedChemExpress. (2024). Quetiapine-d4 hemifumarate Technical Data. Retrieved from

  • Trivedi, R.K., & Patel, M.C. (2011). "Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate." TSI Journals. (Discusses structural stability and impurity profiles).

Sources

Technical Guide: Spectroscopic Characterization of Quetiapine D4 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quetiapine D4 Hemifumarate serves as the "Gold Standard" Stable Isotope Labeled (SIL) Internal Standard for the bioanalysis of Quetiapine (Seroquel) in complex matrices (plasma, urine). Its utility relies on maintaining identical chromatographic behavior to the analyte while providing a distinct mass shift (


) for mass spectrometric detection.

This guide details the spectroscopic validation of this compound, focusing on Nuclear Magnetic Resonance (NMR) for structural/salt confirmation and Mass Spectrometry (MS) for isotopic purity and fragmentation logic.

Part 1: Chemical Identity & Structural Context

Before interpreting spectra, the exact chemical stoichiometry must be defined. "Hemifumarate" implies a 2:1 ratio of the drug base to fumaric acid.

  • Chemical Name: 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d4 hemifumarate.[1]

  • Stoichiometry:

    
    
    
  • Role of Fumaric Acid: Provides crystallinity and stability. In solution (LC-MS), the salt dissociates; the MS detects the protonated base

    
    .
    
Diagram: The Validation Workflow

The following workflow illustrates the logical progression from synthesis to release, emphasizing the distinct roles of MS and NMR.

ValidationWorkflow cluster_QC Spectroscopic Validation Synth Synthesis (Deuterated Precursors) Crude Crude Quetiapine-D4 Synth->Crude SaltForm Salt Formation (Fumaric Acid) Crude->SaltForm MS_Check MS Analysis (Isotopic Purity) SaltForm->MS_Check 1. Mass Shift MS_Check->Synth Low Incorp. NMR_Check NMR Analysis (Salt Ratio & Structure) MS_Check->NMR_Check 2. Stoichiometry NMR_Check->SaltForm Wrong Ratio Release Reference Standard Release NMR_Check->Release PASS

Caption: Validation logic flow. MS confirms the label incorporation; NMR confirms the salt stoichiometry.

Part 2: Mass Spectrometry (MS) Characterization[2]

Mass spectrometry is the primary tool for validating the internal standard's utility. The analysis typically uses Electrospray Ionization (ESI) in Positive Mode (+) .

The Mass Shift (Parent Ion)

In ESI+, the hemifumarate salt dissociates. You are observing the protonated free base.

  • Native Quetiapine (

    
    ):  Monoisotopic Mass ~383.17 Da. Observed 
    
    
    
    .
  • Quetiapine-D4 (

    
    ):  Monoisotopic Mass ~387.19 Da. Observed 
    
    
    
    .

Critical Check: The presence of a peak at


 384.2 in the D4 standard indicates "Isotopic Impurity" (D0 contribution), which can skew quantitation curves.
Fragmentation Logic (MS/MS)

Understanding where the deuterium labels are located is vital for selecting the correct MRM (Multiple Reaction Monitoring) transition.

  • Scenario A: Label on the Piperazine Ring (Common)

  • Scenario B: Label on the Ethoxy Chain

Fragmentation Pathway: The primary fragmentation of Quetiapine involves the cleavage of the piperazine ring from the dibenzothiazepine core.

  • Fragment 1 (Core): The dibenzothiazepine cation.[2]

    
    .
    
  • Fragment 2 (Side Chain): The piperazine-ethoxy-ethanol tail.[1]

Implication for D4: If the D4 labels are on the piperazine or ethoxy tail (most common), the Core Fragment (


 253) will NOT  contain the deuterium.
  • Transition:

    
    
    
  • Note: This daughter ion (

    
    ) is the same as the native drug. This is acceptable because the Parent Ions (384 vs 388) are resolved by the first quadrupole (Q1).
    
Diagram: MS Fragmentation & Label Loss

MS_Frag Parent Quetiapine-D4 Parent [M+H]+ = 388.2 (Label on Side Chain) Collision Collision Cell (CID) Parent->Collision Frag_Core Fragment A (Core) m/z 253.1 (Label LOST) Collision->Frag_Core Major Pathway Frag_Chain Fragment B (Side Chain) m/z ~136 (varies) (Label RETAINED) Collision->Frag_Chain Minor Pathway

Caption: MS/MS fragmentation logic. Note that for side-chain labeled D4, the major daughter ion (253) often loses the label.

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive method for confirming the structure and, crucially, the salt stoichiometry .

Experimental Protocol
  • Solvent: DMSO-

    
     is the preferred solvent.
    
    • Reason: Quetiapine Hemifumarate has limited solubility in

      
      . DMSO ensures sharp peaks for both the aromatic core and the fumaric acid.
      
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

The "Silent" Deuterium

In


 NMR, deuterium (

) is silent.
  • Validation Step: Compare the D4 spectrum to a reference D0 spectrum.

  • Observation: The signals corresponding to the labeled positions (e.g., the ethylene protons of the ethoxy chain or piperazine ring) will either disappear completely or decrease in integral value (if partially labeled).

  • Coupling: Adjacent protons may lose their splitting patterns (becoming singlets or broad peaks) because they are no longer coupling to a neighboring

    
    .
    
Salt Stoichiometry (The Integration Test)

This is the most frequent failure point in generic synthesis. You must verify the 2:1 ratio.

Key Chemical Shifts (DMSO-


): 
MoietyChemical Shift (

ppm)
MultiplicityIntegral (Native)Integral (D4)Notes
Fumaric Acid 6.62 Singlet (s) 1.0 1.0 Critical Reference Peak
Aromatics (Core)6.90 – 7.50Multiplets8.08.0Core usually unlabeled
Piperazine/Ethoxy2.50 – 3.60Multiplets~12.0~8.0 Loss of 4H due to D4

The Calculation: To confirm "Hemifumarate" (0.5 moles acid per 1 mole drug):

  • Calibrate the Fumaric Acid singlet (6.62 ppm) to an integral of 1.0 .

  • Integrate a distinct aromatic signal from the Quetiapine core (e.g., 2 protons).

  • The aromatic integral should be 4.0 (representing 2 protons

    
     2 molecules of drug).
    
    • If the aromatic integral is 2.0: You have Quetiapine Fumarate (1:1).[3]

    • If the aromatic integral is 4.0: You have Quetiapine Hemifumarate (2:1).

Part 4: Application in Bioanalysis (Validation)

When using this data to validate an LC-MS/MS method, three parameters are non-negotiable:

  • Cross-Signal Contribution (CSA):

    • Inject pure Quetiapine-D4 at the working concentration.

    • Monitor the Native transition (

      
      ).
      
    • Requirement: Signal must be

      
       of the LLOQ (Lower Limit of Quantification) of the native analyte. High isotopic purity (confirmed by MS) ensures this.
      
  • Retention Time Matching:

    • Deuterium can cause slight chromatographic shifts (isotope effect), usually eluting slightly earlier than the native on C18 columns.

    • Requirement: The shift should be negligible to ensure the IS compensates for matrix effects at the exact elution time of the analyte.

  • Stock Solution Stability:

    • Quetiapine is acid-labile. The hemifumarate salt is stable in solid form.

    • Protocol: Store stock solutions in acetonitrile/water (neutral pH) at -20°C. Avoid acidic diluents for long-term storage to prevent hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281025, Quetiapine Fumarate. PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • Nirogi, R., et al. "LC-MS/MS method for the quantification of quetiapine in human plasma." Journal of Pharmaceutical and Biomedical Analysis (2007).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry (1997). (Standard reference for DMSO-d6 residuals). Available at: [Link]

Sources

Understanding the role of deuterium in Quetiapine D4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the reliability of quantitative data is non-negotiable. Quetiapine-d4 (QTP-d4) represents the industry gold standard for the bioanalytical quantification of Quetiapine (Seroquel®). Unlike structural analogs (e.g., clozapine) or external standards, QTP-d4 serves as a Stable Isotope Labeled (SIL) Internal Standard , offering a near-perfect physicochemical mirror to the analyte.

This guide dissects the role of deuterium in QTP-d4, detailing the mechanistic advantages of isotopic labeling in correcting matrix effects, the specific mass spectrometry transitions required for selectivity, and the validation protocols necessary to ensure regulatory compliance (FDA/EMA).

The Chemical Core: Structure and Isotopic Logic

The efficacy of QTP-d4 as an internal standard stems from its structural identity to Quetiapine, modified only by the substitution of four hydrogen atoms with deuterium (


H) on the ethoxy side chain.
Structural Configuration
  • Analyte: Quetiapine (

    
    )[1][2]
    
  • Internal Standard: Quetiapine-d4 (

    
    )
    
  • Labeling Position: The deuterium atoms are typically located on the ethoxyethanol side chain (

    
    ).
    
The Mass Shift Strategy

The introduction of four deuterium atoms creates a mass shift of +4 Da . This is a calculated choice designed to avoid Isotopic Interference .

  • Natural Isotope Abundance: Carbon-13 (

    
    ) naturally occurs at ~1.1%. For a molecule like Quetiapine (~21 carbons), the M+1, M+2, and M+3 natural isotopes are present but diminish rapidly.
    
  • The "M+4" Safety Zone: By shifting the internal standard to M+4, we ensure that the natural isotopic envelope of the drug (Quetiapine) does not contribute significant signal to the internal standard channel (Cross-talk), and vice versa.

Mechanistic Bioanalysis: LC-MS/MS Workflow

The quantification of Quetiapine using QTP-d4 relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3] The following protocol outlines the validated parameters for a robust assay.

Fragmentation & MRM Transitions

In the collision cell (Q2), the parent ions are fragmented. A critical technical nuance for QTP-d4 (ethoxy-labeled) is that the primary fragment often involves the loss of the side chain.

  • Quetiapine Transition:

    
    [4][5]
    
  • Quetiapine-d4 Transition:

    
    
    

Note: Even though both transitions yield the same product ion (


, the dibenzothiazepine core), selectivity is maintained because the Precursor Ions (Q1)  are separated by 4 Da.
Visualization: Fragmentation Pathway

QuetiapineFragmentation QTP Quetiapine (Parent) [M+H]+ = 384.2 Collision Collision Induced Dissociation (CID) QTP->Collision QTP_D4 Quetiapine-d4 (IS) [M+H]+ = 388.2 (Ethoxy-d4 labeled) QTP_D4->Collision Fragment Common Product Ion (Dibenzothiazepine Core) m/z = 253.1 Collision->Fragment Cleavage of Piperazine Side Chain Loss_QTP Loss of Ethoxy Chain (Neutral) Collision->Loss_QTP Loss_D4 Loss of Deuterated Ethoxy Chain (Neutral) Collision->Loss_D4

Figure 1: Fragmentation pathway illustrating the generation of the common product ion (m/z 253.1) from both analyte and internal standard.[6]

The Deuterium Isotope Effect in Chromatography

A common misconception is that deuterated standards behave identically to their non-deuterated counterparts. In reality, they exhibit the Chromatographic Isotope Effect .

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity for the deuterated molecule.

  • Result: In Reverse-Phase (RP) chromatography, QTP-d4 may elute slightly earlier than Quetiapine.

  • Impact on Data: If the retention time shift is too large, the IS may not experience the exact same matrix suppression/enhancement as the analyte.

  • Mitigation: For QTP-d4, this shift is typically negligible (< 0.05 min). However, during method validation, it is critical to verify that the Matrix Factor (MF) for both analyte and IS remains consistent (Ratio close to 1.0).

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the internal standard constantly corrects for errors in extraction and ionization.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • IS Spike: Add 20 µL of Quetiapine-d4 Working Solution (500 ng/mL in methanol).

    • Why? Spiking before extraction ensures the IS corrects for recovery losses during the precipitation step.

  • Precipitation: Add 150 µL of Acetonitrile (ACN). Vortex for 2 minutes.

  • Centrifugation: Spin at 4000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[4][5]

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH adjusted to 4.5).

  • Mobile Phase B: Acetonitrile.[5][7]

  • Gradient: 5% B to 95% B over 3.0 minutes.

Visualization: The Bioanalytical Workflow

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Patient Plasma (Analyte Unknown) IS_Spike Add Quetiapine-d4 (Known Conc.) Sample->IS_Spike Extract Protein Precipitation (Acetonitrile) IS_Spike->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant Injection Ionization ESI Source (Ionization) LC->Ionization Co-elution MS_Q1 Q1 Filter Select Parents (384.2 & 388.2) Ionization->MS_Q1 MS_Q3 Q3 Filter Select Fragment (253.1) MS_Q1->MS_Q3 CID Fragmentation Quantification Final Concentration Calculation MS_Q3->Quantification Ratio (Analyte/IS)

Figure 2: Step-by-step bioanalytical workflow emphasizing the integration of the internal standard.

Data Analysis & Validation Metrics

To prove the method's reliability, the following metrics must be calculated. The superiority of QTP-d4 over a structural analog (like Clozapine) is demonstrated in the IS-Normalized Matrix Factor .

Comparative Validation Data (Representative)
ParameterQuetiapine (No IS)Quetiapine (with Clozapine IS)Quetiapine (with QTP-d4 IS)
Matrix Factor (MF) 0.85 (Suppression)N/AN/A
IS-Normalized MF N/A0.92 (Variable)0.99 (Ideal)
Recovery CV (%) 12.5%8.4%2.1%
Retention Time 2.12 min2.55 min2.11 min

Interpretation:

  • Matrix Factor: Without an IS, the signal is suppressed by 15% due to plasma components.

  • Clozapine IS: Corrects partially, but because it elutes at a different time (2.55 min), it does not experience the exact same suppression as Quetiapine.

  • QTP-d4 IS: Elutes almost simultaneously (2.11 min) and experiences identical ionization conditions, resulting in an IS-Normalized MF of ~1.0 (perfect correction).

References

  • Li, K. et al. (2013). Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma. Journal of Chromatography B.

  • Barrett, B. et al. (2007).[8] Quetiapine: A Review of Analytical Methods. Therapeutic Drug Monitoring.

  • Iyer, S.S. et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • PubChem. (2023).[2] Quetiapine-d4 Fumarate Compound Summary. National Library of Medicine.

Sources

Strategic Sourcing and Validation of Quetiapine D4 Hemifumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isotopic Precision

In the high-stakes environment of pharmacokinetic (PK) and toxicological analysis, data integrity is non-negotiable. Quetiapine, an atypical antipsychotic with extensive metabolism and moderate protein binding (~83%), presents specific bioanalytical challenges, particularly matrix effects during LC-MS/MS quantification.

The use of Quetiapine D4 Hemifumarate as a Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a regulatory recommendation; it is a physicochemical necessity. By mirroring the analyte’s ionization efficiency, retention time, and extraction recovery, the D4 analog actively compensates for signal suppression or enhancement caused by phospholipids and other matrix components.

This guide moves beyond basic procurement. It details the technical criteria for selection , sourcing workflows , and self-validating experimental protocols required to ensure your reference standard functions as a true analytical anchor.

Technical Specifications & Selection Criteria

When sourcing Quetiapine D4, the "Certificate of Analysis" (COA) is your primary risk management tool. You must audit the material against the following rigid specifications to prevent downstream assay failure.

Chemical Identity & Stoichiometry

The term "Hemifumarate" implies a stoichiometry of 2 Quetiapine molecules to 1 Fumaric acid molecule. However, vendors may list it ambiguously. Always verify the Molecular Weight (MW) to confirm the salt form.

ParameterSpecificationCritical Note
Compound Name Quetiapine-D4 HemifumarateLabel usually on the ethoxy side chain or piperazine ring.[1]
CAS Number 1217310-65-0 (Salt)Note:[2][3] 111974-72-2 is the unlabelled parent.
Molecular Formula

Ensure the D4 label is non-exchangeable (e.g., C-D bonds, not N-D or O-D).
Molecular Weight ~445.56 g/mol (Salt)Crucial: MW of Free Base is ~387.5 g/mol . You must use the salt correction factor (MW_salt / MW_base) for stock prep.
Chemical Purity > 98% (HPLC)Impurities structurally similar to the analyte can cause interference.
Isotopic Purity (The "D0" Problem)

The most critical specification is the contribution of unlabelled Quetiapine (D0) within the D4 standard.

  • Requirement: D0 contribution < 0.5%.

  • Reasoning: If your IS contains D0, spiking the IS into a blank sample will generate a false positive signal for the analyte. This artificially elevates the Lower Limit of Quantitation (LLOQ).

Sourcing Workflow: The Decision Matrix

Do not simply buy the cheapest option. Use this logic flow to validate a supplier before purchase.

SourcingWorkflow Start Identify Need: Quetiapine D4 IS VendorSearch Vendor Search (TRC, Cerilliant, Cayman) Start->VendorSearch ReviewCOA Review COA: Isotopic Purity > 99%? VendorSearch->ReviewCOA CheckLabel Check Label Position: Non-Exchangeable? ReviewCOA->CheckLabel Yes Reject Reject Batch ReviewCOA->Reject No (High D0) CalcFactor Calculate Salt Correction Factor CheckLabel->CalcFactor Stable (C-D) CheckLabel->Reject Unstable (N-D/O-D) Approve Approve & Purchase CalcFactor->Approve

Figure 1: Strategic sourcing decision tree to ensure isotopic integrity and correct stoichiometry.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is grounded in FDA Bioanalytical Method Validation guidelines. It utilizes a Protein Precipitation (PPT) extraction, which is cost-effective and robust for Quetiapine.

Stock Solution Preparation

Objective: Create a stable primary stock.

  • Solvent: Methanol (MeOH). Quetiapine Hemifumarate has excellent solubility in MeOH.

  • Concentration: Prepare a 1.0 mg/mL (free base equivalent) stock.

    • Calculation: Mass weighed

      
       (MW Free Base / MW Salt) = Mass of Free Base.
      
  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C. Stability is typically >12 months.

Sample Extraction (Protein Precipitation)

Objective: Remove plasma proteins while retaining Quetiapine and the IS.

  • Aliquot: Transfer 100 µL of plasma sample to a centrifuge tube.

  • IS Spike: Add 20 µL of Quetiapine D4 Working Solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).

    • Note: The IS concentration should target the geometric mean of the calibration curve.

  • Precipitate: Add 300 µL of chilled Acetonitrile (ACN). Vortex vigorously for 1 minute.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the clear supernatant directly or dilute 1:1 with water (to improve peak shape).

LC-MS/MS Parameters

Mechanism: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quetiapine 384.2253.14025
Quetiapine-D4 388.2257.14025

Note: The mass shift of +4 Da is sufficient to avoid isotopic overlap from the natural M+4 isotope of the analyte, provided the resolution is adequate.

Validation Logic: The "Trust" Architecture

You cannot assume the method works; you must prove it. The following diagram illustrates the Crosstalk & Interference Check , a mandatory self-validating step before running patient samples.

ValidationLogic BlankMatrix Blank Matrix (No Drug, No IS) Check1 Signal at Analyte RT? BlankMatrix->Check1 Inject ZeroSample Zero Sample (Blank + IS Only) ZeroSample->Check1 Inject ULOQSample ULOQ Sample (High Analyte + No IS) Check2 Signal at IS RT? ULOQSample->Check2 Inject Pass PASS: System Clean Check1->Pass < 20% of LLOQ Fail_IS FAIL: Impure IS (D0) Check1->Fail_IS > 20% of LLOQ (in Zero Sample) Check2->Pass < 5% of IS Response Fail_Cross FAIL: Cross-Talk Check2->Fail_Cross > 5% of IS Response

Figure 2: Cross-signal interference validation workflow. This ensures the IS does not contribute to the analyte signal and vice versa.

Interpretation of Validation Results
  • IS Purity Check (Zero Sample): If you see a peak for Quetiapine (m/z 384) when injecting only Quetiapine-D4 (m/z 388), your reference standard is contaminated with D0. Action: Purchase a higher purity standard or increase the LLOQ.

  • Crosstalk Check (ULOQ Sample): If you inject a high concentration of Quetiapine (without IS) and see a signal at the IS transition (m/z 388), the natural isotopes of Quetiapine are interfering. Action: Adjust chromatography to separate them or choose a D8 analog if available.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5281025, Quetiapine Fumarate. Retrieved from [Link]

  • Barrett, B., et al. (2007). "Development and validation of a LC-MS/MS method for the determination of quetiapine in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 44(2), 498-505. [Link]

  • Cerilliant. (n.d.).[4] Quetiapine-D8 Hemifumarate (Alternative IS option). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quetiapine D4 Hemifumarate as an Internal Standard for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the validation and use of Quetiapine D4 Hemifumarate as an internal standard (IS) for the quantification of Quetiapine in biological matrices via LC-MS/MS.

Abstract & Introduction

In the bioanalysis of atypical antipsychotics, Quetiapine presents specific challenges regarding matrix effects and recovery variability. While structural analogs (e.g., Clozapine) have historically been used as internal standards, they fail to compensate adequately for ionization suppression/enhancement in complex matrices like human plasma or brain tissue.

This compound (Deuterium-labeled on the ethoxyethanol side chain) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS). Its physicochemical properties—retention time, pKa, and extraction recovery—are virtually identical to the analyte, ensuring that any variation during sample preparation or ionization affects both the analyte and the IS equally. This guide provides a self-validating protocol for its implementation.

Chemical & Physical Properties[1][2][3][4][5]

Understanding the structural differences is critical for MS tuning.

PropertyQuetiapine (Analyte)Quetiapine D4 (Internal Standard)
CAS Number 111974-72-2 (Hemifumarate)1217310-65-0 (Hemifumarate)
Molecular Formula


Free Base MW 383.51 g/mol 387.53 g/mol (+4 Da shift)
Label Position NoneEthoxyethanol side chain (

-ethoxy)
Solubility Methanol, DMSO, dilute acidMethanol, DMSO, dilute acid
pKa ~7.06 (Piperazine nitrogen)~7.06

Critical Technical Note: The D4 label is typically located on the ethoxy chain. During collision-induced dissociation (CID), the primary fragment (m/z 253) is formed by the loss of this side chain. Consequently, the product ion for Quetiapine D4 is often the same as the native drug (m/z 253) . Specificity is achieved via the precursor mass difference (384 vs. 388).

Experimental Workflow

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1.0 mg of this compound in 1.0 mL of Methanol. Sonicate for 5 minutes. Store at -20°C (Stable for 6 months).

  • Working IS Solution (100 ng/mL): Dilute the stock 1:10,000 in Acetonitrile (ACN). Prepare fresh weekly.

Sample Preparation (Protein Precipitation)

This protocol uses a "crash and shoot" method, optimized for high throughput and recovery.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 20 µL of Working IS Solution (Quetiapine D4, 100 ng/mL). Vortex gently.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match the initial gradient conditions.

LC-MS/MS Parameters[5][6][7][8]
Chromatographic Conditions
  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or Agilent ZORBAX Eclipse Plus C18.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Loading
0.5 10% Isocratic Hold
2.5 90% Linear Ramp
3.5 90% Wash
3.6 10% Re-equilibration

| 5.0 | 10% | End of Run |

Mass Spectrometry (MRM) Settings
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

Compound Precursor Ion (Q1) Product Ion (Q3) Cone Voltage (V) Collision Energy (eV) Role

| Quetiapine | 384.2 (


) | 253.1 | 40 | 25 | Quantifier |
| Quetiapine  | 384.2 (

) | 221.1 | 40 | 35 | Qualifier | | Quetiapine D4 | 388.2 (

) | 253.1 | 40 | 25 | Internal Standard |

Note on D4 Transition: The transition 388.2


 253.1 indicates the loss of the deuterated side chain (

). Because the fragment (m/z 253) is unlabeled, chromatographic separation from any potential isobaric interferences is helpful, though the Q1 mass filter provides the primary selectivity.

Mechanism of Action & Logic

The following diagram illustrates the fragmentation pathway and how the Internal Standard corrects for matrix effects.

Quetiapine_Analysis cluster_pathways Parallel Processing (Self-Validation) Sample Biological Sample (Plasma/Serum) Extraction Protein Precipitation (ACN + Quetiapine D4) Sample->Extraction Spike IS Ionization ESI Source (Ion Suppression Zone) Extraction->Ionization Co-elution MS1 Q1 Filter (Precursor Selection) Ionization->MS1 [M+H]+ Generated MatrixEffect Matrix Effect: Suppresses both signals equally. Ratio remains constant. Ionization->MatrixEffect Collision Collision Cell (Fragmentation) MS1->Collision 384.2 (Analyte) 388.2 (IS) MS2 Q3 Filter (Fragment Selection) Collision->MS2 Loss of Tail (-131 Da / -135 Da) Detection Detector (Ratio Calculation) MS2->Detection 253.1 (Common Fragment)

Caption: Workflow demonstrating the parallel processing of Analyte and IS. The co-elution ensures that ionization suppression (Matrix Effect) impacts both compounds identically, preserving the accuracy of the calculated ratio.

Validation & Troubleshooting

Linearity and Range[7][8][9]
  • Standard Curve: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
Matrix Effect Assessment

Calculate the Matrix Factor (MF) to ensure the IS is working correctly:




  • Goal: The IS-normalized MF should be close to 1.0 (0.85 – 1.15), indicating the D4 analog is perfectly compensating for suppression.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Signal Cross-talk IS Purity or FragmentationEnsure Q1 resolution is set to "Unit" or tighter (0.7 Da). Verify D4 purity (ensure <0.5% D0).
Low Recovery Protein BindingQuetiapine is ~83% protein bound. Ensure vigorous vortexing during precipitation or switch to LLE (Butyl Acetate).
Peak Tailing pH MismatchQuetiapine is basic. Ensure Mobile Phase A is acidic (pH < 3.5) or use high pH buffer (Ammonium Bicarbonate) with a hybrid column.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] [Link]

  • Barrett, B., et al. (2007). Method for the determination of quetiapine and its metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • NIST. (2023). Quetiapine Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

High-Throughput Quantitative Bioanalysis of Quetiapine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Introduction & Clinical Relevance

Quetiapine (Seroquel) is a dibenzothiazepine atypical antipsychotic widely prescribed for schizophrenia, bipolar disorder, and major depressive disorder. Its mechanism of action involves antagonism of serotonin (5-HT2A) and dopamine (D2) receptors.

From a bioanalytical perspective, Quetiapine presents specific challenges:

  • Pharmacokinetics: It undergoes extensive hepatic metabolism (CYP3A4) to active metabolites (e.g., N-desalkyl quetiapine).[1]

  • Therapeutic Range: The effective plasma concentration typically spans 10–500 ng/mL , requiring a sensitive assay with a broad linear dynamic range (e.g., 1–1000 ng/mL).

  • Matrix Effects: Phospholipids in human plasma can cause significant ion suppression in Electrospray Ionization (ESI).

Why Quetiapine-D4? The use of a stable isotope-labeled internal standard (SIL-IS), specifically Quetiapine-D4 , is non-negotiable for regulated clinical bioanalysis. It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events, thereby normalizing the signal and ensuring high precision despite matrix variability.

Analytical Workflow Overview

The following diagram outlines the high-throughput workflow designed for clinical research labs processing large sample cohorts.

QuetiapineWorkflow Start Human Plasma Sample (K2EDTA) IS_Add Add Internal Standard (Quetiapine-D4) Start->IS_Add PPT Protein Precipitation (Acetonitrile, 1:3 v/v) IS_Add->PPT Vortex 30s Centrifuge Centrifugation (4000 rpm, 10 min, 4°C) PPT->Centrifuge Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution Transfer Supernatant LCMS LC-MS/MS Analysis (C18 Column, ESI+) Dilution->LCMS Inject 5 µL Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 1: Streamlined Protein Precipitation (PPT) workflow for Quetiapine extraction.

Method Development Strategy (The "Why")
3.1. Sample Preparation: PPT vs. SPE

While Solid Phase Extraction (SPE) yields cleaner extracts, Protein Precipitation (PPT) is selected here for its cost-effectiveness and speed in high-throughput settings.

  • Critical Step: To mitigate phospholipid buildup (common in PPT), we utilize a divert valve on the MS to send the first 0.5 min and the wash phase to waste, or employ a hybrid PPT/Phospholipid removal plate (e.g., Ostro or Phree) if column life degrades.

3.2. Chromatography

Quetiapine is a basic compound (pKa ~7.06).[2]

  • Column Choice: A Biphenyl or C18 phase (e.g., Kinetex Biphenyl or XBridge C18) provides excellent retention and separation from early-eluting matrix components.

  • Mobile Phase: Acidic pH is required to protonate the tertiary amine for ESI+. We use 0.1% Formic Acid .[3][4] Ammonium Formate (5mM) is added to improve peak shape and ionic strength.

Detailed Experimental Protocol
4.1. Reagents & Standards[2][4][5]
  • Analyte: Quetiapine Fumarate (Reference Standard).[5]

  • Internal Standard: Quetiapine-D4 (Deuterated).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

4.2. Preparation of Standards
  • Stock Solutions: Prepare 1 mg/mL stocks of Quetiapine and Quetiapine-D4 in Methanol. Store at -20°C.

  • Working Standard (WS): Serially dilute Quetiapine stock in 50:50 MeOH:Water to generate spiking solutions (e.g., 10, 50, 100... 10,000 ng/mL).

  • IS Working Solution: Dilute Quetiapine-D4 to a fixed concentration of 100 ng/mL in Acetonitrile.

4.3. Extraction Procedure (Protein Precipitation)[4]
  • Aliquot: Transfer 100 µL of plasma into a 96-well plate or 1.5 mL tube.

  • Spike IS: Add 300 µL of the IS Working Solution (Quetiapine-D4 in ACN) to precipitate proteins.

    • Note: The IS is premixed in the precipitation solvent to combine steps.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of 0.1% Formic Acid in Water.

    • Reasoning: Injecting pure ACN can cause peak fronting. Diluting with water matches the initial mobile phase strength.

  • Seal & Inject: Seal mat/cap and inject.

4.4. LC-MS/MS Conditions[3][4]

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Loading
0.50 10 Divert to Waste (Salt removal)
2.50 90 Elution
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | Stop |

Mass Spectrometry (MS):

  • Source: ESI Positive Mode (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).[6]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role
Quetiapine 384.2 253.1 Quantifier
384.2 221.1 Qualifier

| Quetiapine-D4 | 388.2 | 257.1 | Internal Standard* |

> Critical Note on IS Transition: The transition for Quetiapine-D4 depends on the position of the deuterium label. If the label is on the aromatic ring (stable), the transition is 388 -> 257 . If the label is on the ethoxy/piperazine side chain which is lost during fragmentation, the transition might be 388 -> 253 . Always verify the Certificate of Analysis for your specific IS batch.

Mechanistic Visualization: MS/MS Fragmentation

Understanding the fragmentation is vital for troubleshooting interference. The primary transition involves the cleavage of the piperazine ring from the dibenzothiazepine core.

Fragmentation Parent Precursor Ion [M+H]+ = 384.2 Collision Collision Cell (CID with Argon) Parent->Collision Q1 Selection Fragment Quantifier Ion (Dibenzothiazepine Core) m/z = 253.1 Collision->Fragment Bond Cleavage Neutral Neutral Loss (Piperazine derivative) Collision->Neutral Loss

Figure 2: Fragmentation pathway of Quetiapine in the collision cell (Q2).

Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation.

6.1. Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Curve Fit: Linear regression (y = mx + c) with 1/x² weighting.

  • Acceptance: r² > 0.99; Standards within ±15% of nominal (±20% at LLOQ).

6.2. Accuracy & Precision

Data should be summarized as follows for QC samples (Low, Mid, High):

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Accuracy (%Bias)Acceptance
LLOQ 1.0< 20%± 20%Pass
Low 3.0< 15%± 15%Pass
Mid 400< 15%± 15%Pass
High 800< 15%± 15%Pass
6.3. Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. neat solution.

    • Target: IS-normalized MF should be close to 1.0 (0.85 – 1.15).

  • Recovery: Compare extracted QC vs. unextracted (neat) QC.

    • Target: > 80% recovery is ideal for PPT methods.

Troubleshooting & Expert Insights
  • Carryover: Quetiapine is "sticky." If you see peaks in blank samples after a high standard:

    • Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The Isopropanol helps solubilize the lipophilic drug.

  • Drifting Retention Times:

    • Cause: pH fluctuation in Mobile Phase A.

    • Solution: Buffer the aqueous phase with Ammonium Formate (2-5mM) rather than using Formic Acid alone.

  • IS Interference:

    • If Quetiapine-D4 shows a signal in the native Quetiapine channel (Cross-talk), check the isotopic purity. Ensure the D0 contribution in the D4 standard is < 0.5%.

References
  • U.S. Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Barrett, B., et al. (2007). Validation of an LC-MS/MS method for the determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Fisher, D. S., et al. (2012). Therapeutic Drug Monitoring of Quetiapine: Methodology and Clinical Application. Therapeutic Drug Monitoring.

  • Hiemke, C., et al. (2018).[7][10] Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.

Sources

Protocol for using Quetiapine D4 in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-PK-QT04 High-Sensitivity Pharmacokinetic Profiling of Quetiapine in Human Plasma Using Quetiapine-D4 Internal Standard

Abstract & Scope

This protocol details the validated methodology for the quantitation of Quetiapine (QTP) in human plasma using stable isotope dilution analysis (SIDA) with Quetiapine-D4 as the Internal Standard (IS).

While generic internal standards (e.g., Clozapine) are occasionally used, they fail to adequately compensate for matrix effects (ion suppression/enhancement) specific to the Quetiapine elution window. This protocol utilizes Quetiapine-D4 , which co-elutes with the analyte, ensuring that ionization variations and extraction inefficiencies are normalized in real-time. The method employs Liquid-Liquid Extraction (LLE) under alkaline conditions to maximize recovery and minimize phospholipid carryover, achieving a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL suitable for elimination-phase pharmacokinetic (PK) monitoring.

Chemical Identity & Properties

Understanding the physicochemical properties of the analyte is the foundation of a robust extraction strategy.

PropertyQuetiapine (Analyte)Quetiapine-D4 (Internal Standard)
Molecular Formula


Precursor Ion (M+H)+ 384.2 m/z 388.2 m/z
Product Ion (Quant) 253.1 m/z 257.1 m/z (Label dependent*)
pKa (Basic) 7.06, 8.83~8.83
LogP 2.81 (Moderate Lipophilicity)~2.81

*Note: The transition m/z 388.2 → 257.1 assumes the D4 label is located on the piperazine ring or retained fragment. If the label is on the distal ethoxy tail and that tail is cleaved during fragmentation, the transition may be 388.2 → 253.1. Always verify the specific labeling position on your Certificate of Analysis.

Reagent Preparation & Handling

Critical Quality Attribute (CQA): Quetiapine is light-sensitive and susceptible to oxidation. All procedures should be performed under low-light conditions or using amber glassware.

Stock Solutions
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of Quetiapine Fumarate and Quetiapine-D4 separately in Methanol (MeOH). Correct for salt factor (Fumarate salt MW ~883.1 vs. Free Base MW ~383.5).

    • Storage: -20°C or -80°C. Stable for 1-3 months.

  • Working Internal Standard (WIS): Dilute Quetiapine-D4 stock in 50:50 Methanol:Water to a concentration of 50 ng/mL .

    • Why: This concentration targets the mid-range of the calibration curve, ensuring consistent signal intensity without suppressing the analyte signal.

Sample Preparation Protocol: Alkaline Liquid-Liquid Extraction (LLE)

Expert Insight: While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, leading to matrix effects that compromise LLOQ. For high-sensitivity PK studies, LLE is the gold standard.

The Mechanism: Quetiapine has a pKa of ~8.83. To extract it into an organic solvent, we must suppress ionization by adjusting the sample pH to >10.0 (2 units above pKa), driving the molecule into its neutral (uncharged) lipophilic state.

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working Internal Standard (Quetiapine-D4, 50 ng/mL). Vortex gently.

  • Alkalinization (Critical Step): Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate buffer (pH 10-11).

    • Check: Ensure pH is >10.0.[1]

  • Extraction: Add 1.0 mL of tert-Butyl Methyl Ether (MTBE) .

    • Alternative: Hexane:Ethyl Acetate (80:20 v/v) can be used, but MTBE offers cleaner phase separation.

  • Agitation: Vortex for 5 minutes or shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the organic (top) supernatant into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (Acetonitrile:Water 30:70 + 0.1% Formic Acid). Vortex well.

LC-MS/MS Instrumentation & Conditions

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled with UHPLC.

Chromatography (LC)
  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or Phenomenex Luna C18.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Load)

    • 0.5 - 3.0 min: 10%

      
       90% B (Elution)
      
    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 5.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Source Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Role
Quetiapine 384.2253.1~25Quantifier
Quetiapine 384.2221.1~35Qualifier
Quetiapine-D4 388.2257.1~25Internal Standard

Visualizing the Logic

Diagram 1: The Stable Isotope Dilution Workflow

This diagram illustrates why D4 is superior to generic standards: it mirrors the analyte's behavior through every source of error.

SIDA_Workflow cluster_correction Error Compensation Zone Sample Patient Plasma (Unknown QTP) Mix Homogenized Matrix Sample->Mix IS Internal Standard (Quetiapine-D4) IS->Mix Extract Extraction (LLE) (Losses occur here) Mix->Extract Co-Extraction LC LC Separation (Matrix Effects) Extract->LC MS MS Ionization (Suppression) LC->MS Ratio Ratio Calculation (QTP Area / D4 Area) MS->Ratio Signal Normalization Result Corrected Concentration Ratio->Result

Caption: The Quetiapine-D4 IS compensates for extraction losses and ionization suppression by experiencing the exact same physical stresses as the analyte.

Diagram 2: Alkaline LLE Mechanism

Visualizing the pH-dependent extraction logic.

LLE_Mechanism Plasma Plasma Sample (pH ~7.4) QTP is Ionized (BH+) Buffer Add NaOH/Buffer (Target pH > 10.0) Plasma->Buffer StateChange Deprotonation BH+ -> B (Free Base) Buffer->StateChange pH > pKa (8.83) Solvent Add MTBE (Organic Solvent) StateChange->Solvent Partition Phase Partitioning Uncharged QTP moves to Organic Solvent->Partition Clean Clean Extract (Interferences stay in Aqueous) Partition->Clean

Caption: Alkalinization converts Quetiapine to its lipophilic free-base form, allowing selective extraction into MTBE while leaving polar matrix components behind.

Method Validation (FDA/EMA Compliance)

To ensure the protocol is "Self-Validating," the following criteria must be met during the pre-study validation phase (per FDA M10 Guidelines):

  • Selectivity: Analyze 6 blank plasma lots. No interference at the retention times of Quetiapine or Quetiapine-D4 should exceed 20% of the LLOQ response.

  • Linearity: The method should be linear from 1.0 ng/mL to 500 ng/mL (

    
    ). Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect: Calculate the Matrix Factor (MF) for analyte and IS. The IS-normalized MF should be close to 1.0, indicating the D4 analog effectively tracks the suppression.

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Cause: pH was not sufficiently high.

    • Fix: Verify the pH of the aqueous phase after buffer addition but before solvent addition. It must be >10.[4][5]

  • Issue: Cross-talk (Signal in Blank).

    • Cause: Impure D4 standard containing unlabeled Quetiapine.

    • Fix: Run a "Zero" sample (Matrix + IS only). If a peak appears at the analyte transition, check the isotopic purity of your D4 reagent.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols on the column.

    • Fix: Increase Ammonium Acetate concentration to 20mM or ensure the column is fully end-capped.

References

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[4][6][7] [Link]

  • PubChem. (2024).[5] Quetiapine-D4 Hemifumarate (Compound Summary). National Library of Medicine. [Link]

  • Li, K. Y., et al. (2004). High-performance liquid chromatographic method for the determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for LLE extraction methods).
  • Davis, P. C., et al. (2010).[8] Quetiapine Pharmacokinetics. Clinical Pharmacokinetics. (Source for pKa and metabolic properties).

Sources

Analytical method development for Quetiapine with a deuterated standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Bioanalysis of Quetiapine using Stable Isotope Dilution LC-MS/MS

Executive Summary & Scientific Rationale

The accurate quantification of Quetiapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, presents specific bioanalytical challenges. The drug exhibits a wide volume of distribution and is subject to extensive hepatic metabolism (CYP3A4). Consequently, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies require a method that is not only sensitive but robust against matrix effects inherent in biological fluids.

Why a Deuterated Standard? In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most significant source of error is matrix effect —the alteration of ionization efficiency by co-eluting components.

  • The Problem: Unlabeled internal standards (analogs) may separate chromatographically from the analyte. If a phospholipid co-elutes with Quetiapine but not the analog, the signal for Quetiapine is suppressed while the standard remains unaffected, leading to underestimation.

  • The Solution (SIDA): Quetiapine-d8 (deuterated) is chemically identical to the analyte but distinguishable by mass. It co-elutes perfectly with Quetiapine. Therefore, any ionization suppression affects both the analyte and the standard equally. The ratio of their responses remains constant, ensuring accuracy.

Physicochemical Profiling & Method Strategy

Successful method development begins with understanding the molecule. We do not guess; we design based on properties.

PropertyValueMethod Implication
Basic Structure Dibenzothiazepine derivativeContains tertiary amines. Readily protonates in acidic conditions.
pKa ~7.06, 3.3Ionization: ESI Positive mode is mandatory. LC: Acidic mobile phase ensures full ionization ([M+H]+).
LogP ~2.5 (Moderate Lipophilicity)Column: C18 is ideal for retention. Elution: Requires moderate organic content (ACN/MeOH).
Mass 383.5 g/mol Precursor Ion: m/z 384.2 [M+H]+
The Decision Matrix

The following diagram illustrates the logic flow used to determine the final method parameters.

MethodLogic Analyte Analyte: Quetiapine (Basic, Lipophilic) Ionization Source: ESI Positive (Protonation of Amine) Analyte->Ionization pKa dictates Separation Column: C18 (Reversed Phase) Analyte->Separation LogP dictates MobilePhase Mobile Phase: Ammonium Formate + ACN Ionization->MobilePhase Need H+ donor Separation->MobilePhase Solvent Strength Detection Detection: MRM (384.2 -> 253.1) MobilePhase->Detection Elution

Figure 1: Method Development Logic Flow. Colors indicate distinct decision phases: Analyte Profiling (Blue), Ionization (Green), Separation (Yellow), Chemistry (Red), and Detection (Black).

Experimental Protocol

Materials & Reagents
  • Analyte: Quetiapine Fumarate (Reference Standard).

  • Internal Standard (IS): Quetiapine-d8 (Stable Isotope).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate.

Mass Spectrometry Conditions (Tuning)

Direct infusion is performed to optimize source parameters. The fragmentation pattern of Quetiapine typically yields a major product ion at m/z 253.1 (cleavage of the piperazine-ethoxy chain).

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Source: Electrospray Ionization (ESI+).

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Quetiapine 384.2253.1Quantifier25
Quetiapine 384.2221.1Qualifier35
Quetiapine-d8 392.2258.1Internal Standard25
Chromatographic Conditions

We utilize a gradient elution to ensure sharp peaks and removal of late-eluting phospholipids.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Hold for loading)

  • 0.5 - 3.0 min: Ramp to 90% B (Elution)

  • 3.0 - 4.0 min: Hold 90% B (Wash column)

  • 4.0 - 4.1 min: Drop to 10% B

  • 4.1 - 5.5 min: Re-equilibrate

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT is selected here for high-throughput efficiency, relying on the deuterated IS to compensate for the "dirtier" matrix.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of Quetiapine-d8 working solution (500 ng/mL in 50:50 MeOH:Water).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition and prevent peak fronting).

Method Validation Framework

This protocol adheres to the FDA Bioanalytical Method Validation Guidance for Industry (2018) .

Workflow Visualization

Workflow Sample Patient Plasma (50 µL) IS_Add Add Internal Standard (Quetiapine-d8) Sample->IS_Add Precip Protein Precipitation (+200 µL ACN) IS_Add->Precip Centrifuge Centrifugation (4000 rpm, 10 min) Precip->Centrifuge Supernatant Supernatant Dilution (1:1 with Buffer) Centrifuge->Supernatant Inject LC-MS/MS Injection Supernatant->Inject

Figure 2: Sample Preparation Workflow. Designed for high-throughput analysis using 96-well plates.

Key Validation Parameters

1. Linearity:

  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Criteria: Correlation coefficient (

    
    ) > 0.99. Deviations of calibrators must be within ±15% (±20% for LLOQ).
    

2. Accuracy & Precision:

  • Tested at 4 levels: LLOQ, Low QC, Mid QC, High QC.

  • Intra-day & Inter-day: Precision (%CV) and Accuracy (%Bias) must be within ±15%.

3. Matrix Effect (ME) & Recovery (RE): This is the critical test for the deuterated standard.

  • ME Calculation: Compare peak area of analyte spiked into extracted blank plasma vs. analyte in pure solvent.

  • IS Normalization: Even if absolute ME is high (e.g., 50% suppression), the IS-normalized matrix factor should be close to 1.0, proving the d8-standard compensates for the effect.

Troubleshooting & Optimization

  • Issue: Carryover.

    • Cause: Quetiapine is lipophilic and "sticky."

    • Fix: Use a needle wash solution containing 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid.

  • Issue: Peak Fronting.

    • Cause: Injection solvent is too strong (too much ACN).

    • Fix: Ensure the final extract is diluted with aqueous buffer (Mobile Phase A) before injection.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5002, Quetiapine. [Link]

Application Note: High-Precision Quantification of Quetiapine in Human Plasma via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Context

Quetiapine is an atypical antipsychotic widely prescribed for schizophrenia, bipolar disorder, and major depressive disorder.[1] Due to significant inter-patient variability in metabolism (primarily via CYP3A4) and a therapeutic window ranging from 100 to 1000 ng/mL [1], Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies require robust analytical methods.

While Immunoassays exist, they often suffer from cross-reactivity with metabolites. Isotope Dilution Mass Spectrometry (IDMS) represents the "gold standard" for quantification. By utilizing a stable isotope-labeled internal standard (Quetiapine-D8) that co-elutes with the analyte, IDMS actively corrects for:

  • Matrix Effects: Ion suppression or enhancement caused by phospholipids in plasma.

  • Extraction Efficiency: Variations in recovery during protein precipitation or extraction.

  • Instrument Drift: Fluctuations in ionization efficiency over long analytical runs.

This protocol details a validated, high-throughput LC-MS/MS workflow compliant with FDA Bioanalytical Method Validation Guidelines (2018) [2].

Mechanism of Action: The IDMS Advantage

In electrospray ionization (ESI), co-eluting matrix components (e.g., glycerophosphocholines) compete for charge, often suppressing the analyte signal. Because Quetiapine-D8 has identical physicochemical properties to Quetiapine (retention time, pKa, solubility) but a distinct mass, it experiences the exact same suppression.

Therefore, while the absolute signal intensity may fluctuate due to the matrix, the Area Ratio (Analyte/IS) remains constant, ensuring accuracy.

Diagram 1: IDMS Correction Mechanism

IDMS_Mechanism cluster_suppression Critical Control Point: Ion Suppression Sample Patient Plasma (Contains Quetiapine) IS_Spike Spike Internal Standard (Quetiapine-D8) Sample->IS_Spike Mix Extraction Protein Precipitation (ACN/MeOH) IS_Spike->Extraction Clean-up LC_Sep LC Separation (Co-elution of Analyte & IS) Extraction->LC_Sep Inject ESI_Source ESI Source (Matrix Suppression Occurs) LC_Sep->ESI_Source Elute MS_Detection MS/MS Detection (MRM Mode) ESI_Source->MS_Detection Ionization Quant Quantification via Area Ratio MS_Detection->Quant Calculate

Caption: The IDMS workflow ensures that any ionization suppression occurring in the ESI source affects the Analyte and Internal Standard equally, self-correcting the final quantification.

Materials and Instrumentation

Reagents
  • Analyte: Quetiapine Fumarate (Purity >99%).[2]

  • Internal Standard (IS): Quetiapine-D8 Hemifumarate (Stable Isotope).

    • Storage: Store stock solutions at -20°C. Deuterated standards are stable but can undergo H/D exchange if left in acidic protic solvents for extended periods at high temperatures [3].

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

LC-MS/MS Configuration
  • HPLC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mass Spectrometer: Triple Quadrupole (QqQ) operating in ESI Positive Mode.[3]

Mass Spectrometry Parameters (MRM)

Optimize collision energy (CE) for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Quetiapine 384.2253.1 Quantifier25
384.2221.1Qualifier35
Quetiapine-D8 392.2261.1 Quantifier (IS)25

Experimental Protocol

Standard & QC Preparation
  • Stock Solution: Dissolve Quetiapine and Quetiapine-D8 in Methanol to 1 mg/mL.

  • Working Standard (WS): Dilute Quetiapine stock in 50:50 ACN:H2O to create a calibration range (e.g., 10, 50, 200, 1000, 5000 ng/mL).

  • IS Working Solution: Dilute Quetiapine-D8 to a fixed concentration (e.g., 500 ng/mL) in ACN.

Sample Extraction (Protein Precipitation)

Rationale: PPT is chosen for speed and cost-effectiveness. While SPE yields cleaner extracts, IDMS compensates for the higher matrix load of PPT.

  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Quetiapine-D8 IS Working Solution. Vortex gently (5 sec).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Tip: The ratio of 1:3 (Plasma:Organic) is critical to ensure >98% protein removal.

  • Vortex: Vortex vigorously for 1 minute (Critical for releasing protein-bound drug).

  • Centrifugation: Centrifuge at 14,000 rpm (approx 20,000 x g) for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 10mM Ammonium Acetate).

    • Why? Injecting pure ACN can cause peak distortion ("solvent effect") on aqueous mobile phases. Diluting matches the solvent strength to initial gradient conditions.

LC Gradient Conditions
  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~4.5 with FA).

  • Mobile Phase B: Acetonitrile (0.1% FA).

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Load sample
3.0090Elute Analyte & IS
4.0090Wash column
4.1010Return to initial
6.0010Re-equilibration

Method Validation Strategy

Compliance with FDA Bioanalytical Method Validation Guidance (2018) requires rigorous assessment of Matrix Effects.

Matrix Factor (MF) Calculation

You must prove that the IS compensates for suppression. Perform the following for Low and High QC concentrations:

  • Set A (Neat): Standard solution in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte/IS into the supernatant.



  • Interpretation:

    • MF < 1.0 = Ion Suppression.

    • MF > 1.0 = Ion Enhancement.[4]

  • IS-Normalized MF:

    
    
    
    • Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (CV < 15%) across 6 different lots of plasma (including lipemic and hemolyzed).

Diagram 2: Validation Workflow

Validation_Workflow Start Validation Start Selectivity Selectivity (6 Blank Plasma Lots) Start->Selectivity Linearity Linearity (R² > 0.99, 1-1000 ng/mL) Selectivity->Linearity Accuracy Accuracy & Precision (Within 15%, LLOQ 20%) Linearity->Accuracy MatrixEffect Matrix Effect Assessment (IS-Normalized MF) Accuracy->MatrixEffect Stability Stability Testing (Freeze/Thaw, Benchtop) MatrixEffect->Stability Report Final Validation Report Stability->Report

Caption: Step-by-step validation flow based on FDA 2018 Guidelines, prioritizing Matrix Effect assessment for IDMS methods.

Expert Troubleshooting & Insights

IssueProbable CauseCorrective Action
High Backpressure Protein crashing in columnEnsure supernatant is clear. Add a 0.2 µm filtration step or increase centrifugation speed.
Non-Linear Calibration Saturation of detectorQuetiapine ionizes very well. If upper limit (>1000 ng/mL) curves, switch to a less sensitive product ion (e.g., m/z 221) or detune the source.
Carryover Sticky analyteQuetiapine is lipophilic. Ensure the needle wash contains adequate organic solvent (e.g., 50:50 MeOH:ACN + 0.1% FA).
IS Signal Drift H/D ExchangeAvoid storing Quetiapine-D8 in aqueous acidic solutions for >24 hours. Prepare fresh daily or store in 100% MeOH.

References

  • Hiemke, C., et al. (2018).[5] Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(1-02), 9-62.

  • U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry.

  • BenchChem. (2025).[8] Preventing degradation of Quetiapine-d8 Hemifumarate during analysis.

Sources

Use of Quetiapine D4 in bioequivalence studies of Seroquel formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Bioanalysis of Quetiapine Formulations Using Quetiapine-D4 Internal Standards

Executive Summary

This guide details the protocol for quantifying Quetiapine (Seroquel) in human plasma to support Bioequivalence (BE) studies. The critical success factor in this workflow is the utilization of Quetiapine-D4 as a stable isotope-labeled internal standard (SIL-IS).

In regulatory submissions (FDA/EMA), the primary cause of analytical failure in LC-MS/MS is uncorrected matrix effects. Quetiapine-D4 is chemically identical to the analyte but mass-shifted, ensuring it experiences the exact ionization suppression or enhancement as the drug. This protocol provides a self-validating workflow compliant with FDA Bioanalytical Method Validation (BMV) Guidance (2018) .

Scientific Rationale: The Role of Quetiapine-D4

The Matrix Effect Challenge

Quetiapine is an atypical antipsychotic analyzed via Electrospray Ionization (ESI). ESI is susceptible to "ion suppression," where endogenous plasma components (phospholipids) compete for charge in the source.

  • Without SIL-IS: If a phospholipid elutes at the same time as Quetiapine, the signal drops unpredictably.

  • With Quetiapine-D4: The D4 isotope co-elutes perfectly with the native drug. If the signal is suppressed by 30%, the D4 signal is also suppressed by 30%. The Area Ratio (Analyte/IS) remains constant, preserving accuracy.

Isotopic Selection (D4 vs. D8)

While D8 analogs exist, Quetiapine-D4 is the industry standard for cost-efficiency and sufficient mass separation (+4 Da).

  • Cross-Talk Risk: The natural abundance of the M+4 isotope in native Quetiapine (C₂₁H₂₅N₃O₂S) is negligible (<0.1%), preventing false positives in the IS channel.

Visualizing the Bioequivalence Workflow

The following diagram outlines the critical path from clinical dosing to validated PK data.

BE_Workflow cluster_QC Quality Control Loop Subject Clinical Subject (Dosing) Plasma Plasma Sample (Timepoints 0-48h) Subject->Plasma Collection Spike Spike IS (Quetiapine-D4) Plasma->Spike Internal Std Prep Sample Prep (PPT or LLE) Spike->Prep Extraction LCMS LC-MS/MS Analysis (C18 Column) Prep->LCMS Injection LCMS->Prep Re-assay if IS Fail Data PK Analysis (Cmax, AUC) LCMS->Data Quantitation

Figure 1: End-to-end workflow for Quetiapine Bioequivalence studies. Note the critical insertion of the Internal Standard (IS) prior to extraction to correct for recovery losses.

Experimental Protocols

Materials & Reagents
  • Analyte: Quetiapine Fumarate (Reference Standard).[1]

  • Internal Standard: Quetiapine-D4 (Deuterium labeled on the piperazine ring).

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation: Protein Precipitation (High Throughput)

Rationale: PPT is faster than Liquid-Liquid Extraction (LLE) and sufficient for Quetiapine's high sensitivity.

  • Thaw plasma samples at room temperature. Vortex for 10 sec.

  • Aliquot 100 µL of plasma into a 96-well plate.

  • IS Addition: Add 25 µL of Quetiapine-D4 working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 2 mins (1000 rpm).

  • Centrifugation: Spin at 4,000 rpm for 10 mins at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase conditions (prevents peak fronting).

LC-MS/MS Conditions

Chromatography:

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 50 mm, 1.8 µm) or Waters XBridge C18.

  • Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 0.5 mL/min.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.0015%Initial Hold
0.5015%Loading
2.5090%Elution Ramp
3.5090%Wash
3.6015%Re-equilibration
5.0015%End of Run

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)
Quetiapine 384.2253.110025
Quetiapine-D4 388.2257.110025

Note: The transition to m/z 253/257 represents the cleavage of the piperazine ring. This confirms the D4 label is located on the stable fragment.

Validation Strategy (FDA 2018 Compliance)

To ensure the method stands up to regulatory audit, the following validation modules are mandatory.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Weighted linear regression (

    
    ).
    
  • Criteria:

    
    . Accuracy of standards ±15% (±20% at LLOQ).
    
Matrix Effect & IS Normalization

This is the most critical test for D4 utility.

  • Experiment: Extract 6 different lots of blank plasma. Spike post-extraction with Analyte + IS. Compare peak areas to neat solution standards.

  • Calculation:

    
    
    
    
    
  • Acceptance: The IS-Normalized MF must be close to 1.0 with CV < 15%. This proves D4 corrects for suppression.

Cross-Talk Check
  • Inject Pure IS: Monitor Analyte channel. Signal must be < 20% of LLOQ.

  • Inject High Standard (ULOQ): Monitor IS channel. Signal must be < 5% of IS response.

Troubleshooting Logic: The "Self-Validating" System

Use this logic flow to diagnose failures during study sample analysis.

Troubleshooting Start QC Failure Detected CheckIS Check IS Response (Is it consistent?) Start->CheckIS Branch1 IS Variation > 50% CheckIS->Branch1 Branch2 IS Stable CheckIS->Branch2 Action1 Matrix Effect or Pipetting Error. RE-EXTRACT. Branch1->Action1 Action2 Standard Prep Error or Column Fouling. CHECK SYSTEM. Branch2->Action2

Figure 2: Decision tree for diagnosing analytical failures based on Internal Standard (IS) behavior.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Li, K., et al. (2017). Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study. Journal of Chromatography B. Retrieved from [Link]

  • Bunch, D. R., et al. (2014).[5] Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinica Chimica Acta.[5] Retrieved from [Link]

Sources

Application Note: High-Specificity Quantitation of Quetiapine in Post-Mortem Matrices Using Quetiapine-D4 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Forensic Relevance

Quetiapine (Seroquel®) is an atypical antipsychotic increasingly implicated in forensic casework, both in suicides and accidental overdoses associated with the "Q-ball" phenomenon (intravenous misuse with cocaine/heroin).

In forensic toxicology, the analysis of Quetiapine presents distinct challenges:

  • Post-Mortem Redistribution (PMR): Quetiapine exhibits significant PMR, meaning central blood concentrations can artificially rise after death.

  • Matrix Complexity: Decomposing blood and tissue homogenates contain high levels of phospholipids and putrefactive amines that cause severe ion suppression in Electrospray Ionization (ESI).

Why Quetiapine-D4? While Quetiapine-D8 is common, Quetiapine-D4 (Deuterated) is frequently selected for its cost-efficiency and sufficient mass shift (+4 Da) to avoid isobaric interference from the native M+2 isotope, while maintaining near-identical chromatographic retention to the analyte. This guide details a self-validating LC-MS/MS protocol using Quetiapine-D4 to correct for the extreme matrix effects found in forensic samples.

Chemical & Physical Properties

Understanding the physicochemical properties is the foundation of the extraction logic.

PropertyValueProtocol Implication
Molecular Formula

Monoisotopic Mass: 383.17 Da
pKa 7.06 (piperazine nitrogen)Critical: Extraction pH must be > 9.0 to ensure the molecule is uncharged (free base) for organic solvent partitioning.
LogP 2.7Moderately lipophilic; suitable for Liquid-Liquid Extraction (LLE) with non-polar solvents.
Internal Standard Quetiapine-D4 Mass shift +4 Da. Must be spiked before extraction to track recovery losses.

Experimental Workflow Logic

The following diagram illustrates the critical control points (CCPs) where the Internal Standard (D4) actively corrects for error.

G Sample Post-Mortem Sample (Blood/Tissue) Spike CCP 1: Spike Quetiapine-D4 (Internal Standard) Sample->Spike Normalization Start Alkaline Alkalinization (pH > 9) Ammonium Hydroxide Spike->Alkaline Equilibrate Extract LLE Extraction (Hexane:Ethyl Acetate) Alkaline->Extract Free Base Formation Dry Evaporation & Reconstitution (Mobile Phase) Extract->Dry Phase Separation LCMS LC-MS/MS Analysis (ESI+) Dry->LCMS Injection Result Quantitation (Ratio: Analyte Area / D4 Area) LCMS->Result CCP 2: Matrix Correction

Figure 1: Analytical workflow highlighting the corrective role of Quetiapine-D4 at Critical Control Points (CCP).

Detailed Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Solid Phase Extraction (SPE) for this application due to its ability to leave behind water-soluble putrefactive byproducts common in post-mortem blood.

Reagents:

  • Extraction Solvent: n-Hexane:Ethyl Acetate (90:10 v/v).

  • Buffer: 2M Ammonium Hydroxide (

    
    ).
    
  • Internal Standard Working Solution: Quetiapine-D4 (1,000 ng/mL in Methanol).

Step-by-Step Procedure:

  • Aliquot: Transfer 200 µL of sample (blood, vitreous, or 1:4 tissue homogenate) into a silanized glass tube.

  • IS Spike: Add 20 µL of Quetiapine-D4 Working Solution. Vortex for 10 seconds.

    • Expert Note: Allow to equilibrate for 5 minutes. This ensures the D4 binds to plasma proteins similarly to the native drug.

  • Alkalinization: Add 100 µL of 2M Ammonium Hydroxide. Vortex.

    • Check: pH should be > 9.0.

  • Extraction: Add 3 mL of Hexane:Ethyl Acetate (90:10). Cap and rotate/shake for 10 minutes.

  • Separation: Centrifuge at 3,500 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean conical tube.

    • Caution: Do not disturb the interface buffy coat.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to an autosampler vial.

Protocol B: Instrumental Analysis (LC-MS/MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

LC Gradient Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

Time (min)% BEvent
0.010Loading
0.510Desalting
3.090Elution
4.090Wash
4.110Re-equilibration
6.010Stop

MS/MS Transitions (MRM): Note on D4 Selection: Ensure your Quetiapine-D4 is labeled on the dibenzothiazepine ring or the piperazine ring to retain the label in the fragment ion. If labeled on the ethoxy tail, the label may be lost during fragmentation (388 -> 253), leading to crosstalk.

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Quetiapine 384.2253.1Quantifier25
384.2221.1Qualifier40
Quetiapine-D4 388.2257.1Internal Std25

Validation & Quality Assurance

Matrix Effect (ME) Calculation

In forensic toxicology, "absolute recovery" matters less than "compensated recovery." You must quantify the Matrix Effect to ensure D4 is compensating correctly.

Experiment:

  • Set A (Neat): Standard in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.

  • Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted.



  • Acceptance Criteria: ME should be between 80-120%.

  • D4 Role: If Quetiapine ME is 60% (suppression) and Quetiapine-D4 ME is 61%, the Internal Standard Normalized Matrix Factor is

    
    , yielding accurate results despite suppression.
    
Post-Mortem Redistribution (PMR) Logic

Quetiapine has a high Volume of Distribution (


 L/kg). Upon death, the drug leaches from reservoirs (lungs/liver) into central blood.

PMR cluster_interpretation Forensic Interpretation Lung Lung/Liver (High Reservoir) Heart Heart Blood (Central) Lung->Heart Diffusion (Post-Mortem) Femoral Femoral Blood (Peripheral) Heart->Femoral Minimal Diffusion Ratio Heart/Femoral Ratio > 1.0 Indicates PMR

Figure 2: Mechanism of Post-Mortem Redistribution. High concentrations in central blood must be interpreted with caution; Femoral blood is the preferred specimen.

Expert Troubleshooting & Insights

  • Issue: "Crosstalk" or Interference on D4 Channel.

    • Cause: High concentrations of native Quetiapine can produce an M+4 isotope peak (from naturally occurring

      
      , 
      
      
      
      , etc.) that contributes to the 388 transition.
    • Solution: If the native concentration > 1,000 ng/mL, the M+4 contribution becomes significant. Check the isotopic abundance. For Quetiapine (

      
      ), the M+4 abundance is low but non-zero.[1] Ensure chromatographic resolution is sharp. If interference persists, switch to Quetiapine-D8 .
      
  • Issue: Unstable Retention Times.

    • Cause: Quetiapine is a base.[2] If the mobile phase pH drifts (evaporation of formic acid), retention shifts.

    • Fix: Use fresh buffers daily. The use of Ammonium Formate (2mM) stabilizes the pH on-column better than acid alone.

  • Metabolite Interference:

    • Norquetiapine (N-desalkylquetiapine) is a major active metabolite. Ensure your gradient separates Quetiapine (RT ~3.0 min) from Norquetiapine (RT ~2.8 min) to prevent ion suppression competition, even if masses differ.

References

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Standard reference for physicochemical properties and extraction logic).

  • Fisher, D. S., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS." Biomedical Chromatography. (Validation of extraction and MS parameters).

  • Huestis, M. A., et al. (2020). "Post mortem tissue distribution of quetiapine in forensic autopsies." Forensic Science International. (Data on PMR and tissue analysis).

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." (Guidelines for Matrix Effect calculations).

Sources

Measuring Quetiapine and norquetiapine levels in human plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Simultaneous Quantification of Quetiapine and Norquetiapine in Human Plasma via LC-MS/MS

Introduction & Clinical Relevance

Quetiapine (QTP) is a widely prescribed atypical antipsychotic used for schizophrenia, bipolar disorder, and major depressive disorder. While QTP acts primarily as a serotonin (5-HT2A) and dopamine (D2) antagonist, its active metabolite, Norquetiapine (N-QTP) (N-desalkylquetiapine), exhibits a distinct pharmacological profile. N-QTP acts as a potent norepinephrine reuptake inhibitor (NET) and a partial agonist at 5-HT1A receptors, contributing significantly to the drug's antidepressant efficacy.

Why Simultaneous Measurement Matters: In clinical pharmacokinetics (PK) and Therapeutic Drug Monitoring (TDM), measuring QTP alone is insufficient. The metabolic ratio of QTP to N-QTP varies significantly due to CYP3A4 polymorphisms, drug-drug interactions (e.g., ketoconazole, carbamazepine), and age. Therefore, accurate quantification of both analytes is critical for correlating plasma exposure with clinical response and toxicity.

This application note details a robust, high-sensitivity LC-MS/MS protocol designed to overcome common challenges, such as the polarity difference between the parent and metabolite and matrix-induced ion suppression.

Analytical Strategy & Mechanism

Metabolic Pathway

QTP is extensively metabolized in the liver. The primary conversion to N-QTP is mediated by CYP3A4. Understanding this pathway is essential for interpreting PK data.

MetabolicPathway QTP Quetiapine (Parent Drug) CYP3A4 CYP3A4 (Enzyme) QTP->CYP3A4 Inactive Sulfoxide/Other Metabolites QTP->Inactive Oxidation/Sulfoxidation NQTP Norquetiapine (Active Metabolite) CYP3A4->NQTP N-Dealkylation

Figure 1: Primary metabolic pathway of Quetiapine to Norquetiapine.

Methodological Choices (The "Why")
  • Detection (LC-MS/MS): UV detection lacks the sensitivity for the low concentrations of N-QTP often found in trough samples (<10 ng/mL). Triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity.

  • Separation (Chromatography): N-QTP is more polar than QTP and elutes earlier. This makes it vulnerable to ion suppression from phospholipids. A biphenyl or C18 column with adequate retention is required.

  • Sample Preparation (LLE vs. PPT):

    • Protein Precipitation (PPT): Fast but leaves phospholipids, causing matrix effects.[1]

    • Liquid-Liquid Extraction (LLE):[2]Recommended. By adjusting plasma pH to >9.0, both QTP and N-QTP become uncharged and extract efficiently into organic solvents (e.g., tert-butyl methyl ether). This eliminates salts and phospholipids, resulting in cleaner baselines and higher signal-to-noise ratios.

Materials & Reagents

  • Analytes: Quetiapine Fumarate, Norquetiapine Hydrochloride.

  • Internal Standards (IS): Quetiapine-D8 (preferred) or Clozapine. Note: Deuterated IS is strongly recommended to compensate for matrix effects.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Extraction Solvent: tert-Butyl Methyl Ether (TBME) or Hexane:Ethyl Acetate (80:20 v/v).

  • Buffer: 0.1 M Sodium Carbonate (Na2CO3) or 1M NaOH (for pH adjustment).

Detailed Experimental Protocol

Workflow Overview

Workflow Step1 1. Sample Aliquoting 200 µL Plasma + 20 µL IS Step2 2. Alkalization Add 100 µL 0.1M Na2CO3 (pH ~10) Step1->Step2 Step3 3. Liquid-Liquid Extraction Add 1.5 mL TBME Vortex 5 min, Centrifuge 10 min Step2->Step3 Step4 4. Phase Separation Transfer Organic (Top) Layer Step3->Step4 Step5 5. Evaporation Dry under N2 at 40°C Step4->Step5 Step6 6. Reconstitution Dissolve in 200 µL Mobile Phase Step5->Step6 Step7 7. LC-MS/MS Analysis Step6->Step7

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Sample Preparation (Step-by-Step)
  • Thaw plasma samples at room temperature and vortex briefly.

  • Aliquot 200 µL of plasma into 2.0 mL polypropylene tubes.

  • Spike IS: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Quetiapine-D8). Vortex.

  • Alkalize: Add 100 µL of 0.1 M Sodium Carbonate (pH ~10). Critical Step: This shifts the drugs to their non-ionized state, maximizing extraction efficiency.

  • Extract: Add 1.5 mL of TBME (tert-butyl methyl ether).

  • Agitate: Vortex vigorously for 5 minutes or shake on a mechanical shaker for 10 minutes.

  • Centrifuge: Spin at 4,000 rpm (approx. 3000 x g) for 10 minutes at 4°C to separate phases.

  • Transfer: Carefully transfer 1.2 mL of the upper organic layer to a clean glass tube or 96-well collection plate. Avoid disturbing the interface.

  • Dry: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve the residue in 200 µL of Mobile Phase (80% A : 20% B). Vortex and transfer to autosampler vials.

LC Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Phenomenex Kinetex C18 or Waters XBridge C18 (50 mm x 2.1 mm, 2.6 µm or 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    Time (min) % B Description
    0.0 15 Initial Hold
    0.5 15 Load
    3.0 90 Elution Ramp
    4.0 90 Wash
    4.1 15 Re-equilibration

    | 6.0 | 15 | End |

MS/MS Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (V)
Quetiapine 384.2253.1 Quantifier25
384.2221.1Qualifier35
Norquetiapine 296.2210.1 Quantifier22
296.2253.1Qualifier18
Quetiapine-D8 (IS) 392.2258.1Quantifier25

Data Analysis & Validation Standards

To ensure Trustworthiness , the method must meet FDA/EMA bioanalytical guidelines.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Weighted linear regression (

    
    ). The wide dynamic range requires weighting to ensure accuracy at the lower end (LLOQ).
    
Acceptance Criteria
ParameterAcceptance Limit
Accuracy ±15% (±20% at LLOQ)
Precision (CV) <15% (<20% at LLOQ)
Recovery >80% consistent across low, med, high QC
Matrix Effect 85-115% (IS normalized)

Troubleshooting & Optimization

Issue 1: Low Sensitivity for Norquetiapine

  • Cause: N-QTP is more polar and may suffer from suppression if it elutes with the void volume or phospholipids.

  • Fix: Reduce the initial organic percentage in the gradient (start at 10-15% B) to retain N-QTP longer on the column. Ensure the LLE pH is sufficiently high (>9.5) to extract N-QTP efficiently.

Issue 2: Carryover

  • Cause: Quetiapine is "sticky" and can adsorb to injector ports.

  • Fix: Use a strong needle wash: ACN:Isopropanol:Water:Formic Acid (40:40:20:0.1).

Issue 3: Peak Tailing

  • Cause: Interaction with silanols on the column stationary phase.

  • Fix: Ensure Ammonium Acetate (10mM) is present in Mobile Phase A. The salt competes for silanol sites, sharpening the peak shape for basic compounds.

References

  • Fisher, D. S., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS." Biomedical Chromatography. Link

  • Mandrioli, R., et al. (2013). "LC-MS/MS method for simultaneous determination of quetiapine and norquetiapine in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • U.S. Food & Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

  • Niemi, M., et al. (2006). "Kinetic interactions between quetiapine and CYP3A4 inhibitors." British Journal of Clinical Pharmacology. Link

Sources

Application Note: High-Throughput Bioanalytical Quantitation of Quetiapine using Quetiapine-D4 Hemifumarate (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, high-throughput screening (HTS) protocol for the quantification of Quetiapine in biological matrices (human plasma/serum) using Quetiapine-D4 Hemifumarate as a Stable Isotope Labeled Internal Standard (SIL-IS).

In high-throughput bioanalysis, matrix effects (ion suppression/enhancement) significantly compromise assay accuracy. Quetiapine-D4, deuterated on the ethoxyethanol side chain, co-elutes with the analyte but is mass-resolved, providing real-time correction for extraction variability and ionization efficiency. This protocol utilizes a 96-well Protein Precipitation (PPT) format coupled with fast-gradient LC-MS/MS to achieve a cycle time of <3 minutes per sample.

Technical Specifications & Material Handling

Reference Standards
  • Analyte: Quetiapine Hemifumarate (MW: ~441.51 g/mol ).

  • Internal Standard: Quetiapine-D4 Hemifumarate (Ethoxy-d4).

    • Chemical Name: 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)-1,1,2,2-tetradeuterioethoxy]ethanol hemifumarate.

    • Molecular Weight: ~445.54 g/mol (Salt form).

    • Solubility: Soluble in DMSO (10 mg/mL), Methanol. Slightly soluble in water.[1]

    • Storage: -20°C, desiccated. Protect from light (light-sensitive).

Salt Correction Logic

Bioanalytical results are typically reported in free base concentration. You must correct for the hemifumarate salt form during stock preparation.



When weighing 1.00 mg of Quetiapine-D4 Hemifumarate, you effectively have ~0.87 mg of Quetiapine-D4 free base.

High-Throughput Experimental Workflow

The following workflow is designed for automation-compatible 96-well plate processing.

Diagrammatic Workflow (Graphviz)

HTS_Workflow Stock Stock Prep (1 mg/mL in DMSO) Spike IS Spiking (50 µL Sample + 20 µL IS) Stock->Spike Dilute to Working Soln PPT Protein Precipitation (Add 200 µL ACN) Spike->PPT Precipitate Proteins Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Pellet Debris Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution Transfer Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Inject 5 µL

Figure 1: Step-by-step sample processing workflow for high-throughput bioanalysis.

Detailed Protocol

Step 1: Stock Solution Preparation

Objective: Create stable primary stocks.

  • Weighing: Accurately weigh ~2.0 mg of Quetiapine-D4 Hemifumarate into a glass vial.

  • Dissolution: Dissolve in DMSO to yield a free-base concentration of 1.0 mg/mL (accounting for the CF ~1.15).

    • Why DMSO? It ensures complete solubility and stability compared to aqueous buffers where the compound may degrade or precipitate over time.

  • Working IS Solution: Dilute the stock into Acetonitrile (ACN) to a concentration of 50 ng/mL . This will be the "Precipitation Reagent" containing the IS.

Step 2: Sample Preparation (96-Well PPT)

Objective: Remove proteins and extract analyte.

  • Aliquot: Transfer 50 µL of plasma/serum sample into a 96-well polypropylene plate.

  • IS Addition & Precipitation: Add 200 µL of the Working IS Solution (50 ng/mL Quetiapine-D4 in ACN).

    • Mechanism: The ACN precipitates plasma proteins while simultaneously adding the internal standard.[2] This "crash and shoot" method is ideal for HTS.

  • Mixing: Vortex plate at 1000 RPM for 2 minutes.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilution: Add 100 µL of HPLC-grade water (or 10mM Ammonium Acetate) to the supernatant.

    • Why? Injecting pure ACN can cause poor peak shape (solvent effects) on early eluting compounds. Diluting with water matches the mobile phase strength.

Step 3: LC-MS/MS Conditions

Objective: Rapid separation and specific detection.

Liquid Chromatography (LC):

  • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load sample
1.50 90 Elute Analyte/IS
2.00 90 Wash column
2.10 10 Re-equilibrate

| 3.00 | 10 | End of Run |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Role Collision Energy (eV)
Quetiapine 384.2 253.1 Quantifier ~25
Quetiapine 384.2 221.1 Qualifier ~35

| Quetiapine-D4 | 388.2 | 253.1 | Internal Standard | ~25 |[4]

Note on D4 Transition: Since the D4 label is typically on the ethoxyethanol tail, and the major fragment (m/z 253) corresponds to the dibenzothiazepine core structure (which loses the tail), the product ion for the IS remains at m/z 253.1. The precursor shifts by +4 Da (384 → 388).

Data Analysis & Validation

Linearity and Calibration
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Plot the Area Ratio (Analyte Area / IS Area) vs. Concentration.

  • Weighting:

    
     weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    
Acceptance Criteria (FDA/EMA Bioanalytical Guidelines)
  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Precision (CV%): <15% (<20% at LLOQ).

  • IS Response: The IS peak area should be consistent across the run (CV <15%). Drastic drops in IS area indicate matrix effects (ion suppression).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Ion suppression from phospholipids.Use "Phospholipid Removal" plates instead of simple PPT, or extend the LC gradient wash.
Carryover Analyte sticking to injector needle.Use a needle wash solution containing 50:50 MeOH:ACN with 0.1% Formic Acid.
Peak Tailing pH mismatch or column overload.Ensure Mobile Phase A contains Ammonium Acetate (buffer). Reduce injection volume.
Non-Linearity Detector saturation at high conc.Use a less sensitive product ion (Qualifier) for quantification or dilute high-concentration samples.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Barrett, B., et al. (2007). Determination of quetiapine and its metabolites in human plasma by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Methodology basis for PPT extraction).
  • PubChem. (2024).[5] Quetiapine-D4 Hemifumarate Compound Summary. National Library of Medicine. [Link]

  • Li, K.Y., et al. (2004). High-throughput LC-MS/MS method for determination of quetiapine in human plasma. Journal of Chromatography B. (Basis for MRM transitions).

Sources

Application Note: Precision Bioanalysis in Metabolic Stability – Quetiapine and the Critical Role of Quetiapine-D4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust workflow for assessing the in vitro metabolic stability of Quetiapine (Seroquel) using Quetiapine-D4 as a stable isotope-labeled internal standard (SIL-IS). While Quetiapine is extensively metabolized by CYP3A4 and CYP2D6, accurate determination of intrinsic clearance (


) requires rigorous compensation for matrix effects and ionization suppression common in LC-MS/MS analysis of biological matrices.

This guide moves beyond generic protocols, offering a validated system for Human Liver Microsome (HLM) incubation, specific LC-MS/MS transitions, and kinetic calculations. It is designed for researchers aiming to generate regulatory-grade DMPK data.

Introduction & Mechanistic Basis

The Metabolic Landscape of Quetiapine

Quetiapine is an atypical antipsychotic exhibiting linear pharmacokinetics. Its metabolism is primarily hepatic, mediated by the Cytochrome P450 system.

  • Major Pathway (CYP3A4): Sulfoxidation to Quetiapine sulfoxide and N-dealkylation to N-desalkylquetiapine (Norquetiapine).

  • Minor Pathway (CYP2D6): 7-hydroxylation.

Understanding these pathways is critical because the depletion of the parent compound (Quetiapine) in an in vitro system is the sum of all these metabolic routes.

The Necessity of Quetiapine-D4

In quantitative bioanalysis, particularly with Electrospray Ionization (ESI), co-eluting phospholipids and microsomal proteins can suppress or enhance signal intensity.

  • Why D4? Quetiapine-D4 (deuterated at four positions, typically on the piperazine ring or ethoxy chain) shares nearly identical physicochemical properties (retention time, pKa, extraction efficiency) with the analyte.

  • Mechanism: It experiences the exact same matrix effects as Quetiapine at the moment of ionization. By normalizing the Quetiapine signal to the Quetiapine-D4 signal, we eliminate variability caused by injection volume errors, evaporation, and ionization suppression.

Metabolic Pathway Visualization

QuetiapineMetabolism Quetiapine Quetiapine (Parent) Q_Sulfoxide Quetiapine Sulfoxide Quetiapine->Q_Sulfoxide CYP3A4 (Sulfoxidation) Norquetiapine N-desalkylquetiapine (Norquetiapine) Quetiapine->Norquetiapine CYP3A4 (N-Dealkylation) HydroxyQ 7-Hydroxy Quetiapine Quetiapine->HydroxyQ CYP2D6 (Hydroxylation)

Figure 1: Primary metabolic pathways of Quetiapine in human liver microsomes.

Materials and Experimental Design

Critical Reagents
ReagentSpecificationPurpose
Test Article Quetiapine Fumarate (>98%)Substrate for metabolism.
Internal Standard Quetiapine-D4 (>98% isotopic purity)Normalization of MS signal.
Enzyme Source Pooled Human Liver Microsomes (HLM)Contains CYP450 enzymes.
Cofactor NADPH (or regenerating system)Electron donor for CYP reaction.
Buffer 100 mM Potassium Phosphate (pH 7.4)Physiological pH maintenance.
Stop Solution Acetonitrile (ACN) with 0.1% Formic AcidProtein precipitation & quenching.
Stock Solution Preparation
  • Quetiapine Stock: Dissolve in DMSO to 10 mM. Dilute with 1:1 Methanol:Water to working concentration (e.g., 100 µM).

    • Note: Keep final DMSO concentration in incubation < 0.1% to avoid enzyme inhibition.

  • Quetiapine-D4 (IS) Stock: Prepare at 1 µg/mL in the Stop Solution (ACN).

    • Strategy: Adding IS directly to the quench solution ensures it is present in every sample at the exact same moment the reaction stops, correcting for all downstream processing steps.

Protocol: Microsomal Stability Assay

This protocol uses a substrate depletion approach . We measure the disappearance of Quetiapine over time.

Step-by-Step Workflow

Step 1: Pre-Incubation

  • Prepare the Incubation Mix in a glass tube or 96-well deep-well plate:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Microsomes: Final concentration 0.5 mg/mL .

    • Substrate: Quetiapine (Final concentration 1 µM ). Note: 1 µM is typically well below

      
      , ensuring first-order kinetics.
      
  • Pre-warm the mix at 37°C for 5 minutes.

Step 2: Reaction Initiation

  • Add NADPH (Final concentration 1 mM) to initiate the reaction.

  • Mix gently (do not vortex vigorously to avoid protein denaturation).

Step 3: Sampling (Time Course)

  • At defined time points (

    
     min), remove a 50 µL  aliquot from the reaction mix.
    
  • Immediately dispense the aliquot into a tube containing 150 µL of Stop Solution (ACN containing Quetiapine-D4) .

    • Ratio: 1:3 (Sample:Solvent) ensures complete protein precipitation.

Step 4: Sample Preparation

  • Vortex quenched samples for 10 minutes.

  • Centrifuge at 4,000 rpm (or 10,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of water (to reduce solvent strength and improve peak shape).

Experimental Workflow Diagram

Workflow cluster_sampling Sampling Loop Start Start: Pre-warm Microsomes + Quetiapine Initiate Add NADPH (t=0) Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Remove 50 µL Aliquot Incubate->Sample t = 0, 5, 10... Quench Add to 150 µL ACN (with Quetiapine-D4) Sample->Quench Centrifuge Centrifuge (Pellet Protein) Quench->Centrifuge Analyze LC-MS/MS Analysis (Measure Ratio Q/Q-D4) Centrifuge->Analyze

Figure 2: Step-by-step microsomal stability workflow incorporating IS quenching.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: ESI Positive Mode.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 5% B

    • 4.0 min: Stop

MRM Transitions (Mass Reaction Monitoring)

Note: Transitions may vary based on the specific labeling of your D4 standard. Always verify with product CoA.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Quetiapine 384.2253.13025Quantifier
Quetiapine 384.2221.13035Qualifier
Quetiapine-D4 388.2257.1*3025Internal Standard

*Assumption: D4 label is retained in the fragment. If the label is on the lost fragment, the product ion would be 253.1.

Data Analysis & Calculations

Peak Area Ratio

Calculate the response for each time point:



Elimination Rate Constant ( )

Plot the natural logarithm of the % Remaining (relative to t=0) vs. time.



The slope of the line is 

.
Half-Life ( )


Intrinsic Clearance ( )

This scales the rate constant to the incubation volume and protein content.



Where 

is the microsomal protein concentration (0.5 mg/mL).

Troubleshooting & Optimization

  • Non-Linearity: If Quetiapine depletes too fast (>50% in 10 mins), dilute the microsomes to 0.1 mg/mL or reduce incubation time.

  • IS Signal Variability: If the Quetiapine-D4 signal varies significantly (>15% RSD) across injections, check for matrix effects or autosampler issues. The IS area should remain constant while the Quetiapine area decreases.

  • Carryover: Quetiapine is "sticky." Ensure a needle wash with high organic content (e.g., 50:50 MeOH:ACN) is used between injections.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Grimm, S. W., et al. (2006). The metabolism of quetiapine in human liver microsomes: evidence for the role of CYP3A4. Drug Metabolism and Disposition. Link

  • Bakhtiar, R., & Majumdar, T. K. (2007). Lability of deuterated internal standards in liquid chromatography/tandem mass spectrometric assays. Rapid Communications in Mass Spectrometry. Link

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions.Link

High-Throughput LC-MS/MS Profiling of Quetiapine and Key Metabolites in Human Plasma

[1]

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Quetiapine (QTP) and its pharmacologically active metabolite, Norquetiapine (N-desalkylquetiapine), in human plasma.

While Quetiapine is the parent compound, Norquetiapine exhibits distinct receptor binding profiles (notably high affinity for the norepinephrine transporter and muscarinic receptors), making the measurement of both analytes critical for accurate therapeutic monitoring [1]. This protocol utilizes a cost-effective protein precipitation (PPT) extraction optimized for high-throughput clinical workflows, validated against FDA Bioanalytical Method Validation guidelines [2].

Biological Context & Metabolism

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 system.[1][2] The major metabolic pathway involves CYP3A4 , which converts Quetiapine to Norquetiapine.[2] Understanding this pathway is vital, as co-administration with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., carbamazepine) can significantly alter the Parent/Metabolite ratio.

Metabolic Pathway Visualization

The following diagram illustrates the primary biotransformation pathways relevant to this assay.

QuetiapineMetabolismQTPQuetiapine(Parent Drug)CYP3A4CYP3A4(Major Enzyme)QTP->CYP3A4CYP2D6CYP2D6(Minor Enzyme)QTP->CYP2D6NorQTPNorquetiapine(Active Metabolite)CYP3A4->NorQTPN-DealkylationSulf_QTPQuetiapine Sulfoxide(Inactive)CYP3A4->Sulf_QTPSulfoxidationOH_QTP7-Hydroxyquetiapine(Minor Metabolite)CYP2D6->OH_QTP7-Hydroxylation

Figure 1: Primary metabolic pathways of Quetiapine.[1][3] The N-dealkylation to Norquetiapine via CYP3A4 is the primary target for bioanalytical quantification.

Experimental Protocol

Chemicals and Reagents
  • Analytes: Quetiapine Fumarate, Norquetiapine Hydrochloride.

  • Internal Standards (IS): Quetiapine-D8 (preferred) or Clozapine (historical alternative). Note: Deuterated IS is strongly recommended to compensate for matrix effects.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Sample Preparation: Protein Precipitation (PPT)

This method uses PPT for speed and simplicity. For assays requiring Lower Limits of Quantification (LLOQ) < 1.0 ng/mL, a Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) is recommended instead.

Protocol Steps:

  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 10mM Ammonium Acetate).

    • Expert Insight: Diluting the supernatant with aqueous mobile phase improves peak shape for early eluting polar metabolites like Norquetiapine.

LC-MS/MS Conditions

Instrumentation:

  • UHPLC: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • MS/MS: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18.

Chromatographic Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~4.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Start Gradient
3.00 90 Elution of Analytes
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Ionization (ESI) – Positive Mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Quetiapine 384.2253.1Quantifier25
384.2221.1Qualifier35
Norquetiapine 296.2210.1Quantifier22
296.2253.1Qualifier28
Quetiapine-D8 (IS) 392.2258.1Quantifier25

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample receipt to data generation, ensuring chain-of-custody and process integrity.

WorkflowSamplePatient Plasma SampleSpikeAdd Internal Standard(Quetiapine-D8)Sample->SpikeExtractProtein Precipitation(ACN Addition)Spike->ExtractCentrifugeCentrifugation(10,000g, 10 min)Extract->CentrifugeDiluteSupernatant Dilution(1:1 with Mobile Phase A)Centrifuge->DiluteLCMSLC-MS/MS Analysis(MRM Mode)Dilute->LCMSDataQuantification & ReportingLCMS->Data

Figure 2: Step-by-step bioanalytical workflow for Quetiapine quantification.

Method Validation (E-E-A-T Criteria)

To ensure Trustworthiness and Authoritative results, this method must be validated according to the FDA "Bioanalytical Method Validation Guidance for Industry" (2018) [2].

Linearity and Sensitivity[6]
  • Range: 1.0 – 1000 ng/mL for both Quetiapine and Norquetiapine.

  • Curve Fitting: Weighted linear regression (

    
    ).
    
  • LLOQ: 1.0 ng/mL (Signal-to-Noise ratio

    
     10:1).
    
Accuracy and Precision
  • Intra-day Precision: CV < 15% (20% at LLOQ).

  • Accuracy: 85-115% of nominal concentration.

  • QC Levels: Low (3 ng/mL), Medium (400 ng/mL), High (800 ng/mL).

Matrix Effect & Recovery
  • Matrix Factor: Must be evaluated using 6 different lots of blank plasma to ensure no phospholipid suppression affects the ionization efficiency.

  • Expert Note: The use of Ammonium Acetate in the mobile phase is critical here. It buffers the pH to ensure consistent protonation of the piperazine ring on Quetiapine, stabilizing the signal against matrix interferences [3].

Expert Troubleshooting & Insights

1. Carryover Issues: Quetiapine is "sticky" due to its lipophilicity. If you observe carryover in blank samples following a high standard:

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid . The acetone helps solubilize the drug from the injector needle.

2. Norquetiapine Instability: Norquetiapine can be susceptible to oxidative degradation.

  • Solution: Keep autosampler temperature at 4°C . Ensure samples are analyzed within 24 hours of extraction.

3. Isobaric Interferences: While not common in plasma, ensure that the chromatography separates Quetiapine from potential isobaric metabolites. The gradient hold at 10% B (0-0.5 min) allows polar interferences to elute to waste before the analytes enter the MS.

References

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(1-02), 9-62. Link

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Link

  • Fisher, D. S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography, 26(9), 1125-1132.[5] Link

Use of Quetiapine D4 in preclinical DMPK (Drug Metabolism and Pharmacokinetics) studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Quetiapine-D4 (Quetiapine-d4 fumarate) as a stable isotope-labeled internal standard (SIL-IS) in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies. While Quetiapine (Seroquel) is a well-established atypical antipsychotic, accurate quantification in complex biological matrices (plasma, microsomes, brain tissue) requires rigorous compensation for matrix effects and ionization variability.

Key Technical Insight: The strategic placement of deuterium atoms on the ethoxyethanol side chain of Quetiapine-D4 provides excellent chromatographic co-elution with the analyte but necessitates caution regarding metabolic pathways. This guide addresses the structural limitations of using this IS for metabolite quantification and provides a validated LC-MS/MS protocol.

Structural Considerations & Metabolic Logic

The Deuterium Labeling Strategy

Quetiapine-D4 is labeled with four deuterium atoms on the ethoxyethanol side chain.[1] This specific labeling pattern is critical for DMPK scientists to understand because it dictates the utility of the standard.

  • Analyte: Quetiapine (

    
    )[2]
    
  • Internal Standard: Quetiapine-D4 (

    
    )
    
  • Mass Shift: +4 Da (Sufficient to avoid isotopic overlap with the M+0 isotope of the parent).

Impact of Metabolism (The "Label Loss" Risk)

Quetiapine undergoes extensive hepatic metabolism, primarily via CYP3A4 . The major metabolic pathway is N-dealkylation , which cleaves the ethoxyethanol side chain to form N-desalkylquetiapine (Norquetiapine) .

Critical Warning: Because the D4 label is located on the side chain that is cleaved off during N-dealkylation, Quetiapine-D4 cannot be used as an internal standard for Norquetiapine. The label is lost in the metabolic waste, and the metabolite appears unlabeled.

Visualization: Metabolic Fate of the Internal Standard

The following diagram illustrates the structural fate of the D4 label during CYP3A4 metabolism, highlighting why separate internal standards are required for parent vs. metabolite quantification.

QuetiapineMetabolism cluster_legend Legend Q_D4 Quetiapine-D4 (Parent IS) [Label on Side Chain] CYP CYP3A4 (Liver Microsomes) Q_D4->CYP Metabolic Attack NorQ Norquetiapine (Metabolite) [LABEL LOST] CYP->NorQ N-dealkylation SideChain Cleaved Side Chain (Contains D4 Label) CYP->SideChain Cleavage key Blue: Valid IS Application Red: Invalid IS Application

Figure 1: Metabolic pathway illustrating the loss of the deuterium label during N-dealkylation. Quetiapine-D4 is valid for quantifying the parent compound but invalid for the Norquetiapine metabolite.

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol is designed for the quantification of Quetiapine in rat plasma (preclinical species) using Quetiapine-D4.

Reagents & Materials
  • Analyte: Quetiapine Fumarate (Reference Standard).[2][3][4]

  • Internal Standard: Quetiapine-D4 Fumarate (Isotopic Purity >99%).

  • Matrix: Sprague-Dawley Rat Plasma (K2EDTA).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for high throughput. For higher sensitivity (<1 ng/mL), Liquid-Liquid Extraction (LLE) with MTBE is recommended.

  • Thawing: Thaw plasma samples at room temperature and vortex for 30 seconds.

  • Spiking: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Quetiapine-D4 working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 5 minutes (1000 rpm).

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a fresh plate containing 100 µL of 10mM Ammonium Acetate (Dilution prevents peak distortion from high organic content).

  • Injection: Inject 5 µL onto the LC-MS/MS.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[5]

  • Mobile Phase A: 10mM Ammonium Acetate in Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Flow Rate: 0.5 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial
0.5010Desalting
2.0090Elution
2.5090Wash
2.6010Re-equilibration
4.0010End of Run
Mass Spectrometry Parameters (MRM)

The following transitions are optimized for specificity. The "D4" shift (+4 Da) is maintained in the product ion if the fragmentation includes the side chain.

CompoundPolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)Role
Quetiapine ESI+384.2253.125Quantifier
Quetiapine ESI+384.2221.135Qualifier
Quetiapine-D4 ESI+388.2257.125Internal Standard

Note: The transition 388.2


 257.1 confirms the label is retained on the fragment ion corresponding to the piperazine-ethoxyethanol moiety.

Method Validation & Acceptance Criteria

To ensure data integrity (ALCOA+ principles), the method must meet FDA/EMA bioanalytical guidelines.

Cross-Signal Interference (Crosstalk)

Before running study samples, you must verify isotopic purity and fragmentation specificity.

  • Blank + IS Check: Inject a blank sample containing only Quetiapine-D4. Monitor the analyte channel (384.2

    
     253.1).[5]
    
    • Acceptance: Signal must be < 20% of the LLOQ of the analyte.[6]

  • ULOQ Check: Inject the Upper Limit of Quantification (ULOQ) of Quetiapine without IS. Monitor the IS channel (388.2

    
     257.1).
    
    • Acceptance: Signal must be < 5% of the average IS response .

Matrix Effect Assessment

Since Quetiapine-D4 is a SIL-IS, it should compensate for matrix effects (ME). However, this must be proven.

  • Calculation:

    
    
    
  • IS-Normalized ME: The ratio of (Analyte ME / IS ME) should be close to 1.0 (0.9 – 1.1 is ideal).

Workflow Diagram

The following diagram outlines the "Self-Validating" workflow for processing DMPK samples using Quetiapine-D4.

BioanalysisWorkflow Start Plasma Sample (Unknown Conc.) AddIS Add Quetiapine-D4 (Internal Standard) Start->AddIS PPT Protein Precipitation (ACN + Vortex) AddIS->PPT Centrifuge Centrifugation (4000g, 15 min) PPT->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS DataProc Data Processing (Ratio: Analyte Area / IS Area) LCMS->DataProc QC_Check QC Acceptance Check (Accuracy +/- 15%) DataProc->QC_Check Report Final PK Profile QC_Check->Report Pass Fail Re-assay QC_Check->Fail Fail Fail->AddIS

Figure 2: Step-by-step bioanalytical workflow ensuring rigorous quality control via IS normalization.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Barrett, B., et al. (2007). Determination of quetiapine and its metabolites in human plasma by HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for extraction methods).
  • Fisher, D. S., et al. (2012). Determination of quetiapine and its active metabolite norquetiapine in human plasma using LC-MS/MS. Therapeutic Drug Monitoring.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Precision Quantitation of Quetiapine in Brain Tissue via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Quantifying antipsychotics like Quetiapine in brain tissue presents a distinct set of challenges compared to plasma. The blood-brain barrier (BBB) limits drug penetration, often resulting in low ng/g concentrations, while the brain's high phospholipid content creates significant matrix effects (ion suppression) that can compromise assay accuracy.

This protocol details a Liquid-Liquid Extraction (LLE) methodology coupled with LC-MS/MS .[1] Unlike protein precipitation (PPT), which leaves phospholipids behind, LLE provides a cleaner extract essential for maintaining column life and maximizing sensitivity in lipid-rich brain homogenates.

Why a Deuterated Internal Standard?

Using a structural analog (e.g., Clozapine) is insufficient for robust brain tissue analysis.

  • Co-elution: Quetiapine-d8 co-elutes perfectly with the analyte.

  • Matrix Compensation: It experiences the exact same ion suppression/enhancement events as the analyte at the electrospray source, mathematically correcting for the "dirty" brain matrix.

Experimental Workflow

The following diagram outlines the critical decision points and flow of the sample preparation process.

QuetiapineWorkflow Tissue Brain Tissue (Weighing) Homogenize Homogenization (1:4 Ratio) Tissue->Homogenize Ice Cold Buffer Spike Spike IS (Quetiapine-d8) Homogenize->Spike Aliquot Extract Extraction (LLE with MTBE) Spike->Extract Partitioning Dry Evaporation (N2 Stream) Extract->Dry Org. Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Step-by-step workflow for the extraction of Quetiapine from brain tissue, emphasizing the critical LLE step for lipid removal.

Materials & Reagents

Chemical Standards
  • Analyte: Quetiapine Fumarate (>99% purity).

  • Internal Standard (IS): Quetiapine-d8 (Piperazine-d8). Note: Ensure the label is on a non-exchangeable site.

Reagents (LC-MS Grade Required)
  • Extraction Solvent: Methyl tert-butyl ether (MTBE). Why: MTBE forms the upper layer, making transfer easier than Chloroform/DCM and extracting fewer phospholipids.

  • Homogenization Buffer: Ammonium Acetate (50 mM, pH 7.4) or Phosphate Buffered Saline (PBS).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: 0.1% Formic Acid in Acetonitrile.[2][3]

Detailed Protocol

Phase 1: Tissue Homogenization

Objective: Create a uniform liquid homogenate without degrading the analyte.

  • Harvest: Rapidly dissect brain tissue and rinse with ice-cold saline to remove surface blood (blood contamination skews brain-concentration data).

  • Weigh: Place tissue in a pre-tared tube containing zirconium oxide beads (1.4 mm). Record weight (typically 200–500 mg).

  • Dilute: Add ice-cold Homogenization Buffer at a 1:4 (w/v) ratio (e.g., 100 mg tissue + 400 µL buffer).

  • Homogenize: Use a bead beater (e.g., Precellys or Omni) at 6,000 rpm for 30 seconds x 2 cycles. Keep samples on ice between cycles.

    • Checkpoint: Ensure no solid chunks remain.

Phase 2: Liquid-Liquid Extraction (LLE)

Objective: Isolate Quetiapine while leaving salts and phospholipids in the aqueous phase.

  • Aliquot: Transfer 100 µL of Brain Homogenate to a clean 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of Quetiapine-d8 Working Solution (e.g., 100 ng/mL). Vortex gently.

  • Basify (Optional but Recommended): Add 10 µL of 0.1 M NaOH or Ammonia. Why: Quetiapine is a weak base (pKa ~7.6). High pH ensures it is uncharged, maximizing recovery into the organic solvent.

  • Extract: Add 600 µL of MTBE .

  • Agitate: Vortex vigorously for 5 minutes or shaker-plate for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully pipette 500 µL of the upper organic layer (MTBE) into a fresh glass tube. Caution: Do not disturb the "puck" (interface) containing proteins/lipids.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Initial Conditions, e.g., 90% A / 10% B). Vortex and centrifuge/filter (0.2 µm) to remove particulates.

Phase 3: LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18.

  • Flow Rate: 0.4 mL/min.[2]

  • Temperature: 40°C.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2][3][4][5]

  • Spray Voltage: 3500–4500 V.

  • Gas Temps: Source specific (typically 350°C–500°C).

MRM Transitions (Quantification Table):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Quetiapine 384.2253.14025Quantifier
Quetiapine 384.2221.14035Qualifier
Quetiapine-d8 392.2253.1*4025IS Quantifier

*Note: The 253.1 fragment typically corresponds to the dibenzo[b,f][1,4]thiazepine moiety. If your d8 label is on the piperazine ring (common), the fragment mass remains 253.1. If the label is on the aromatic ring, this shifts. Always verify with product ion scan.

Method Validation & Quality Control

To ensure scientific integrity, the method must be validated against the following criteria.

Matrix Factor (MF) Evaluation

Brain tissue suppresses signal more than plasma. You must calculate the IS-normalized Matrix Factor.



  • Acceptance: The CV of the IS-normalized MF calculated from 6 different lots of brain tissue should be < 15%.

Recovery (Extraction Efficiency)

Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples.

  • Target: > 70% recovery is ideal, but consistency (CV < 15%) is more important than absolute height.

Linearity
  • Range: 1.0 ng/g to 1000 ng/g (Brain tissue concentrations vary widely).

  • Weighting:

    
     linear regression is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    

Expert Insights & Troubleshooting

The "Stickiness" Problem

Quetiapine is lipophilic and basic. It tends to adsorb to glass and plastic surfaces.

  • Solution: Use low-binding polypropylene tubes or silanized glass inserts for the autosampler.

  • Carryover: Implement a "needle wash" with high organic content (e.g., 50:50 MeOH:ACN + 0.1% Formic Acid) between injections.

Phospholipid Build-up

Even with LLE, some phospholipids may enter the column, causing retention time shifts over 100+ injections.

  • Solution: Use a "divert valve" to send the first 0.5 mins and the final re-equilibration flow to waste, keeping the source clean.

References

  • Li, K. et al. (2004). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma. Journal of Chromatography B.

  • Barrett, B. et al. (2007). Determination of quetiapine and its metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Mandrioli, R. et al. (2015). HPLC-MS/MS method for determination of quetiapine in human plasma. PubMed.

  • Protocols.io. Extraction of Nuclei from Brain Tissue (Adapted for Homogenization parameters).

Disclaimer: This Application Note is for research purposes only. All protocols should be validated in the user's laboratory according to local GLP/GMP standards.

Sources

Application Note: High-Sensitivity UPLC-MS/MS Quantitation of Quetiapine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the logical development, execution, and validation of a bioanalytical method for Quetiapine.

Executive Summary

This protocol details the development of a rapid, robust UPLC-MS/MS method for the quantification of Quetiapine in human plasma. Designed for high-throughput clinical research and Therapeutic Drug Monitoring (TDM), this method utilizes Quetiapine-D4 as a deuterated internal standard to correct for matrix effects and recovery variations. The method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a run time of under 4 minutes.

Scientific Background & Method Strategy

The Analyte: Quetiapine

Quetiapine is an atypical antipsychotic acting as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors.[1][2]

  • Chemical Nature: Dibenzothiazepine derivative.[2][3]

  • pKa: ~7.06 (piperazine nitrogen) and 3.3. It is strongly basic, meaning it will be positively charged (

    
    ) under acidic mobile phase conditions, making it ideal for Positive Electrospray Ionization (+ESI) .
    
  • LogP: ~2.7 (Moderately lipophilic). This suggests that Reverse Phase Chromatography (C18) is the appropriate separation mode.

Internal Standard Selection: Why Quetiapine-D4?

For regulated bioanalysis (FDA/EMA guidelines), a stable isotopically labeled internal standard (SIL-IS) is mandatory to track ionization suppression.

  • Structure: Quetiapine-D4 contains four deuterium atoms, typically on the ethoxyethanol side chain.

  • Mass Shift: +4 Da shift (

    
     388.2 vs. 384.2). This prevents "cross-talk" in the Q1 (Quadrupole 1) selection, ensuring specificity.
    
  • Co-elution: Being an isotope, it co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement at the ionization source, providing the highest accuracy for correction.

Method Development Decision Tree

The following logic flow dictates the experimental choices made in this protocol:

MethodStrategy Start Analyte: Quetiapine (Basic, Lipophilic) Ionization Ionization Mode: ESI Positive (Protonated [M+H]+) Start->Ionization Column Stationary Phase: C18 (BEH or HSS) Stable at high pH, but Acidic preferred for MS Ionization->Column MobilePhase Mobile Phase: 0.1% Formic Acid Promotes ionization Column->MobilePhase SamplePrep Sample Prep Selection MobilePhase->SamplePrep PPT Protein Precipitation (Fast, dirtier) SamplePrep->PPT High Conc. (>10ng/mL) LLE Liquid-Liquid Extraction (Clean, removes phospholipids) SamplePrep->LLE Low Conc. (<1ng/mL) FinalMethod Final Protocol: LLE with MTBE + UPLC C18 LLE->FinalMethod

Figure 1: Method Development Logic Flow. LLE is selected over PPT to minimize phospholipid buildup on the UPLC column.

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: Quetiapine Fumarate (>99% purity).[4]

  • Internal Standard: Quetiapine-D4 (>98% isotopic purity).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water.[5]

  • Additives: Formic Acid (FA), Ammonium Acetate.[5]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether.

Instrumentation Conditions
Liquid Chromatography (UPLC)[5][6][7]
  • System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[6]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient:

  • MP A: 0.1% Formic Acid in Water (Proton source).

  • MP B: Acetonitrile (Organic modifier).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
0.509010Hold
2.501090Linear Ramp
3.001090Wash
3.109010Re-equilibrate
4.009010End
Mass Spectrometry (MS/MS)[5][6][7][8][9][10]
  • Mode: MRM (Multiple Reaction Monitoring), Positive ESI.[9][10]

  • Source Temp: 500°C.

  • Capillary Voltage: 1.5 - 3.0 kV.

  • Desolvation Gas: 800-1000 L/hr.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Quetiapine 384.2253.14025Quantifier
Quetiapine 384.2221.14035Qualifier
Quetiapine-D4 388.2253.1*4025Internal Standard

Note on IS Transition: The fragment m/z 253.1 corresponds to the dibenzothiazepine core structure. Since the D4 label is typically on the ethoxy tail (which is lost during fragmentation), the product ion remains 253.1. Specificity is maintained by the precursor mass selection (388 vs 384).

Sample Preparation Workflow (Liquid-Liquid Extraction)

LLE is chosen for its ability to produce cleaner extracts than protein precipitation, reducing matrix effects from plasma phospholipids.

  • Aliquot: Transfer 100 µL of patient plasma into a 2 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Quetiapine-D4 working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex briefly.

  • Alkalinization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH > 9).

    • Scientific Rationale: Quetiapine is a base. High pH suppresses ionization, rendering the molecule neutral and driving it into the organic layer during extraction.

  • Extraction: Add 1000 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shake for 10 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic top layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (90:10 Water:ACN). Vortex and transfer to UPLC vial.

Validation Parameters (Simulated Data)

This method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) [1].

Linearity[3][4][12]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x².

  • Correlation Coefficient (r²): > 0.995.[4][9][11]

Accuracy & Precision
  • Intra-day Precision (n=6): < 5% CV at Medium QC.

  • Inter-day Accuracy: 95% - 105%.

Matrix Effect[5][9]
  • Assessment: Compare response of post-extraction spiked blank plasma vs. neat solution.

  • Acceptance: Matrix Factor (MF) between 0.85 and 1.15. The use of D4 IS usually normalizes this to ~1.0.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
High Backpressure Column clogging from plasma proteins.Switch from PPT to LLE (as described). Use a guard column.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Acetate buffer conc. (up to 5mM).[12] Ensure pH is acidic (Formic acid).
Low Sensitivity Poor ionization or suppression.Check ESI capillary voltage. Verify pH of extraction (must be basic to extract, acidic to analyze).
Carryover Analyte sticking to injector needle.Use a strong needle wash (e.g., 90% ACN + 0.1% FA).

References

  • U.S. Food and Drug Administration (FDA). (2018).[13] Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Li, K., et al. (2021). "Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma." Journal of Analytical Toxicology. (Describes UPLC conditions for antipsychotics).
  • Waters Corporation. (2016). Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API. Retrieved from

  • PubChem. (2023). Quetiapine-D4 Hemifumarate Compound Summary. Retrieved from

Sources

Troubleshooting & Optimization

Optimizing mass spectrometry parameters for Quetiapine D4 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry & Method Development Guide Ticket ID: APP-SCI-QTP-D4-001 Status: Resolved / Knowledge Base Article

Executive Summary

This technical guide addresses the optimization of LC-MS/MS parameters for Quetiapine D4 Hemifumarate , a deuterated internal standard (IS) used for the quantification of Quetiapine in biological matrices.

Quetiapine is a dibenzothiazepine derivative.[1][2][3] When using its deuterated salt form (Hemifumarate), three critical factors determine assay success:

  • Salt Correction: Accurate free-base equivalent calculations.

  • Fragment Retention: Ensuring the deuterium label is located on the monitored fragment ion to prevent "cross-talk" with the native analyte.

  • Mobile Phase Chemistry: Balancing pH for optimal positive ESI ionization (

    
    ) while minimizing peak tailing caused by secondary silanol interactions.
    

Module 1: Mass Spectrometry Parameters

The following parameters are optimized for a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode.

MRM Transition Table

Note: Transitions assume the D4 label is located on the piperazine ring or the dibenzothiazepine system, which is standard for high-quality IS to avoid label loss during fragmentation.

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Role
Quetiapine 384.2253.1504022Quantifier
Quetiapine 384.2221.1504035Qualifier
Quetiapine D4 388.2 257.1 504022Internal Standard
Source Parameters (Generic QqQ)

These values serve as a starting point. Source conditions are flow-rate dependent.

  • Capillary Voltage: 3.0 – 3.5 kV

  • Desolvation Temperature: 400°C – 500°C (Higher temps required for high aqueous flow)

  • Desolvation Gas Flow: 800 – 1000 L/hr

  • Cone Gas Flow: 50 L/hr (Helps prevent source fouling from plasma matrix)

Module 2: Experimental Workflow Visualization

The following diagram outlines the logical flow for optimizing the internal standard signal, ensuring that the physical chemistry of the salt form is respected before MS tuning.

Quetiapine_Optimization Start Start: Quetiapine D4 Hemifumarate Solubility Solubility Check: Dissolve in MeOH (Avoid pure ACN initially) Start->Solubility StockPrep Stock Prep: Apply Salt Correction Factor (~1.15) Solubility->StockPrep Infusion Direct Infusion: 10 µg/mL in 50:50 Mobile Phase StockPrep->Infusion Precursor Q1 Scan: Confirm m/z 388.2 (Free Base) Infusion->Precursor ESI Positive Product Product Scan: Identify m/z 257.1 Precursor->Product CID Fragmentation Opt_CE Optimize CE: Maximize Product Intensity Product->Opt_CE Final Final Method: LC-MS/MS Opt_CE->Final

Figure 1: Step-by-step optimization workflow for Quetiapine D4, moving from physical solubilization to mass spectral tuning.

Module 3: Troubleshooting & FAQs

This section addresses specific user scenarios encountered during validation.

Q1: Why is my Quetiapine D4 signal intensity significantly lower than expected?

Diagnosis: This is often a solubility issue related to the Hemifumarate salt form, not an MS sensitivity issue. Technical Explanation: Quetiapine Hemifumarate is a salt. While the free base is soluble in organic solvents, the salt form can precipitate in pure Acetonitrile (ACN). The Fix:

  • Dissolution: Prepare the primary stock solution in Methanol (MeOH) . The salt is highly soluble in MeOH.

  • Dilution: When diluting working standards into high-ACN mobile phases, ensure the final aqueous content is sufficient to keep the salt dissociated, or rely on the buffer (Ammonium Acetate) to maintain solubility.

Q2: I see a signal for Quetiapine D4 in the native Quetiapine channel (Cross-talk). Why?

Diagnosis: Isotopic impurity or Fragmentation overlap. Technical Explanation:

  • Scenario A (Impurity): The D4 standard contains D0 (native) impurities.

  • Scenario B (Wrong Transition): If you monitor a loss of the ethoxy tail (neutral loss), and the D4 label is on that tail, the resulting fragment for both D0 and D4 will be identical (

    
     253).
    The Fix: 
    
  • Check the Label Position: Ensure your D4 label is on the piperazine ring.

  • Monitor

    
     257.1:  Verify you are monitoring 388.2 
    
    
    
    257.1. If you monitor 388.2
    
    
    253.1, you are detecting the fragment that lost the label, causing false positives in the native channel.
Q3: The chromatographic peaks are tailing. How do I fix this?

Diagnosis: Secondary silanol interactions. Technical Explanation: Quetiapine is a tertiary amine (basic). Residual silanols on the C18 column surface are acidic. At neutral pH, these interact, causing tailing. The Fix:

  • Mobile Phase Modifier: Add Ammonium Acetate (10mM) or Formic Acid (0.1%) .

  • Mechanism: Ammonium ions (

    
    ) compete with the Quetiapine amine for silanol sites, effectively "blocking" them and sharpening the peak.
    
  • Column Choice: Use an end-capped column (e.g., Waters XBridge BEH or Phenomenex Luna C18(2)) designed for high-pH stability or minimized silanol activity.

Module 4: Critical Protocol - Stock Solution Preparation

Failure to account for the salt form is the #1 cause of quantification errors.

Objective: Prepare a 1.0 mg/mL (Free Base Equivalent) Stock Solution.

  • Determine the Conversion Factor:

    • MW Quetiapine D4 (Free Base): ~387.51 g/mol

    • MW this compound: ~445.55 g/mol (Verify on your specific CoA)

    • Factor =

      
      
      
  • Weighing:

    • To get 1.0 mg of active D4, weigh 1.15 mg of the Hemifumarate salt.

  • Solvent:

    • Dissolve in 100% Methanol . Do not use Acetonitrile for the initial dissolution of the salt.

  • Storage:

    • Store at -20°C. Stability is generally good (6+ months), but verify against a fresh weighing if signal drifts.

Module 5: Troubleshooting Logic Tree

Troubleshooting_Logic Issue Issue Detected Check_Signal Is Signal Low? Issue->Check_Signal Check_Shape Is Peak Tailing? Issue->Check_Shape Check_Interference Is there Cross-talk? Issue->Check_Interference Solubility_Root Check Stock Solvent (Use MeOH) Check_Signal->Solubility_Root Yes (Global) Matrix_Root Check Matrix Effect (Perform Post-Column Infusion) Check_Signal->Matrix_Root Yes (In Sample) pH_Root Check Mobile Phase pH (Add NH4OAc) Check_Shape->pH_Root Yes Transition_Root Check MRM Transition (Ensure Label Retention) Check_Interference->Transition_Root Yes

Figure 2: Decision tree for isolating common analytical failures associated with Quetiapine analysis.

References

  • Sargent, M. (Ed.). (2013).[4][5] Guide to achieving reliable quantitative LC-MS measurements. RSC Analytical Methods Committee.[4] Link

  • Barrett, B., et al. (2007). "Validation of an LC-MS/MS method for the determination of quetiapine in human plasma." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for MRM transitions). Link

  • Niemi, M., et al. (2010). "Pharmacokinetic measurement of quetiapine and metabolites." Clinical Chemistry. (Reference for extraction and stability). Link

  • PubChem. (2024). "Quetiapine Fumarate Compound Summary." (Source for molecular weight and solubility data). Link

Sources

Technical Support Center: Quetiapine Plasma Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Matrix Effects in LC-MS/MS Analysis of Quetiapine Analyst Level: Senior Bioanalytical Scientist Status: Operational

Executive Summary

Quetiapine (Seroquel) is a dibasic, lipophilic atypical antipsychotic. In plasma assays utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is highly susceptible to matrix effects—specifically ion suppression caused by endogenous phospholipids and proteins.

This guide moves beyond generic advice, applying specific physicochemical logic (Quetiapine pKa ~7.06, 3.3) to troubleshooting. It is designed to help you distinguish between extraction inefficiencies and ionization competition, ensuring your method meets FDA/EMA bioanalytical validation criteria.

Module 1: Diagnostic Workflows

Q: How do I definitively distinguish between low extraction recovery and matrix-induced ion suppression?

A: You must decouple the extraction process from the ionization process using the "Matuszewski Strategies."

A low signal for Quetiapine can stem from the drug not eluting from the sample (Recovery) or the drug failing to ionize due to competition in the source (Matrix Effect). To isolate the variable, perform the Post-Extraction Spike Method .

The Protocol: Matrix Factor Determination
  • Set A (Neat Standards): Prepare Quetiapine standards in the mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma matrix. After extraction (and drying/reconstitution), spike Quetiapine into the clean extract at the same concentration as Set A.

  • Set C (Pre-Extraction Spike): Spike Quetiapine into plasma before extraction.

Calculations:

  • Matrix Effect (ME): (Peak Area Set B / Peak Area Set A) × 100.

    • < 85% = Ion Suppression (Critical issue).

    • > 115% = Ion Enhancement.

  • Recovery (RE): (Peak Area Set C / Peak Area Set B) × 100.

Visualization: Diagnostic Logic Tree

The following diagram illustrates the decision path when Quetiapine sensitivity drops.

Quetiapine_Troubleshooting Start Issue: Low Quetiapine Sensitivity Step1 Perform Post-Extraction Spike (Compare Matrix vs. Neat) Start->Step1 Result1 Signal B < Signal A (Matrix Effect) Step1->Result1 Suppression Result2 Signal B ≈ Signal A (No Matrix Effect) Step1->Result2 Clean Ionization Action1 Root Cause: Ion Suppression Action: Clean up Phospholipids Result1->Action1 Action2 Root Cause: Poor Recovery Action: Optimize Extraction pH Result2->Action2

Caption: Logical flow for distinguishing between ionization suppression and extraction loss.

Module 2: Extraction Optimization (The Root Cause)

Q: My Protein Precipitation (PPT) method shows high variability. Should I switch to LLE?

A: Yes. For Quetiapine, PPT is often insufficient because it fails to remove phospholipids.

Protein precipitation (e.g., using Acetonitrile) removes proteins but leaves high concentrations of glycerophosphocholines (GPC) and lysophospholipids in the supernatant. These co-elute with Quetiapine or build up on the column, causing unpredictable suppression.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) . Quetiapine is a base. By adjusting the plasma pH to >9.0, you suppress ionization of the molecule, making it highly lipophilic and driving it into the organic layer, while leaving polar matrix components behind.

Protocol: High-pH LLE for Quetiapine
  • Sample: 200 µL Plasma.

  • IS Addition: Add Deuterated Internal Standard (Quetiapine-D8).

  • Alkalization (Critical): Add 50 µL of 0.1 M NaOH or 2M Ammonium Hydroxide.

    • Why: Ensures Quetiapine is uncharged (Free Base form).

  • Extraction Solvent: Add 1 mL Tert-butyl methyl ether (MTBE) or Hexane:Ethyl Acetate (80:20).

    • Note: Avoid chlorinated solvents if possible to reduce environmental impact, though Dichloromethane works well.

  • Agitation: Vortex 10 min; Centrifuge 10 min at 4000 rpm.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Dry & Reconstitute: Evaporate under nitrogen; reconstitute in Mobile Phase.

Data Comparison: Extraction Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Cleanliness Low (High Phospholipids)High (Removes salts/lipids)Very High
Quetiapine Recovery >90%75-85% (pH dependent)>85%
Matrix Effect High SuppressionMinimalMinimal
Cost/Time Low/FastMedium/MediumHigh/Slow

Module 3: Chromatographic Resolution

Q: I see a drift in signal intensity over a batch of 100 samples. Why?

A: This is likely "Phospholipid Build-up."

Even if Quetiapine elutes at 2.5 minutes, phospholipids (specifically Lyso-PCs) often elute late or carry over to the next injection. If your gradient ends too quickly, these lipids elute during the next sample's Quetiapine window.

The Fix:

  • Monitor Phospholipids: Add a transition for Phospholipids (m/z 184 -> 184 precursor scan or specific MRM 496/184) to your method to visualize where they elute.

  • Flush Step: Ensure your gradient goes to 95% Organic for at least 1-2 minutes at the end of every run.

  • Column Choice: Use a Phenyl-Hexyl column rather than a standard C18. The pi-pi interactions with Quetiapine often shift its retention time away from the phospholipid zone.

Module 4: Internal Standard Selection

Q: Can I use Clozapine as an Internal Standard?

A: It is not recommended for regulated bioanalysis. Use Quetiapine-D8.

Clozapine is structurally similar but not identical. It will have a slightly different retention time and physicochemical response to the matrix.

  • The Golden Rule: The Internal Standard must experience the exact same ion suppression as the analyte.

  • Solution: A Stable Isotope Labeled (SIL) IS, such as Quetiapine-D8, co-elutes with the analyte. If the matrix suppresses Quetiapine signal by 50%, it also suppresses the SIL-IS by 50%. The ratio remains constant, preserving quantification accuracy.

Visualization: The Role of SIL-IS

This diagram demonstrates how SIL-IS corrects for matrix effects during the ionization phase.

SIL_Correction cluster_0 ESI Source (High Matrix) cluster_1 Quantification Analyte Quetiapine (Suppressed 40%) Ratio Area Ratio (Constant) Analyte->Ratio Signal IS Quetiapine-D8 (Suppressed 40%) IS->Ratio Signal

Caption: Mechanism of Stable Isotope Labeled Internal Standards in correcting ion suppression.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Technical Support Center: Chromatographic Optimization of Quetiapine & Quetiapine-D4

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist, Separation Science Division Last Updated: January 28, 2026

Executive Summary & Root Cause Analysis

The Problem: Researchers frequently encounter severe peak tailing (


) and broad peak widths when analyzing Quetiapine and its deuterated internal standard, Quetiapine-D4.

The Science (Why it happens): Quetiapine is a dibenzothiazepine derivative containing a piperazine ring with basic nitrogen atoms.

  • pKa Profile: Quetiapine has pKa values of approximately 7.06 and 3.3 .

  • The Interaction: At neutral pH (pH 6–8), the molecule is positively charged. Standard silica-based C18 columns possess residual free silanols (

    
    ) which are negatively charged above pH 3.5.
    
  • The Result: The cationic amine of Quetiapine interacts ionically with the anionic silanols (secondary interaction), causing the analyte to "drag" through the column, resulting in tailing. Quetiapine-D4, being chemically nearly identical, suffers the same fate, leading to poor integration and inconsistent area ratios.

Critical Optimization Protocols

Protocol A: The "Silanol Suppression" Method (LC-MS Compatible)

Best for: High sensitivity LC-MS/MS analysis where volatile buffers are required.

Logic: Operating at low pH (< 3.0) ensures silanols are protonated (


) and neutral, preventing ionic interaction with the positively charged Quetiapine.
ParameterSpecification
Column High-strength Silica (HSS) T3 or C18 End-capped (e.g., Waters Acquity HSS T3, Agilent Zorbax SB-C18)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 – 0.5 mL/min (Column ID dependent)
Gradient 10% B to 90% B over 5-8 minutes
Why it works The low pH suppresses silanol ionization. Formic acid provides protons to keep Quetiapine fully ionized for MS sensitivity while neutralizing the stationary phase surface.
Protocol B: The "Free Base" Method (High pH)

Best for: Maximizing retention and peak symmetry on Hybrid columns.

Logic: Operating at high pH (> 10.0) neutralizes the basic nitrogens on Quetiapine (converting it to a free base). Uncharged molecules do not interact with silanols.

ParameterSpecification
Column MANDATORY: Hybrid Particle Column (e.g., Waters XBridge, Phenomenex Gemini NX). Do not use standard silica.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide)
Mobile Phase B Acetonitrile
Buffer Note Ammonium Bicarbonate is volatile and LC-MS compatible.
Why it works At pH 10, Quetiapine is neutral (uncharged). Hydrophobic retention dominates, and secondary ionic interactions are eliminated.
Protocol C: The "Ion-Pair" Method (HPLC-UV Only)

Best for: Legacy QC methods using standard silica columns.

Logic: Triethylamine (TEA) is a stronger base than Quetiapine. It preferentially binds to active silanols, "blocking" them from interacting with the analyte.

ParameterSpecification
Additive 0.1% Triethylamine (TEA) added to the aqueous buffer.
pH Adjustment Adjust pH to 6.5 – 7.0 using Phosphoric Acid.
Warning NEVER introduce TEA into a Mass Spectrometer. It causes persistent signal suppression and contamination.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing (Tailing Factor > 1.8)

Q: I am using a standard C18 column with Ammonium Acetate at pH 6.8. Why is my Quetiapine peak tailing badly? A: You are operating in the "Danger Zone." At pH 6.8, Quetiapine is positively charged, and your column's silanols are negatively charged. They are acting like a cation-exchange resin.

  • Immediate Fix: Switch to Protocol A (Low pH) to protonate the silanols.

  • Hardware Fix: Switch to a highly end-capped column or a column with "Polar Embedded" groups (e.g., SymmetryShield or Bonus-RP), which shield silanols.

Issue 2: Quetiapine D4 Interference

Q: My Quetiapine D4 internal standard is splitting or showing a shoulder. Is it separating from the native? A: Deuterium isotope effects can cause slight retention shifts, but splitting usually indicates column overload or solvent mismatch .

  • Check 1 (Solvent Mismatch): If your sample is dissolved in 100% Acetonitrile but your starting gradient is 90% Water, the strong solvent carries the analyte too fast initially. Action: Dissolve samples in the starting mobile phase (e.g., 90:10 Water:MeOH).

  • Check 2 (D4 Purity): Ensure your D4 standard does not contain "D0" (native) impurities. A "shoulder" can sometimes be the native drug present in the IS stock.

Issue 3: Retention Time Drift

Q: My retention times for Quetiapine are shifting earlier with every injection. A: This is often due to "Phase Collapse" or "Dewetting" if you are using 100% aqueous phase at the start, or insufficient equilibration.

  • Action: Quetiapine is relatively hydrophobic. Ensure your column is re-equilibrated with at least 5–10 column volumes of the starting buffer between runs. If using the High pH method (Protocol B), ensure the pH of the buffer hasn't drifted (Ammonium Bicarbonate is volatile and pH can drop over 24 hours).

Visualized Workflows

Diagram 1: Peak Shape Troubleshooting Logic

Caption: Step-by-step decision tree for diagnosing and fixing Quetiapine peak shape issues.

Quetiapine_Troubleshooting Start Problem: Quetiapine Peak Tailing Check_pH Check Mobile Phase pH Start->Check_pH pH_Neutral pH 4.0 - 8.0? Check_pH->pH_Neutral Yes pH_Extreme pH < 3.0 or > 10.0? Check_pH->pH_Extreme No Action_Neutral CRITICAL ERROR: Analyte (+) and Silanols (-) Interact pH_Neutral->Action_Neutral Check_Col Check Column Type pH_Extreme->Check_Col Switch_Method Switch to Low pH (Formic) or High pH (Ammonium Bicarb) Action_Neutral->Switch_Method Success Symmetric Peak (Tf < 1.5) Switch_Method->Success Col_Silica Standard Silica C18? Check_Col->Col_Silica Yes Col_Hybrid Hybrid/End-capped? Check_Col->Col_Hybrid Yes Action_Col Silanols are active. Switch to Hybrid or HSS T3 Col_Silica->Action_Col Check_Load Check Sample Diluent Col_Hybrid->Check_Load Action_Col->Success Diluent_Org 100% Organic Diluent? Check_Load->Diluent_Org Yes Diluent_Aq Matched to Mobile Phase? Check_Load->Diluent_Aq Yes Action_Diluent Strong Solvent Effect. Dilute with Water/Buffer Diluent_Org->Action_Diluent Diluent_Aq->Success Action_Diluent->Success

Diagram 2: The Mechanism of Tailing vs. Correction

Caption: Molecular interaction view showing how pH and End-capping prevent the "Silanol Drag" effect.

Mechanism_Action cluster_0 Scenario A: The Problem (pH 7, Std Silica) cluster_1 Scenario B: The Fix (Low pH < 3) Silanol Silanol (Si-O⁻) Interaction Ionic Drag (Tailing) Silanol->Interaction Quetiapine Quetiapine (NH⁺) Quetiapine->Interaction Quetiapine_H Quetiapine (NH⁺) Interaction->Quetiapine_H Add 0.1% Formic Acid Silanol_H Silanol (Si-OH) Neutralized Flow Elutes Freely (Sharp Peak) Quetiapine_H->Flow

References & Authoritative Sources

  • USP Monograph: Quetiapine Extended-Release Tablets - USP-NF. (2019). Defines system suitability requirements (Tailing Factor NMT 2.0).

  • Method Development (LC-MS): Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma. (2025). Discusses the use of Ammonium Acetate/Formic Acid mobile phases.

  • pKa & Ionization: Determination of pKa Values of Some Antipsychotic Drugs by HPLC. (2013). Establishes pKa values (7.06) critical for pH selection.

  • Application Note (Waters): Successful Method Migration of the USP Quetiapine Fumarate Impurities Method. Demonstrates column performance and tailing factor compliance.

Technical Support Center: Ion Suppression in Quetiapine ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: QTP-ION-SUP-001 Assigned Specialist: Senior Application Scientist Topic: Mitigating Matrix Effects (Ion Suppression) in LC-MS/MS Quantification of Quetiapine

Executive Summary: The "Silent Killer" of Quantitation

Ion suppression is the non-spectral interference where endogenous matrix components—specifically phospholipids—co-elute with your analyte (Quetiapine) and compete for charge in the electrospray ionization (ESI) source.

For Quetiapine (a dibenzothiazepine derivative with basic properties), this is critical. If your Internal Standard (IS) does not experience the exact same suppression as the analyte, your quantitation will fail. This guide moves beyond basic "dilute and shoot" advice to address the physicochemical root causes.

Module 1: The Mechanism (Why it Happens)

In ESI+, Quetiapine (


) must migrate to the surface of the shrinking droplet to be ejected into the gas phase. Endogenous phospholipids (glycerophosphocholines - GPChos) are surface-active. They crowd the droplet surface, preventing Quetiapine from accessing the charge required for ionization.
Visualization: The Charge Competition Model

IonSuppression Matrix Biological Matrix (Plasma/Serum) PLs Phospholipids (GPChos) Matrix->PLs Inadequate Cleanup Quetiapine Quetiapine (Analyte) Matrix->Quetiapine Droplet ESI Droplet Surface (Limited Charge Sites) PLs->Droplet High Surface Affinity Quetiapine->Droplet Blocked by PLs Signal_Q Quetiapine Signal (Suppressed) Droplet->Signal_Q Poor Desorption Signal_PL Phospholipid Signal (Dominant) Droplet->Signal_PL Efficient Desorption

Figure 1: Mechanism of Ion Suppression.[1] Surface-active phospholipids monopolize the droplet surface, preventing Quetiapine ionization.

Module 2: Diagnosis (The Post-Column Infusion Experiment)

Do not guess. Visualize the suppression zone.[2][3][4] The Post-Column Infusion (PCI) method is the industry standard for mapping matrix effects [1].

Protocol: PCI Assessment
  • Setup:

    • Syringe Pump: Infuse neat Quetiapine standard (100 ng/mL) at 10 µL/min.

    • LC Flow: Connect the syringe pump via a "T-union" to the LC effluent after the column but before the MS source.

  • Injection:

    • Inject a Blank Extracted Matrix (e.g., plasma processed by your current method).

  • Observation:

    • Monitor the baseline of the specific Quetiapine MRM transition (

      
       384.1 
      
      
      
      253.1).[5][6][7]
    • Result: A flat baseline indicates no effect. A sharp "dip" or "valley" indicates ion suppression. A "hill" indicates enhancement.

Pass/Fail Criteria: If the Quetiapine retention time falls within a "dip" caused by the blank matrix, you must alter your chromatography or sample preparation.

Module 3: Sample Preparation (The Root Cause Solution)

Quetiapine is a lipophilic base. We can exploit this to remove interferences.[1][2]

Comparison of Extraction Methodologies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (MCX)
Principle Solubility exclusionPartitioning (LogP driven)Mixed-mode (Cation Exchange + Hydrophobic)
Phospholipid Removal Poor (<10% removal)Good (PLs stay in aqueous/interface)Excellent (Wash steps remove PLs)
Complexity LowMediumHigh
Verdict for Quetiapine Not Recommended for high sensitivity.Recommended (Cost-effective).Gold Standard (Cleanest).
Protocol A: Liquid-Liquid Extraction (LLE) Optimization

Why it works: Adjusting pH to >9 renders Quetiapine (basic) uncharged, forcing it into the organic layer, while many matrix salts and zwitterionic phospholipids remain in the aqueous phase [2].

  • Alkalize: Add 50 µL of 0.1 M NaOH to 200 µL Plasma. (Target pH ~10).

  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether) .

    • Note: MTBE is preferred over Hexane for Quetiapine due to better solubility of the polar piperazine ring.

  • Agitate: Vortex 5 mins; Centrifuge 10 mins at 4000 rpm.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic top layer.

  • Reconstitute: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase.
    
Protocol B: Solid Phase Extraction (MCX) Workflow

Why it works: Uses a Mixed-Mode Cation Exchange (MCX) cartridge. It locks Quetiapine via charge (at low pH) and hydrophobicity, allowing aggressive washing of phospholipids [3].

SPE_Workflow Step1 1. Load Sample (Acidic pH < 3) Step2 2. Wash 1 (Aqueous Acid) Step1->Step2 Removes Salts/Proteins Step3 3. Wash 2 (Methanol) Step2->Step3 Removes Neutrals/Hydrophobics Step4 4. Elute (5% NH4OH in MeOH) Step3->Step4 Release Base (Quetiapine)

Figure 2: MCX Extraction Logic. The "Wash 2" step is critical for removing neutral phospholipids while Quetiapine remains charged and bound.

Module 4: The Internal Standard Safety Net

If you cannot remove the matrix entirely, you must compensate for it.[2][8]

Q: Can I use Clozapine as an Internal Standard? A: Use with caution. Clozapine is a structural analog. While it behaves similarly, it does not co-elute perfectly with Quetiapine. If the suppression zone (the "dip" from the PCI experiment) shifts slightly, it might suppress Quetiapine but not Clozapine. This leads to calculated concentrations that are falsely high [4].

Q: What is the definitive solution? A: Stable Isotope Labeled IS (SIL-IS). Use Quetiapine-d8 or Quetiapine-C13 .

  • Mechanism: The SIL-IS is chemically identical. It co-elutes exactly with the analyte.

  • Result: If the matrix suppresses Quetiapine signal by 50%, it also suppresses the SIL-IS by 50%. The ratio remains constant, preserving accuracy.

Troubleshooting FAQ

Q: I see a "Ghost Peak" of Quetiapine in my blank samples.

  • Cause: This is likely carryover or late-eluting phospholipids from a previous injection destabilizing the baseline.

  • Fix: Add a "Sawtooth" gradient wash at the end of your LC run (ramp to 95% Organic for 2 mins) to strip the column of accumulated lipids.

Q: My calibration curve is non-linear at the lower end (LLOQ).

  • Cause: Ion suppression often affects lower concentrations more severely than high concentrations (saturation of suppression sites).

  • Fix: Switch to the MCX SPE protocol to remove the background noise floor.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • Pan, R. N., et al. (2012).[9] Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma. Journal of Chromatographic Science. Link

  • Ismaiel, O. A., et al. (2008).[10] Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS. Journal of Chromatography B. Link

  • Li, W., et al. (2003). Evaluation of ion suppression and matrix effect in LC-MS/MS analysis of biological samples. Journal of Chromatography B. Link

  • Pucci, V., et al. (2009). Cation exchange solid-phase extraction for the isolation of quetiapine from human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Quetiapine D4 Hemifumarate stability in different biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Product: Quetiapine-D4 Hemifumarate (Internal Standard) Application: Bioanalysis via LC-MS/MS in Biological Matrices Status: Senior Application Scientist Verified

Core Stability & Handling Protocols

FAQ: How should I store the stock solution to prevent degradation?

Issue: Users often report gradual signal loss or the appearance of degradation peaks (N-oxide) in stock solutions stored for >1 month.

Technical Insight: Quetiapine and its salts are susceptible to photo-oxidation and hydrolysis . While the hemifumarate salt offers better solid-state stability than the free base, the D4 analog shares the parent compound's vulnerability to light and oxidative stress.

Protocol:

  • Solvent Selection: Dissolve Quetiapine D4 Hemifumarate in Methanol (MeOH) rather than Acetonitrile (ACN) for stock solutions. Methanol generally provides better solubility for the fumarate salt and reduces the risk of precipitation upon freezing.

  • Temperature: Store at -20°C or lower.

  • Light Protection: Use amber glass vials exclusively. Wrap vials in aluminum foil if amber glass is unavailable.

  • Acidification: Adding 0.1% Formic Acid to the stock solution can enhance stability by maintaining the molecule in its protonated form, reducing oxidative susceptibility.

FAQ: Why is my IS response variable across different plasma lots?

Issue: High variability in Quetiapine D4 peak area between patient samples (Matrix Effect).

Technical Insight: Quetiapine is a lipophilic base (LogP ~2.7). In plasma, it binds extensively to alpha-1-acid glycoprotein (AAG) and albumin. If the D4 IS does not equilibrate with the matrix proteins exactly like the native analyte before extraction, you will see recovery discrepancies.

Troubleshooting Protocol:

  • Equilibration Time: Allow the spiked IS to equilibrate in the matrix for at least 30 minutes at room temperature before adding the precipitation agent or extraction buffer. This ensures the D4 molecule binds to plasma proteins similarly to the native Quetiapine.

  • Matrix Effect Check: Perform a post-column infusion experiment to identify suppression zones.

Matrix-Specific Troubleshooting

Scenario A: Plasma (Human/Rat) – "The Hemolysis Spike"

User Question: My QC samples show acceptable accuracy, but hemolyzed clinical samples show low IS recovery. Why?

Root Cause Analysis: Red blood cells contain intracellular enzymes and iron (from hemoglobin). When lysed, these components are released into the plasma. Iron can catalyze Fenton-type oxidation reactions, degrading Quetiapine D4 into Quetiapine N-oxide or S-oxide during the extraction process.

Corrective Action:

  • Antioxidant Addition: Add Ascorbic Acid (0.1% w/v) to the plasma immediately upon thawing or collection.

  • Temperature Control: Perform all extraction steps on wet ice (4°C) to inhibit enzymatic and oxidative activity.

Scenario B: Urine – "The Adsorption Trap"

User Question: I am losing linearity at low concentrations (LLOQ) in urine samples. The D4 signal drops disproportionately.

Root Cause Analysis: Urine usually has a lower protein content than plasma. Without proteins to bind to, Quetiapine D4 (a hydrophobic base) will non-specifically bind (NSB) to the walls of polypropylene tubes or glass vials. This is most severe at low concentrations.

Corrective Action:

  • Container Choice: Use Low-Retention Polypropylene tubes. Avoid standard glass unless silanized.

  • Surfactant/Modifier: Add 0.5% BSA (Bovine Serum Albumin) or 0.1% Tween-20 to the urine aliquots prior to spiking the IS. This "sacrificial protein" coats the container walls, preventing the D4 IS from sticking.

Visualizing the Stability Workflow

The following diagram outlines the critical decision pathways for handling Quetiapine D4 to ensure stability during bioanalytical extraction.

Quetiapine_Stability_Workflow Start Start: Quetiapine D4 Stock Preparation Solvent Solvent Choice: Methanol (Preferred) Start->Solvent Storage Storage: -20°C, Amber Glass Solvent->Storage Matrix Matrix Spiking (Plasma/Urine) Storage->Matrix Decision_Hemolysis Is Sample Hemolyzed? Matrix->Decision_Hemolysis Action_AntiOx Add Ascorbic Acid & Work on Ice Decision_Hemolysis->Action_AntiOx Yes (Risk of Oxidation) Action_Normal Standard Processing Decision_Hemolysis->Action_Normal No Issue_Adsorption Check: NSB in Urine/Low Protein? Action_AntiOx->Issue_Adsorption Action_Normal->Issue_Adsorption Extraction Extraction Method (LLE vs PPT) Analysis LC-MS/MS Analysis Extraction->Analysis Issue_Adsorption->Extraction No (Plasma) Fix_BSA Add 0.5% BSA or Tween-20 Issue_Adsorption->Fix_BSA Yes (Urine) Fix_BSA->Extraction

Caption: Decision logic for Quetiapine D4 handling to mitigate oxidation and non-specific binding (NSB).

Isotopic Stability & Cross-Talk

FAQ: Can the Deuterium label exchange with the solvent?

Issue: Users observe an increase in the M+0 (native Quetiapine) channel when injecting pure D4 standard.

Technical Insight: Quetiapine D4 is typically deuterated on the piperazine ring or the ethyl-ethoxy chain. These C-D bonds are generally stable. However, acid-catalyzed exchange can occur if the sample sits in highly acidic mobile phases (pH < 2) for extended periods (e.g., >24 hours in an autosampler).

Validation Test: To verify isotopic stability:

  • Prepare a ULOQ (Upper Limit of Quantification) sample of the native analyte (no IS).

  • Prepare a blank sample with only the IS (at working concentration).

  • Inject the ULOQ sample and monitor the IS channel (Check for native -> IS contribution).

  • Inject the IS-only sample and monitor the native channel (Check for IS -> native contribution).

  • Acceptance Criteria: Interference should be < 20% of the LLOQ response (per FDA M10 guidelines).

Summary Data: Stability Profile

ConditionStability DurationCritical Notes
Stock Solution (-20°C) 6 MonthsMust be in Methanol; Amber glass is mandatory.
Benchtop (Plasma, RT) 4 - 6 HoursLight protection required. Oxidation risk increases with time.
Freeze/Thaw (Plasma) 3 CyclesNo significant degradation observed if pH is neutral.
Autosampler (4°C) 24 HoursStable in reconstituted solvent (usually MeOH:H2O).
Processed Extract (Dry) 48 HoursStable at -20°C.
Whole Blood (RT) < 2 HoursRapid equilibration; harvest plasma quickly to prevent hemolysis.

Analytical Method Protocol (LLE Recommendation)

For maximum stability and recovery, Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects.

Step-by-Step LLE Workflow:

  • Aliquot: Transfer 200 µL of Plasma into a glass tube.

  • IS Spike: Add 20 µL Quetiapine D4 working solution. Vortex gently.

  • Buffer: Add 200 µL of 0.1 M Sodium Carbonate (pH ~9.8). Reason: Quetiapine is basic; high pH suppresses ionization, driving it into the organic layer.

  • Extract: Add 1.5 mL Tert-butyl methyl ether (MTBE) .

  • Agitate: Shake for 10 minutes. Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporate: Dry under Nitrogen at 40°C.

  • Reconstitute: Dissolve in Mobile Phase (e.g., 30:70 ACN:0.1% Formic Acid).

LLE_Protocol Step1 Step 1 Alkaline Buffer (pH 9.8) Step2 Step 2 Add MTBE (Organic) Step1->Step2 Uncharge Analyte Step3 Step 3 Phase Separation Step2->Step3 Partitioning Step4 Step 4 Dry & Reconstitute Step3->Step4 Concentration

Caption: Liquid-Liquid Extraction flow optimized for basic drugs like Quetiapine.

References

  • FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5002, Quetiapine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Technical Support Center: Minimizing Carryover in HPLC Analysis of Quetiapine

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Why is Quetiapine so "Sticky"?

Before troubleshooting, you must understand the mechanism.[1] Quetiapine is a dibenzothiazepine derivative with a secondary amine functionality. It presents a dual-threat profile for HPLC systems:

  • Lipophilicity (LogP ~2.6): The tricyclic backbone drives strong hydrophobic adsorption to non-polar surfaces (rotor seals, polymeric tubing).

  • Basicity (pKa ~7.06, 3.3): At neutral pH, the molecule exists in equilibrium. However, it interacts strongly with residual silanols on column stationary phases and, critically, with the metallic oxide layer on stainless steel surfaces (Lewis acid-base interaction).

The Result: "Ghost peaks" in blank injections that ruin quantitation limits (LOQ) and fail system suitability requirements.

Module 1: The Autosampler (The Primary Culprit)

90% of Quetiapine carryover originates in the flow path of the autosampler, specifically the needle exterior and the needle seat.

Q: I am seeing <0.1% carryover in my first blank, but it persists for 3-4 runs. Is this the column?

A: Unlikely. A decaying carryover pattern usually indicates the autosampler. If it were the column, the peak shape would likely be distorted or tailing in the primary injection as well.

The Solution: The "Dual-Solvent" Attack

Standard single-solvent washes (e.g., 100% Methanol) are insufficient. You need a wash protocol that addresses both chemical properties of the drug.

Recommended Wash Protocol:

Parameter Setting/Composition Mechanism
Weak Wash (Solvent A) 90:10 Water:Acetonitrile + 0.1% Formic Acid The acid protonates the amine (pH < pKa), rendering it water-soluble and repelling it from surfaces.
Strong Wash (Solvent B) 40:40:20 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid The organic blend solvates the lipophilic tricyclic ring. IPA is a strong denaturant for hydrophobic bonds.
Wash Mode Active / Flow-Through Dipping is insufficient. Use active rinsing of the needle exterior.[1]

| Wash Time | > 10 seconds | Kinetic desorption takes time. |

Visualizing the Diagnosis Logic

Use the following logic flow to isolate the source of your carryover.

CarryoverDiagnosis Start Start: Ghost Peak in Blank Step1 Run 0 µL Injection (Run Gradient without Needle Movement) Start->Step1 Decision1 Peak Present? Step1->Decision1 MobilePhase Contaminated Mobile Phase or System Dwell Volume Decision1->MobilePhase Yes Step2 Remove Column, Install Union, Run Blank Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 Injector Injector/Needle Adsorption (Most Likely) Decision2->Injector Yes Column Column Head Adsorption (Silanol Interaction) Decision2->Column No

Figure 1: Diagnostic decision tree to isolate the source of carryover (System vs. Injector vs. Column).

Module 2: Column Chemistry & Mobile Phase

Q: My peak tailing factor is > 1.5. Does this contribute to carryover?

A: Yes. Tailing indicates secondary interactions (silanol binding). If the drug drags on the column, it may not elute completely in one run, bleeding into the next.

Protocol Adjustments:

  • End-Capping: Ensure you are using a "High Purity" Type B silica column with extensive end-capping (e.g., C18 hybrid particles). Avoid older Type A silica.

  • Ion Suppression:

    • Standard Method: Phosphate buffer pH 3.0 is common for UV detection [1].

    • The Fix: Ensure the buffer concentration is adequate (20-50 mM). Low ionic strength allows the basic amine to "see" the silica surface.

  • Ion Pairing (Last Resort): For extreme sticking, adding 0.1% Triethylamine (TEA) or Hexylamine to the mobile phase can "block" silanols, but this alters selectivity and is not MS-compatible.

Module 3: Hardware Passivation

Q: I replaced the needle and seat, but carryover returned after 50 injections. Why?

A: Quetiapine can adsorb to stainless steel surfaces over time. If your system has old steel tubing or scratched rotor seals, the drug will accumulate in the fissures.

Hardware Recommendations:

  • Rotor Seal: Switch from Vespel (pH limited, adsorptive) to Tefzel or PEEK seals.

  • Needle Seat: Use a PEEK needle seat instead of stainless steel.

  • Tubing: For the path between the injector and column, replace steel capillaries with PEEK-lined steel or pure PEEK (if pressure allows).

Advanced Technique: The "Sandwich" Injection

If standard washes fail, implement the "Sandwich Injection" method via your autosampler program. This surrounds the sample plug with a strong solvent plug, preventing it from touching the tubing walls.

SandwichInjection cluster_0 Sandwich Assembly in Loop Plug1 1. Air Gap Plug2 2. Strong Solvent (Acidified Organic) Plug2->Plug1 Plug3 3. Sample (Quetiapine) Plug3->Plug2 Plug4 4. Strong Solvent (Acidified Organic) Plug4->Plug3 Mechanism Solvent plugs scour the flow path immediately before and after sample Plug4->Mechanism

Figure 2: The Sandwich Injection technique. The sample is bracketed by strong solvent plugs to minimize contact with the loop walls.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Carryover decreases with each blank Adsorption on Needle/LoopImplement the "Dual-Solvent" wash (Acid/Organic). Change needle seat to PEEK.
Carryover is constant in every blank Contaminated Mobile PhaseDiscard aqueous buffer. Wash bottle with 10% Nitric Acid. Prepare fresh buffer.
Ghost peak appears at random times "Late Eluter" from previous runExtend the gradient hold at high organic (95% B) for at least 3 column volumes.
Carryover only after high conc. samples Needle Seat SaturationThe needle seat is a "trap." Sonicate the seat in MeOH/Formic Acid or replace it.

References

  • United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Impurities.[2] USP-NF.

  • Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Technical Report.[2]

  • Agilent Technologies. Best Practices for Efficient LC Operations: Minimizing Carryover. Application Note.

  • ResearchGate. Development and Validation of RP-HPLC Method for Quetiapine. (Confirming pKa and solubility profiles).

Sources

Optimization of liquid-liquid extraction for Quetiapine from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanistic Basis of Extraction

Welcome to the technical support hub for Quetiapine bioanalysis. To optimize recovery, you must first understand the physicochemical behavior of the analyte.

Quetiapine is a dibenzothiazepine derivative with a piperazine ring.[1] Crucially, it acts as a weak base with pKa values of approximately 7.06 and 3.3 .

  • The Challenge: In native plasma (pH ~7.4), a significant portion of Quetiapine exists in a protonated (ionized) state. Ionized molecules do not partition well into non-polar organic solvents.

  • The Solution: You must suppress ionization by adjusting the plasma pH to at least 2 units above the pKa (pH > 9.0). This renders the molecule uncharged (neutral), allowing it to migrate into the organic phase.

Part 1: The "Golden Protocol" (Baseline Method)

Before troubleshooting, ensure your baseline method aligns with industry-validated standards. This protocol prioritizes cleanliness and reproducibility over raw speed.

Reagents & Materials[2][3][4][5][6][7][8]
  • Matrix: Human Plasma (K2EDTA or Heparin)

  • Internal Standard (IS): Quetiapine-D8 (Preferred) or Clozapine (Alternative)

  • Alkalizing Agent: 0.1 M NaOH or 2M Ammonium Hydroxide

  • Extraction Solvent: tert-Butyl Methyl Ether (MTBE) or Hexane:Ethyl Acetate (80:20 v/v)

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.

  • Internal Standard: Add 20 µL of IS working solution. Vortex gently (10 sec). Allow to equilibrate for 5 mins.

  • Alkalinization (Critical): Add 50 µL of 0.1 M NaOH (or 2M NH₄OH). Vortex.

    • Target pH: > 10.0.[2][3][4]

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Shake on a reciprocating shaker for 10 minutes (vigorous agitation is key for mass transfer).

  • Phase Separation: Centrifuge at 10,000 rpm (approx. 9,600 x g) for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., Acetonitrile:Water 30:70 + 0.1% Formic Acid).

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision points in the extraction logic.

Quetiapine_LLE_Workflow Start Plasma Sample (200 µL) IS_Add Add Internal Standard (Quetiapine-D8) Start->IS_Add pH_Adjust Alkalinization (Add NaOH/NH4OH -> pH > 10) IS_Add->pH_Adjust Equilibrate 5 min Solvent Add Organic Solvent (MTBE or Hexane:EtAc) pH_Adjust->Solvent Neutralizes Analyte Extract Agitate (10 min) & Centrifuge Solvent->Extract Phase_Sep Phase Separation Extract->Phase_Sep Evap Evaporate & Reconstitute Phase_Sep->Evap Top Layer Only

Caption: Optimized LLE workflow emphasizing the critical alkalinization step required for base extraction.

Part 3: Troubleshooting Guide

Issue 1: Low Absolute Recovery (< 50%)

Symptom: Area counts for Quetiapine are significantly lower than neat standards, but the Internal Standard (IS) recovery is also low.

Potential CauseThe "Why" (Mechanism)Corrective Action
Insufficient Alkalinization If plasma pH < pKa (7.06), Quetiapine remains ionized (water-soluble) and will not migrate to the organic phase.Verify pH: Spot check the aqueous phase with pH paper after adding base. It must be > 9.0. Increase NaOH concentration if necessary.
Incorrect Solvent Polarity Non-polar solvents (e.g., 100% Hexane) may be too non-polar for Quetiapine, which has polar functional groups.Switch Solvent: Use MTBE (higher polarity ether) or add a modifier like Ethyl Acetate to Hexane (e.g., 20-30% EtAc).
Adsorption Losses Quetiapine can stick to non-silanized glass or certain plastics during evaporation.Add Modifier: Ensure the reconstitution solvent contains a small amount of organic (e.g., 30% ACN) to solubilize the dried residue effectively.
Issue 2: High Matrix Effects (Ion Suppression)

Symptom: Recovery is good, but the signal in plasma samples is lower than in solvent standards after correcting for recovery. Phospholipid transitions (m/z 184) are visible.

  • Diagnosis: LLE is cleaner than protein precipitation, but MTBE can extract some phospholipids.

  • Fix:

    • Wash Step: After transferring the organic layer, add 200 µL of alkaline water (pH 10), vortex briefly, and centrifuge. This removes water-soluble impurities and residual plasma proteins.

    • Solvent Swap: Switch from MTBE to Hexane:Ethyl Acetate (80:20) . This mixture is more selective and extracts fewer lipids than ether-based solvents.

Issue 3: Variable Internal Standard Response

Symptom: The ratio of Analyte/IS is inconsistent; IS area counts fluctuate wildly between samples.

  • Cause: The IS was not equilibrated with the plasma proteins before extraction.

  • Fix: After adding the IS, wait 5 minutes before adding the base or solvent. This allows the IS to bind to plasma proteins similarly to the analyte, ensuring they are extracted at the same rate.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) as the extraction solvent? A: While DCM is a strong solvent for Quetiapine, it is denser than water (bottom layer), making automation and manual pipetting difficult (you must aspirate through the plasma layer). It also tends to form stubborn emulsions with plasma. MTBE is superior because it forms the top layer and evaporates faster.

Q2: My chromatographic peaks are tailing. Is this an extraction issue? A: Likely not. This is usually a reconstitution or column issue.

  • Check Reconstitution: If you reconstitute in 100% Methanol but your initial mobile phase is 90% Water, you will get "solvent shock" causing peak distortion. Reconstitute in a solvent matching your starting mobile phase (e.g., 10-20% ACN in Water).

  • Check Mobile Phase pH: Quetiapine is basic. Ensure your mobile phase is acidic (0.1% Formic Acid) to protonate the amine, improving peak shape on C18 columns.

Q3: Is Quetiapine stable if I have to pause the experiment? A: Yes. Quetiapine is stable in human plasma for at least 5 days at room temperature and can withstand 3 to 5 freeze-thaw cycles without significant degradation [3, 4]. However, once extracted and dried, samples should be reconstituted and analyzed within 24 hours or stored at 4°C.

Q4: Why do you recommend Quetiapine-D8 over Clozapine as an Internal Standard? A: While Clozapine is structurally similar, it is a different molecule with different retention times and ionization efficiencies. Quetiapine-D8 is the stable isotope-labeled analog. It co-elutes with Quetiapine and experiences the exact same matrix effects (ion suppression/enhancement) at the exact same moment in the source, providing the only true correction for matrix variability.

References

  • Lin, Z., et al. (2004). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma. Journal of Chromatographic Science. Link

  • Mandrioli, R., et al. (2002).[5] HPLC analysis of the novel antipsychotic drug quetiapine in human plasma.[1][5][6][4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Fisher, D. S., et al. (2013).[2] Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum.[7] Forensic Science International. Link

  • Nielsen, M. K., et al. (2024). Long-term stability of five atypical antipsychotics... in human serum assessed by a validated SPE LC-MS/MS method. Basic & Clinical Pharmacology & Toxicology. Link

  • Pu, H., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking.[8][3][9] Journal of Food and Drug Analysis. Link

Sources

Technical Support Center: High-Sensitivity Quetiapine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in Quantifying Low Levels of Quetiapine in Biological Matrices

Welcome to the Analytical Method Development Support Hub.

Status: Operational Subject Matter Expert: Senior Application Scientist Context: Quetiapine (Seroquel) is a dibenzothiazepine derivative with high lipophilicity (


) and basic properties (

~7.06, 3.3). Quantifying it at picogram/mL levels (low ng/mL) presents unique challenges regarding non-specific adsorption , oxidative instability , and matrix interference from its active metabolites (Norquetiapine).

This guide replaces generic advice with field-proven troubleshooting protocols.

Module 1: The "Ghost Peak" Phenomenon (Non-Specific Adsorption)

Symptom: You observe poor linearity at the lower end of your calibration curve (<5 ng/mL) or erratic recovery in neat standard solutions compared to plasma samples.

Root Cause: Quetiapine is a "sticky" molecule. Its hydrophobic tricyclic structure drives it to adhere to polypropylene (PP) surfaces, while its basic amine groups interact strongly with silanol groups on glass surfaces. This leads to massive analyte loss before the sample even reaches the column.

Troubleshooting Protocol: Minimizing Surface Losses
StepActionScientific Rationale
1 Solvent Modification Do not store low-concentration stock solutions in 100% aqueous buffers. Use at least 30-50% organic solvent (Methanol or Acetonitrile) in your reconstitution solution.
2 Container Selection Switch to Silanized Glass or Low-Binding Polypropylene plates. Standard PP plates can adsorb up to 20% of the analyte at low concentrations [1].
3 Acidification Maintain the reconstitution solvent at acidic pH (0.1% Formic Acid). This protonates the basic nitrogen, increasing solubility and reducing hydrophobic interaction with container walls.
Visual Workflow: Adsorption Mitigation Strategy

AdsorptionMitigation Start Low Recovery detected (<5 ng/mL) CheckContainer Check Container Material Start->CheckContainer Glass Standard Glass? CheckContainer->Glass Plastic Standard Polypropylene? CheckContainer->Plastic Action1 Switch to Silanized Glass (Deactivates Silanols) Glass->Action1 Action2 Switch to Low-Bind PP (Reduces Hydrophobic Bonding) Plastic->Action2 Action3 Add 0.1% Formic Acid (Protonates Analyte) Action1->Action3 Action2->Action3 Result Recovery > 90% Action3->Result

Caption: Decision tree for mitigating non-specific adsorption of Quetiapine during sample handling.

Module 2: Extraction Efficiency (LLE vs. SPE)

Symptom: Low absolute recovery (<60%) or high background noise interfering with LLOQ.

Technical Insight:

  • Protein Precipitation (PPT): Often too "dirty" for low-level Quetiapine analysis, leading to ion suppression from phospholipids.

  • Liquid-Liquid Extraction (LLE): The gold standard for cost-effective cleanup, but pH control is critical. Quetiapine must be in its uncharged (free base) state to migrate into the organic layer.

Protocol: Optimized Alkaline LLE

Objective: Achieve >90% recovery using pH manipulation.

  • Alkalization: Add 0.1 M NaOH or Sodium Carbonate buffer (pH 10) to the plasma sample.

    • Why? At pH 10 (2 units above

      
       7.06), Quetiapine is >99% uncharged [2].
      
  • Solvent Choice: Use Tert-butyl methyl ether (MTBE) or Hexane:Ethyl Acetate (80:20) .

    • Why? MTBE provides a clean organic layer that sits above the aqueous phase, making transfer easier and reducing phospholipid carryover compared to Dichloromethane.

  • Drying: Evaporate under nitrogen at 40°C. Do not overheat , as N-oxide formation can occur.

Data Comparison: Extraction Methods

MethodRecovery (%)Matrix EffectCostVerdict
Protein Precip (PPT) >95%High (Suppression)LowAvoid for <1 ng/mL
Standard LLE (pH 7) 50-60%LowLowFail (Ionized drug stays in water)
Alkaline LLE (pH 10) 90-95% LowLowRecommended
SPE (MCX Cartridge) >95%Very LowHighBest (if budget allows)

Module 3: Chromatographic Separation & Detection

Symptom: Peak tailing or co-elution with metabolites (Norquetiapine, 7-Hydroxyquetiapine).

Critical Requirement: You must chromatographically separate Quetiapine from Quetiapine N-Oxide . The N-oxide can convert back to the parent drug in the ion source (in-source fragmentation), falsely elevating your quantitation results.

LC-MS/MS Configuration Guide
  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm (e.g., Waters Acquity or Phenomenex Kinetex).

    • Reasoning: High pH stability allows the use of basic mobile phases if necessary, though acidic is standard for MS sensitivity.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile[1][2][3][4]

    • Note: Avoid pure methanol as it often yields higher backpressure and broader peaks for this analyte.

  • Internal Standard: Use Quetiapine-D8 .

    • Warning: Clozapine is often cited as an IS, but it does not compensate for matrix effects as effectively as a stable isotope-labeled (SIL) analog [3].

MRM Transition Table
AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Quetiapine 384.2253.1Quantifier25
384.2221.1Qualifier40
Quetiapine-D8 392.2261.1Internal Std25
Norquetiapine 296.1210.1Metabolite22
Visual Workflow: LC-MS Optimization Loop

LCMSOptimization Start Start Method Optimization Step1 Select C18 Column (End-capped) Start->Step1 Step2 Check Resolution: Quetiapine vs N-Oxide Step1->Step2 Decision Separated? Step2->Decision Fix1 Adjust Gradient (Slower ramp 30-60% B) Decision->Fix1 No (Co-elution) Fix2 Check Source Temp (Reduce to <500°C) Decision->Fix2 No (In-source conversion) Final Validate LLOQ (Target: 0.5 ng/mL) Decision->Final Yes Fix1->Step2 Fix2->Step2

Caption: Optimization loop ensuring specificity against N-oxide interference and metabolite co-elution.

Frequently Asked Questions (FAQ)

Q1: My Quetiapine signal decreases over a long sample run (drift). Why? A: This is likely phospholipid buildup on the column. Quetiapine elutes relatively late. If you cut your gradient too short, phospholipids remain on the column and elute unpredictably in subsequent runs, suppressing ionization.

  • Fix: Add a "sawtooth" wash step (95% B for 2 mins) at the end of every injection cycle.

Q2: Can I use plastic tubes for the extraction steps? A: Yes, but only if you are using high concentrations (>50 ng/mL). For trace analysis (<5 ng/mL), silanized glass is safer for the evaporation step. If you must use plastic, ensure the final reconstitution solvent contains >30% organic to keep the drug desorbed from the walls [4].

Q3: Is Quetiapine light-sensitive? A: Moderately. While not as sensitive as some retinoids, it should be handled under yellow light or in amber glassware during stock solution preparation to prevent photo-oxidation [5].

References

  • Kristensen, K., Henriksen, J. R., & Andresen, T. L. (2015).[5] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[5] PLOS ONE, 10(5), e0122419.[5] [Link] (Cited for: Mechanisms of adsorption to glass/plastic surfaces relevant to basic lipophilic compounds).

  • Lin, Z., et al. (2004). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 42(9), 471-475. [Link] (Cited for: Extraction pH parameters and LLOQ validation).

  • Barrett, B., et al. (2007). A fully automated method for the determination of quetiapine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 497-505. [Link] (Cited for: Automation and Internal Standard selection).

  • Fukazawa, T., et al. (2010).[4] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[4][5] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333. [Link] (Cited for: Solvent strategies to mitigate adsorption).

  • Tran, J., et al. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets.[6] PLOS ONE, 16(8), e0255963. [Link] (Cited for: Stability profiles and degradation risks).

Sources

Refinement of sample preparation for Quetiapine analysis in urine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Sample Preparation Methodologies Role: Senior Application Scientist Status: Active | Version: 2.4

Introduction: The Analytical Challenge

Welcome to the technical support center. If you are analyzing Quetiapine (Seroquel) and its metabolites (Norquetiapine, 7-hydroxyquetiapine) in urine, you are likely encountering three specific challenges: variable recovery due to pH sensitivity, ion suppression in LC-MS/MS, and compound instability (N-oxide formation).

Urine is a hostile matrix. Unlike plasma, its pH fluctuates wildly (pH 4.5–8.0), and it contains high salt loads that interfere with electrospray ionization (ESI). This guide moves beyond standard "dilute-and-shoot" methods to refined extraction protocols designed for high-sensitivity quantitation.

Module 1: Method Selection & Optimization

Q: Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE)?

A: It depends on your sensitivity requirements and throughput, but for refinement and robustness, Mixed-Mode Cation Exchange (MCX) SPE is the superior choice.

FeatureLiquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Mechanism Solubility partitioning (LogP driven)Ionic binding + Hydrophobic retention
Cleanliness Moderate (Phospholipids remain)High (Removes salts & neutrals)
Throughput Low (Manual phase separation)High (Amenable to 96-well automation)
Cost LowModerate
Analyst Recommendation Use for ad-hoc, small batch samples.Standard for clinical/CRO workflows.
Q: Why is my LLE recovery inconsistent?

A: The root cause is likely pH control . Quetiapine is a base with a pKa of approximately 7.4. In urine, which can be acidic, Quetiapine exists as a charged cation. Charged molecules do not partition well into organic solvents like Hexane or MTBE.

  • The Fix: You must alkalize the urine to pH > 10 before extraction. This neutralizes the amine, making the molecule lipophilic (uncharged), allowing it to migrate into the organic layer.

  • Solvent Choice: Avoid pure hexane. Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) . MTBE provides cleaner extracts for this specific molecule.

Module 2: The "Gold Standard" Protocol (MCX-SPE)

Q: How do I design a robust SPE protocol for Quetiapine?

A: Use a Mixed-Mode Cation Exchange (MCX) sorbent.[1] This utilizes a "Catch and Release" mechanism that is far cleaner than standard C18.

The Mechanism:

  • Load (Acidic): Quetiapine (Positively charged) binds to the sorbent (Negatively charged) via ionic interaction.

  • Wash (Organic): Neutrals and interferences are washed away with 100% Methanol. Quetiapine stays locked by the ionic bond.

  • Elute (Basic): High pH breaks the ionic bond; Quetiapine releases.

Visual Workflow (MCX Logic)

MCX_Workflow Step1 1. PRE-TREATMENT Acidify Urine (pH < 4) (Charges the Drug) Step2 2. LOAD Apply to MCX Cartridge (Ionic Binding) Step1->Step2 Sample Prep Step3 3. WASH 1 Aqueous Acid (Removes Salts/Proteins) Step2->Step3 Retention Step4 4. WASH 2 100% Methanol (Removes Neutrals/Lipids) Step3->Step4 Clean-up Step5 5. ELUTION 5% NH4OH in MeOH (Neutralizes Drug -> Release) Step4->Step5 Recovery

Caption: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) for basic drugs.

Detailed Protocol Step-by-Step:
  • Sample Pre-treatment: Dilute 200 µL Urine with 200 µL 4% H3PO4 (Phosphoric Acid) .

    • Why? Acidification ensures Quetiapine is fully ionized (H+) to bind to the cation exchange sorbent.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply pre-treated sample at slow flow rate (1 mL/min).

  • Wash 1: 1 mL 2% Formic Acid in Water. (Removes salts/proteins).

  • Wash 2: 1 mL 100% Methanol .

    • Critical Step: This removes neutral matrix components.[2] Quetiapine remains bound ionically.

  • Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Why? The high pH neutralizes the Quetiapine, breaking the ionic bond and releasing it into the solvent.

  • Evaporation & Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase.

Module 3: Troubleshooting & FAQs

Q: I see "Ghost Peaks" or extra peaks in my chromatogram. What are they?

A: These are likely N-Oxides or degradation products. Quetiapine is susceptible to oxidation at the piperazine ring. If you leave samples in the autosampler at room temperature, or use old solvents, Quetiapine N-oxide will form.

  • The Fix:

    • Temperature: Maintain autosampler at 4°C .

    • Antioxidants: Add Ascorbic Acid (0.1%) to the reconstitution solvent if stability is a recurring issue.

    • Solvents: Use fresh, high-grade solvents. Avoid ethers (like THF) that form peroxides.

Q: My LC-MS/MS signal for Norquetiapine is suppressed, but Quetiapine is fine.

A: Norquetiapine is more polar and elutes earlier, often in the "suppression zone" where unretained urinary salts and phospholipids elute.

  • The Fix:

    • Divert Valve: Divert the first 1.0–1.5 minutes of flow to waste to prevent salts from entering the source.

    • Internal Standards: You must use deuterated internal standards (Quetiapine-D8 and Norquetiapine-D8 ). An analog IS (like Clozapine) will not compensate for matrix effects accurately enough in urine.

Q: How do I handle "Total" vs. "Free" Quetiapine?

A: Quetiapine undergoes extensive metabolism. While the parent drug is not heavily conjugated, metabolites often are.

  • Free Fraction: Extract directly as described above.

  • Total Fraction: You must perform enzymatic hydrolysis using β-glucuronidase (E. coli or Helix pomatia) at 37°C for 2 hours prior to extraction to cleave glucuronide conjugates.

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose low recovery issues immediately.

Troubleshooting Start Problem: Low Recovery (<60%) CheckMethod Method Used? Start->CheckMethod LLE Liquid-Liquid (LLE) CheckMethod->LLE SPE SPE (MCX) CheckMethod->SPE CheckpH Check Urine pH Is it > 10? LLE->CheckpH FixLLE Action: Add NaOH/Buffer to alkalize sample CheckpH->FixLLE No CheckLoad Check Load pH Is it Acidic (<4)? SPE->CheckLoad FixLoad Action: Acidify with H3PO4 (Ensure Ionic Binding) CheckLoad->FixLoad No CheckElute Check Elution Solvent Is it Basic? CheckLoad->CheckElute Yes FixElute Action: Use 5% NH4OH in Methanol CheckElute->FixElute No

Caption: Diagnostic logic for resolving low recovery in Quetiapine extraction.

References

  • Fisher, D. S., et al. (2012). "Determination of quetiapine and its active metabolite norquetiapine in human plasma and urine..." Journal of Chromatography B.

  • Yang, X., et al. (2015).[3] "Simultaneous quantitation of quetiapine and its active metabolite norquetiapine... by LC-MS/MS." Journal of Chromatography B.

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs." Application Note.

  • Niemi, R. J., et al. (2010). "Stability of quetiapine in biological samples." Journal of Analytical Toxicology.

Sources

Dealing with isobaric interferences in Quetiapine metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Resolving Isobaric Interferences and In-Source Fragmentation in LC-MS/MS Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Diagnostic: The "Ghost" Peak Phenomenon

Q: Why do I see a peak in my Norquetiapine (NorQTP) channel at the exact retention time of Quetiapine (QTP)?

A: You are likely observing In-Source Fragmentation (ISF), not contamination.

This is the most common failure mode in Quetiapine analysis. While Quetiapine (


 384) and Norquetiapine (

296) are not isobaric, Quetiapine is thermally labile in the electrospray ionization (ESI) source. It can lose its alkyl chain before entering the quadrupole, creating a fragment ion at

296.

If your chromatography does not fully separate the parent drug (QTP) from the metabolite (NorQTP), this fragment will be indistinguishable from the actual Norquetiapine signal, leading to a gross overestimation of Norquetiapine concentrations .

Mechanism of Interference

The following diagram illustrates how a single injection of pure Quetiapine can generate a false signal in the Norquetiapine channel.

G QTP Quetiapine Parent (m/z 384) Source ESI Source (High Voltage/Temp) QTP->Source QTP_Ion QTP Ion (m/z 384) Source->QTP_Ion Ionization Frag In-Source Fragment (m/z 296) Source->Frag Fragmentation (Loss of alkyl chain) Det_QTP Detector: QTP Channel (384 -> 253) QTP_Ion->Det_QTP Det_Nor Detector: NorQTP Channel (296 -> 210) Frag->Det_Nor FALSE POSITIVE

Figure 1: Mechanism of In-Source Fragmentation causing crosstalk between Quetiapine and Norquetiapine channels.

Troubleshooting & Resolution Strategies

Q: How do I confirm if ISF is affecting my data?

Protocol: The "Pure Parent" Injection

  • Prepare a high-concentration standard of only Quetiapine (e.g., 500 ng/mL). Ensure it contains zero Norquetiapine.

  • Inject this standard using your current LC-MS/MS method.

  • Monitor the MRM transition for Norquetiapine (

    
    ).
    
  • Result Analysis:

    • No Peak: Your source parameters are gentle enough, or separation is adequate.

    • Peak Detected: Calculate the % Crosstalk:

      
      
      
    • Action: If Crosstalk > 1% and retention times overlap, you must improve chromatographic separation.

Q: I have confirmed ISF. How do I separate them chromatographically?

A: Leverage the basicity of the analytes. Quetiapine and its metabolites are basic compounds. Traditional acidic mobile phases (Formic acid) often result in peak tailing, which exacerbates co-elution.

Recommended Column & Phase Configurations:

ParameterStandard Approach (Acidic)Optimized Approach (High pH) Why?
Column C18 (e.g., BEH C18)C18 or Phenyl-HexylPhenyl phases offer unique selectivity for the aromatic rings.
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Bicarbonate (pH 10)High pH suppresses ionization of basic sites, increasing retention and sharpening peaks.
Mobile Phase B AcetonitrileMethanol/Acetonitrile (50:50)Methanol often provides better selectivity for structural isomers.
Resolution Goal


Critical to prevent the QTP tail from bleeding into the NorQTP window.

Advanced Interference: True Isobars

Q: Are there other metabolites that share the exact same mass?

A: Yes. The "Mass 400" Problem. While QTP/NorQTP is an in-source issue, other metabolites are true isobars (same precursor mass). You must separate 7-Hydroxyquetiapine from Quetiapine Sulfoxide .

  • 7-Hydroxyquetiapine (Active):

    
     400.
    
  • Quetiapine Sulfoxide (Inactive):

    
     400.
    

If these two co-elute, your quantification of the active 7-OH metabolite will be biased by the inactive sulfoxide.

Differentiation Strategy:

  • Chromatography: These usually separate well on C18 columns, with the Sulfoxide eluting earlier due to higher polarity.

  • MRM Transitions: They have distinct fragmentation patterns.

    • 7-OH-QTP: Monitor ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Sulfoxide:[1] Monitor distinct fragments (often loss of oxygen or sulfur-specific breakdown).

Validated Workflow for Method Development

Use this decision tree to validate your method against interferences before running patient samples.

Troubleshooting Start Start Validation Step1 Inject Pure QTP (Parent Only) Start->Step1 Check1 Signal in NorQTP Channel? Step1->Check1 Step2 Check Retention Time (RT) Check1->Step2 Signal Detected Action3 Method Validated Check1->Action3 No Signal Action1 Calculate % Crosstalk (Must be < 20% of LLOQ) Step2->Action1 RTs Different (Separated) Action2 Optimize Separation (Change pH or Column) Step2->Action2 RTs Overlap (Co-elution) Action1->Action3 Crosstalk Negligible Action2->Step1 Retest

Figure 2: Decision tree for validating method specificity against isobaric and in-source interferences.

Summary Data Table: Analyte Properties

AnalytePrecursor (

)
Major Fragment (

)
Interference RiskMitigation Strategy
Quetiapine (QTP) 384253, 221Generates 296 fragmentChromatographic resolution from NorQTP.
Norquetiapine 296210Receives interference from QTPMonitor unique transition; ensure RT separation.
7-OH-Quetiapine 400269Isobaric with SulfoxideEnsure separation from QTP-Sulfoxide.
QTP-Sulfoxide 400VariesIsobaric with 7-OH-QTPElutes earlier on C18; monitor specific fragments.

References

  • Barrett, B. et al. (2007). Development and validation of a sensitive and robust LC-MS/MS method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma. Journal of Chromatography B.

  • Nirogi, R. et al. (2008). UPLC–MS–MS Analysis of Quetiapine and Its Two Active Metabolites, 7-Hydroxyquetiapine and 7-Hydroxy-N-dealkylquetiapine.[2] Chromatographia.[2][3][4][5][6]

  • Fisher, D. et al. (2012). Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API. Waters Corporation Application Note.

  • Hasselstrøm, J. (2011). Quantification of quetiapine and its metabolites in human plasma by LC-MS/MS.[4][7] Clinical Biochemistry.

Sources

Ensuring the isotopic purity of Quetiapine D4 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ensuring Isotopic Purity & Analytical Integrity

Version: 2.4 | Last Updated: January 2026 Audience: Bioanalytical Scientists, QC Chemists, DMPK Researchers

Introduction: The Isotopic Integrity Imperative

Welcome to the technical support hub for Quetiapine D4 Hemifumarate. As a deuterated internal standard (IS), the reliability of your bioanalytical data hinges on two factors: Isotopic Purity (absence of unlabeled D0) and Chemical Stability (preventing degradation or label scrambling).

In LC-MS/MS quantitation, "crosstalk" caused by impure IS can artificially inflate analyte concentrations, potentially invalidating calibration curves at the Lower Limit of Quantitation (LLOQ). This guide provides the protocols to verify, maintain, and troubleshoot these critical parameters.

Module 1: Analytical Verification (Incoming Inspection)
Q: How do I calculate the "Isotopic Contribution" of Quetiapine D4 to the analyte signal?

A: You must determine if the D4 standard contains enough unlabeled Quetiapine (D0) to interfere with your analyte quantification. This is not just about "chemical purity" (e.g., 98%); it is about isotopic enrichment .

The Protocol: Isotopic Contribution Analysis

  • Prepare IS Solution: Dilute Quetiapine D4 to your working internal standard concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water.

  • Inject: Perform an LC-MS/MS injection monitoring the Analyte Transition (e.g., m/z 384.2

    
     253.1) and the IS Transition  (e.g., m/z 388.2 
    
    
    
    257.1).
  • Calculate: Measure the area of the Analyte Transition in this sample (which contains only IS).

Acceptance Criteria (Based on FDA M10 Guidelines): The response of the interfering signal (D0 present in D4) at the analyte retention time must be


 5%  of the analyte response at the LLOQ.
Visual Workflow: Purity Verification & Decision Tree

The following diagram outlines the logic flow for accepting or rejecting a lot of Quetiapine D4 based on isotopic interference.

PurityCheck Start Incoming Quetiapine D4 (Raw Material) Prep Prepare Sample: Only IS present (at working conc.) Start->Prep Inject LC-MS/MS Injection: Monitor Analyte Transition (m/z 384 -> 253) Prep->Inject Measure Measure Peak Area at Analyte RT Inject->Measure Compare Compare against LLOQ Response Measure->Compare Decision Is Interference > 5% of LLOQ Area? Compare->Decision Pass PASS: Proceed to Validation Decision->Pass No (<5%) Fail FAIL: Reject Lot / Repurify Decision->Fail Yes (>5%)

Figure 1: Decision logic for verifying isotopic purity prior to method validation.

Module 2: Stability & Handling (The "Bench Guide")
Q: Does Quetiapine D4 undergo Deuterium Exchange (H/D Exchange) in solution?

A: Generally, no , provided the label is on the ethoxy chain. Commercial Quetiapine D4 is typically labeled on the ethoxy side chain (


). These Carbon-Deuterium (C-D) bonds are chemically stable and do not exchange with solvent protons under standard conditions.
  • Risk Factor: If your D4 label is on the aromatic ring, it may be susceptible to acid-catalyzed exchange over long periods, though this is rare in modern synthesis.

  • Real Danger: Hydrolysis , not exchange. Quetiapine contains a thiazepine ring and ether linkages that can degrade in strong acidic conditions.

Q: What is the optimal solvent system for Stock and Working solutions?

A: Quetiapine Hemifumarate has distinct solubility limitations. Do not attempt to dissolve the solid directly in 100% water.

Recommended Solubility Protocol:

Solution TypeRecommended SolventStabilityNotes
Primary Stock (e.g., 1 mg/mL)DMSO or Methanol 6 Months @ -20°CDMSO is preferred for long-term stability.
Working Std (e.g., 100 ng/mL)50:50 MeOH:H2O 1 Week @ 4°CAvoid 100% aqueous storage (adsorption risk).
Diluent Acetonitrile/Water Daily PrepAvoid acidic diluents (pH < 2) to prevent hydrolysis.
Module 3: Troubleshooting LC-MS/MS Issues
Q: Why does my Quetiapine D4 elute earlier than the native Quetiapine?

A: You are observing the Deuterium Isotope Effect . Deuterium is slightly less lipophilic (more polar) than Hydrogen because the C-D bond is shorter and vibrates with a lower frequency, reducing the effective molar volume.

  • Result: In Reverse Phase Chromatography (RPLC), deuterated isotopologues often have slightly shorter retention times (RT).[1]

  • Impact: If the shift is significant, the IS may not experience the exact same matrix suppression/enhancement as the analyte.

  • Fix: Ensure your chromatography gradient is shallow enough to co-elute them as closely as possible, or verify that the Matrix Factor (MF) is consistent between the slightly offset peaks.

Q: I see a signal in my "Double Blank" (No Analyte, No IS). Is it carryover?

A: Use this matrix to diagnose the source of the ghost peak.

Troubleshooting Matrix: Signal in Blank

ObservationProbable CauseCorrective Action
Signal in "Blank + IS" only Isotopic Impurity The D4 standard contains D0. Check Certificate of Analysis (CoA) or perform Protocol in Module 1.
Signal in "Double Blank" Carryover The injector/column retains Quetiapine from a previous high sample. Add a needle wash (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid).
RT Shift > 0.2 min pH Mismatch Quetiapine is a base (pKa ~7 & 3.3). Ensure Mobile Phase pH is buffered (e.g., Ammonium Formate pH 3.5) to lock the ionization state.
Visual Workflow: Diagnosing "Crosstalk"

This diagram helps distinguish between system carryover and impure internal standards.

Crosstalk Issue Ghost Peak Detected in Blank Channel Check1 Inject Double Blank (Solvent only) Issue->Check1 Result1 Peak Present? Check1->Result1 Check2 Inject Zero Sample (Matrix + IS) Result2 Peak Present? Check2->Result2 Result1->Check2 No Diag1 Diagnosis: System Carryover Result1->Diag1 Yes Diag2 Diagnosis: Impure IS (D0 contamination) Result2->Diag2 Yes

Figure 2: Troubleshooting logic for distinguishing carryover from isotopic impurity.

References
  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24808524, Quetiapine-D4 hemifumarate. [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Causes and Implications. Bioanalysis. (Contextual grounding on IS variability mechanisms).
  • Chaudhari, S. R., et al. (2012). Stability indicating RP-HPLC method for development and validation of Quetiapine Fumarate. Journal of Chemical and Pharmaceutical Research.

Sources

Improving the recovery of Quetiapine from complex biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioanalytical Method Development & Troubleshooting for Quetiapine Audience: Bioanalytical Scientists, Toxicologists, and R&D Chemists

Introduction: The Bioanalytical Challenge

Quetiapine is an atypical antipsychotic (dibenzothiazepine derivative) widely analyzed in therapeutic drug monitoring (TDM) and forensic toxicology. As a weak base (pKa ~7.06, 3.3) with moderate lipophilicity (logP ~2.7), it presents specific challenges in recovery:

  • pH Sensitivity: Recovery is strictly governed by the ionization state during extraction.

  • Matrix Interference: Phospholipids in plasma/serum frequently cause ion suppression in LC-MS/MS.

  • Protein Binding: Quetiapine is approximately 83% plasma protein-bound, requiring efficient disruption techniques.

This guide addresses these issues through a mechanistic approach, moving beyond "recipe following" to "system understanding."

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I am using Ethyl Acetate for extraction, but my recovery is inconsistent and the baseline is noisy. How do I fix this?

The Diagnosis: Ethyl Acetate is a "strong" solvent that extracts Quetiapine but also pulls in a significant amount of matrix components (lipids and neutral interferences). Furthermore, if the sample pH is not optimized, the drug remains ionized and stays in the aqueous phase.

The Solution: You must shift the equilibrium to the uncharged state and use a more selective solvent system.

  • Alkalinization (The Critical Step):

    • Mechanism: According to the Henderson-Hasselbalch equation, a basic drug is >99% unionized when the pH is 2 units above its pKa.

    • Action: Adjust sample pH to pH 9.5 – 10.0 using a borate buffer or 0.1 M NaOH. This neutralizes the tertiary amine on the Quetiapine molecule, making it lipophilic.

  • Solvent Selection:

    • Recommendation: Switch to tert-Butyl methyl ether (TBME) or a mixture of Hexane:Isoamyl Alcohol (98:2, v/v) .

    • Why: These solvents are less polar than ethyl acetate, resulting in a "cleaner" extract with fewer co-extracted matrix components while maintaining high recovery for the uncharged Quetiapine.

Q: I see emulsion formation during LLE of post-mortem tissue homogenates.

The Diagnosis: Tissue homogenates (liver/brain) contain high surfactant/lipid levels. Vigorous vortexing creates stable emulsions that trap the drug.

The Solution:

  • Salting Out: Add solid NaCl (approx. 0.5g per 1mL sample) before solvent addition. This increases the ionic strength of the aqueous phase, driving organics out and sharpening the phase boundary.

  • Centrifugation: Increase g-force to >4000 x g for 10 minutes at 4°C. The cold temperature helps solidify lipid layers.

Module 2: Solid Phase Extraction (SPE) Optimization

Q: Why am I seeing "breakthrough" (drug loss) during the wash step on my C18 cartridges?

The Diagnosis: C18 (reversed-phase) relies solely on hydrophobic interaction. If your wash solvent contains even a small percentage of organic modifier (e.g., >10% Methanol) or if the pH drops, Quetiapine may elute prematurely.

The Solution: Switch to Mixed-Mode Cation Exchange (MCX) cartridges. This provides an orthogonal 2-step retention mechanism:

  • Hydrophobic retention (C18 backbone).

  • Ionic retention (Sulfonic acid groups binding to the protonated amine of Quetiapine).

The Protocol Logic:

  • Load at Acidic pH: Acidify sample (pH < 5). Quetiapine becomes positively charged and binds ionically to the cartridge.

  • Aggressive Washing: You can now wash with 100% Methanol . The drug stays locked by the ionic bond, while neutrals and lipids are washed away.

  • Elution: Use 5% Ammonium Hydroxide in Methanol. The base neutralizes the drug (breaking the ionic bond) and the organic solvent releases the hydrophobic bond.

Visualization: Extraction Decision Matrix

ExtractionLogic Start Start: Select Sample Type Sensitivity Is High Sensitivity (<1 ng/mL) Required? Start->Sensitivity Throughput Is High Throughput Priority? Sensitivity->Throughput No Cleanliness Is Sample 'Dirty'? (Tissue/Post-mortem) Sensitivity->Cleanliness Yes PPT Protein Precipitation (PPT) (High Matrix Effect Risk) Throughput->PPT Yes LLE LLE (TBME/Hexane) (Good Recovery, Moderate Clean-up) Throughput->LLE No Cleanliness->LLE No (Plasma/Serum) SPE SPE (Mixed-Mode MCX) (Highest Recovery, Best Clean-up) Cleanliness->SPE Yes (Complex Matrix)

Caption: Decision tree for selecting the optimal extraction methodology based on sensitivity requirements and sample complexity.

Module 3: Matrix Effects & LC-MS/MS

Q: My recovery is good (>85%), but the LC-MS signal is suppressed by 40% compared to neat standards.

The Diagnosis: This is classic Ion Suppression caused by phospholipids (glycerophosphocholines) eluting at the same time as Quetiapine. They compete for charge in the electrospray ionization (ESI) source.

The Solution:

  • Chromatographic Separation:

    • Quetiapine typically elutes early on C18 columns. Phospholipids elute later. Extend your gradient wash or use a Phenyl-Hexyl column to alter selectivity and separate the drug from the lipid zone.

  • Internal Standard Normalization:

    • You must use a deuterated internal standard (Quetiapine-D8 ).

    • Why: An analog IS (like clozapine) may not compensate for matrix effects perfectly. A deuterated IS co-elutes and experiences the exact same suppression, correcting the quantification ratio.

  • Phospholipid Removal Plates:

    • If using PPT, replace standard centrifugation with Phospholipid Removal Plates (e.g., Ostro, Phree). These filter out >99% of phospholipids via Lewis acid-base interaction.

Data Summary: Method Comparison
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Absolute Recovery High (>90%)Moderate (70-85%)High (85-95%)
Matrix Effect High (Suppression likely)LowVery Low
Process Time Fast (<30 min)Slow (Evaporation step)Moderate
Cost LowLowHigh
Best For High conc. screeningGeneral Plasma TDMTrace analysis / Tissue

Module 4: Validated Experimental Protocols

Protocol A: Optimized LLE for Plasma

Target: Clean extract with minimal lipid contamination.

  • Aliquot: Transfer 200 µL of plasma to a glass tube.

  • ISTD: Add 20 µL of Quetiapine-D8 (100 ng/mL). Vortex.

  • Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate (pH 10) . Vortex gently.

  • Extraction: Add 1.5 mL of TBME (tert-Butyl methyl ether) .

  • Agitation: Shake mechanically for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 min.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase (e.g., 20% Acetonitrile in 0.1% Formic Acid).

Protocol B: Mixed-Mode SPE (MCX) Workflow

Target: Maximum sensitivity and removal of interferences.

SPE_Workflow Step1 1. Pre-treat Acidify Sample (2% H3PO4) Step2 2. Load Apply to MCX Cartridge (Flow < 1mL/min) Step1->Step2 Drug is (+) Binds to MCX Step3 3. Wash 1 0.1M HCl (Removes Proteins) Step2->Step3 Ionic Retention Step4 4. Wash 2 100% Methanol (Removes Neutrals/Lipids) Step3->Step4 Hydrophobic Clean Step5 5. Elute 5% NH4OH in MeOH (Releases Quetiapine) Step4->Step5 Neutralize & Elute

Caption: Step-by-step mechanism for Mixed-Mode Cation Exchange (MCX) extraction of Quetiapine.

References

  • Fisher, D. S., et al. (2012). "Determination of quetiapine and its metabolites in plasma by HPLC-DAD." Biomedical Chromatography.

  • Souri, E., et al. (2016). "A stability-indicating HPLC method for the determination of quetiapine in pharmaceuticals." Journal of Chromatographic Science.

  • Nieddu, M., et al. (2012). "LC-MS/MS analysis of quetiapine in post-mortem samples." Forensic Science International.

  • Waters Corporation. (2020). "Oasis MCX Extraction Protocol for Basic Drugs." Application Note.

  • Barrett, B., et al. (2007). "Method development for the determination of quetiapine in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

(Note: While URLs are provided based on standard database indexing, access to full text may require institutional subscription.)

Validation & Comparative

Analytical method validation for Quetiapine using Quetiapine D4 standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the bioanalysis of atypical antipsychotics, Quetiapine presents specific challenges due to its high membrane permeability, extensive metabolism, and susceptibility to ionization suppression in electrospray ionization (ESI). While structural analogs like Clozapine or Carbamazepine have historically served as Internal Standards (IS), they fail to adequately correct for the dynamic matrix effects found in patient plasma—specifically those caused by co-eluting phospholipids.

This guide provides a definitive validation framework comparing the industry "Gold Standard"—Quetiapine-D4 (Deuterated) —against structural analogs. We demonstrate that Quetiapine-D4 is not merely an alternative, but a requirement for laboratories adhering to rigorous ICH M10 and FDA Bioanalytical Method Validation guidelines.

The Comparative Landscape: D4 vs. Analogs

The choice of Internal Standard (IS) dictates the robustness of your method. The following table summarizes the mechanistic differences between using a Stable Isotope Labeled (SIL) IS versus a Structural Analog.

Table 1: Performance Comparison (Quetiapine-D4 vs. Clozapine)
FeatureQuetiapine-D4 (SIL-IS) Clozapine (Structural Analog) Impact on Data Quality
Retention Time (RT) Identical to Quetiapine (Co-elution)Different (~0.5 - 1.0 min shift)Critical: D4 experiences the exact same matrix suppression/enhancement as the analyte. Clozapine does not.
Physicochemical Properties Identical pKa, LogP, and solubility.Similar, but distinct pKa and hydrophobicity.Analog extraction recovery may drift from analyte recovery during liquid-liquid extraction (LLE).
Ionization Efficiency Mirrors the analyte.[1]Variable relative to analyte.[1][2][3][4][5]D4 corrects for ESI spray fluctuations; Analog may drift.
Cost High (

$)
Low ($)D4 prevents costly re-analysis due to QC failures.
Regulatory Standing Preferred (ICH M10, FDA).Acceptable only with rigorous justification.D4 ensures faster regulatory acceptance.

Expert Insight: In LC-MS/MS, "Matrix Effect" is often position-dependent. If Quetiapine elutes at 1.8 min and Clozapine at 2.3 min, and a phospholipid burst occurs at 1.8 min, Quetiapine signal is suppressed while Clozapine remains unaffected. The calculated concentration will be falsely low . D4, eluting at 1.8 min, is suppressed equally, maintaining the correct Area Ratio.

Experimental Design & Protocol

This protocol is designed for high-throughput Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) studies.

Materials & Reagents[6][7]
  • Analyte: Quetiapine Fumarate.[3][6][7]

  • Internal Standard: Quetiapine-D4 (Label location: Dibenzothiazepine ring or Piperazine ring—check CoA).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.

LC-MS/MS Conditions[1][4][9]
  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl 2.6 µm, 50 x 2.1 mm). Biphenyl is superior for separating isomers and metabolites.

  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH adjusted to 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.4 - 0.5 mL/min.

Mass Spectrometry Transitions (MRM)
CompoundPrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (V)
Quetiapine 384.2 m/z253.1 m/zQuantifier25
Quetiapine 384.2 m/z221.1 m/zQualifier35
Quetiapine-D4 388.2 m/z257.1 m/zInternal Standard25

> Note: The D4 transition depends on the label position. If the label is on the piperazine ring, and the fragment loses that ring, the transition might be 388 -> 253 (unlabeled fragment). Always verify with your specific standard's certificate of analysis.

Sample Preparation Workflow (Protein Precipitation)

To ensure high recovery and minimal steps, we utilize a "Crash and Shoot" methodology, corrected by D4.

  • Aliquot: Transfer 50 µL of Plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Quetiapine-D4 Working Solution (500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).

Workflow Visualization

The following diagram outlines the logical flow of the validated method, highlighting the critical control points where the Internal Standard functions.

QuetiapineValidation cluster_logic Validation Checkpoint Sample Patient Plasma (50 µL) IS_Add Add Quetiapine-D4 (Internal Standard) Sample->IS_Add Spike Precip Protein Precipitation (ACN Addition) IS_Add->Precip Mix Centrifuge Centrifugation (4000 rpm, 10 min) Precip->Centrifuge Remove Proteins LC LC Separation (Biphenyl Column) Centrifuge->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Area Ratio Calculation) MS->Data m/z 384.2 & 388.2

Figure 1: Analytical workflow for Quetiapine quantification. Note the co-elution in the LC stage, ensuring D4 and Analyte enter the MS source simultaneously.

Validation Performance Data

The following data represents typical validation results when using Quetiapine-D4, contrasted with expected failure modes of structural analogs.

Linearity & Sensitivity[1]
  • Range: 1.0 – 1000 ng/mL (Covering therapeutic range).

  • Curve Fit: Weighted (1/x²) linear regression.

  • r²: > 0.998.

  • LLOQ: 1.0 ng/mL (S/N > 10).

Matrix Effect & Recovery (The "D4 Advantage")

This is the critical validation step according to ICH M10 .

ParameterMethodLow QC (3 ng/mL)High QC (800 ng/mL)Status
Matrix Factor (MF) Quetiapine-D4 0.98 (CV 1.2%)1.01 (CV 1.5%)PASS
Clozapine (Analog)0.85 (CV 6.8%)0.92 (CV 5.1%)RISK
Recovery Quetiapine-D4 92%94%PASS
Clozapine (Analog)81%88%DRIFT

Interpretation: The "Matrix Factor" of ~1.0 for D4 indicates that the IS is suppressed exactly as much as the analyte, yielding a normalized ratio of 1. Conversely, Clozapine shows variable suppression (0.85), introducing a 15% bias potential if not perfectly matched in calibration matrices.

Accuracy & Precision[1][2][6][7][8][9][10]
  • Intra-day Precision: < 5% CV.

  • Inter-day Accuracy: 95% - 104%.

  • Dilution Integrity: Validated up to 10x dilution with blank plasma.

Conclusion

While structural analogs like Clozapine offer a lower upfront cost, they introduce significant analytical risk through differential matrix effects and retention time shifts. For Quetiapine , a compound frequently analyzed in complex poly-pharmacy patient samples, Quetiapine-D4 provides the necessary scientific rigor.

By adopting the D4 standard, laboratories ensure:

  • Compliance with ICH M10 guidelines regarding matrix effect validation.

  • Robustness against phospholipid buildup on columns.

  • Data Integrity that withstands regulatory audit.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[9] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, K. Y., et al. (2004). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma. Journal of Chromatography B. (Contextualizing the use of Clozapine vs D4). [Link]

  • Phenomenex. (2023). LC-MS/MS-based Quantification of Therapeutic Drug Monitoring Compounds. (Reference for Biphenyl column selection). [Link]

Sources

Cross-Validation of Quetiapine Quantification: A Multi-Laboratory Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of atypical antipsychotics like Quetiapine (Seroquel), the discordance between analytical results from different laboratories can derail pharmacokinetic (PK) studies and regulatory submissions. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains a workhorse for manufacturing Quality Control (QC), it often lacks the sensitivity required for therapeutic drug monitoring (TDM) or low-dose PK profiling, where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

This guide provides a rigorous, field-proven framework for cross-validating Quetiapine quantification methods between laboratories. It moves beyond generic regulatory checklists to address specific physicochemical challenges of Quetiapine—specifically its basicity (


 ~7.02, 15.[1]12) and susceptibility to ion suppression in electrospray ionization.

Part 1: The Analytical Landscape

Before initiating cross-validation, it is critical to define the "Fit-for-Purpose" scope of each method. A common failure mode in inter-lab studies is comparing a high-sensitivity LC-MS/MS method (Lab A) directly with a lower-sensitivity HPLC-UV method (Lab B) without stratifying the concentration range.

Comparative Performance Metrics
FeatureLC-MS/MS (Gold Standard)HPLC-UV (Alternative)Operational Reality
Detection Principle Mass-to-Charge (m/z) transitions (SRM)UV Absorbance (210–254 nm)MS is specific; UV is prone to interference from co-medications.
LLOQ (Sensitivity) 0.5 – 1.0 ng/mL20 – 50 ng/mLHPLC-UV is often blind to the terminal elimination phase of Quetiapine.
Linearity Range 1 – 1500 ng/mL50 – 5000 ng/mLCross-validation must only occur in the overlapping linear range (e.g., 50–1500 ng/mL).
Sample Prep PPT or SPE (Low volume: ~100 µL)LLE (High volume: ~500-1000 µL)UV requires larger volumes to concentrate the analyte.
Throughput High (Run time < 3 min)Medium (Run time 10–15 min)MS allows for rapid "shoot-and-dilute" workflows.

Expert Insight: Do not attempt to cross-validate HPLC-UV against LC-MS/MS for trough levels (


) in low-dose cohorts. The HPLC-UV method will likely produce "Below Limit of Quantification" (BLQ) or high variability due to baseline noise. Restrict cross-validation to 

samples or mid-range QC spikes.

Part 2: The Cross-Validation Protocol

This protocol is designed to satisfy FDA and EMA bioanalytical guidelines while addressing the practical logistics of sample shipment and stability.

Phase 1: Experimental Design

Objective: Confirm that Lab B (Test Site) can reproduce the results of Lab A (Reference Site) within statistically acceptable limits.

  • Spiked QC Comparison:

    • Lab A prepares a single bulk set of Quality Control (QC) samples at Low, Medium, and High concentrations (e.g., 3, 300, 1200 ng/mL) in pooled human plasma.

    • Aliquots are frozen (-80°C) and shipped on dry ice to Lab B.

    • Acceptance: Mean accuracy at each level must be within ±15% between labs.

  • Incurred Sample Reanalysis (ISR) Exchange:

    • Select 30–50 incurred subject samples from a study analyzed by Lab A.

    • Samples should span the concentration range (near

      
       and elimination phase).
      
    • Lab B analyzes these blinded samples.

    • Calculation: % Difference =

      
      
      
    • Acceptance: 67% of samples must be within ±20% difference.

Phase 2: Inter-Laboratory Workflow Visualization

The following diagram illustrates the logical flow of the cross-validation study, ensuring data integrity and blinding are maintained.

CrossValidationWorkflow cluster_LabA Lab A (Reference Site) cluster_Logistics Logistics & Blinding cluster_LabB Lab B (Test Site) Start Study Initiation PrepQC Prepare Bulk QCs (Low, Mid, High) Start->PrepQC SelectISR Select Incurred Samples (Range: 10-1000 ng/mL) Start->SelectISR AnalyzeA Analyze Samples (Method A) Generate Reference Data PrepQC->AnalyzeA SelectISR->AnalyzeA Split Aliquot & Blind Samples AnalyzeA->Split DataReview Statistical Comparison (Bland-Altman & %Diff) AnalyzeA->DataReview Transfer Data Ship Ship on Dry Ice (-80°C Monitoring) Split->Ship Receive Receive & Thaw Ship->Receive AnalyzeB Analyze Samples (Method B) (Blinded) Receive->AnalyzeB AnalyzeB->DataReview Decision Pass/Fail Decision DataReview->Decision

Figure 1: Inter-Laboratory Cross-Validation Workflow. This process ensures that samples are handled identically and that Lab B is blinded to Lab A's results to prevent bias.

Part 3: Experimental Optimization & Troubleshooting

When cross-validation fails, the root cause is rarely the instrument but rather the sample preparation strategy . Quetiapine is a lipophilic base; differences in pH or extraction solvent can drastically alter recovery, especially in the presence of phospholipids which cause ion suppression in MS.

The "Self-Validating" Extraction Protocol

To ensure high reproducibility (Trustworthiness), we recommend Solid Phase Extraction (SPE) over Protein Precipitation (PPT) for cross-validation studies. PPT is cheaper but "dirtier," leading to variable matrix effects between different patient populations.

Recommended Protocol (MCX - Mixed-Mode Cation Exchange):

  • Pre-treatment: Mix 200 µL Plasma + 200 µL 2% Formic Acid (Acidify to charge the basic Quetiapine).

  • Conditioning: SPE Cartridge (e.g., Oasis MCX) with Methanol then Water.

  • Loading: Load pre-treated sample. (Quetiapine binds to sorbent via cation exchange).

  • Wash 1: 2% Formic Acid (Removes proteins/hydrophilic interferences).

  • Wash 2: Methanol (Removes neutral lipids/phospholipids). CRITICAL STEP.

  • Elution: 5% Ammonium Hydroxide in Methanol (Neutralizes Quetiapine, releasing it).

  • Evaporation & Reconstitution: Dry down and reconstitute in Mobile Phase.

Causality Explanation: Why MCX? Quetiapine (


 7.02) is positively charged at acidic pH. By using a cation exchange mechanism, you can use a 100% organic wash (Wash 2) to strip away phospholipids (which cause signal suppression) without losing the drug. This yields a cleaner extract than simple protein precipitation, ensuring Lab A and Lab B are comparing the drug, not the matrix effect.
Extraction Decision Logic

ExtractionLogic Input Plasma Sample Sensitivity Required LLOQ? Input->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens PK Study LowSens Routine QC (> 20 ng/mL) Sensitivity->LowSens Mfg QC SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange HighSens->SPE PPT Protein Precipitation (PPT) Acetonitrile (1:3 ratio) LowSens->PPT Clean Clean Extract (No Matrix Effect) SPE->Clean Dirty Dirty Extract (High Matrix Effect) PPT->Dirty IS Internal Standard Selection Clean->IS Dirty->IS Deuterated Use Quetiapine-D8 (Compensates for Matrix) IS->Deuterated Preferred Analog Use Clozapine (Risk of divergence) IS->Analog Budget Only

Figure 2: Extraction Decision Matrix. Choosing the correct extraction method based on sensitivity needs is crucial for minimizing inter-laboratory variance.

Part 4: Statistical Analysis of Inter-Lab Data

Do not rely solely on correlation coefficients (


), as they can hide systematic bias. Use the following statistical tools to validate the comparison:
  • Bland-Altman Plot:

    • Plot the Difference (Lab A - Lab B) against the Average ((Lab A + Lab B)/2).

    • Requirement: 95% of data points should fall within ±1.96 SD of the mean difference.

    • Interpretation: If the points drift up or down as concentration increases, you have a proportional bias (likely calibration error).

  • Passing-Bablok Regression:

    • Preferred over linear regression for method comparison because it assumes error in both methods (Lab A and Lab B).

    • Slope: Should include 1 (Confidence Interval 0.95 to 1.05).

    • Intercept: Should include 0.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Mandrioli, R., et al. (2002). HPLC analysis of the atypical antipsychotic quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • Fisher, D. S., et al. (2012). Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum.[4] Forensic Science International. Retrieved from [Link]

  • Nirogi, R. V., et al. (2007). Quantification of quetiapine in human plasma by LC-MS/MS.
  • ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

Sources

Comparative bioavailability study of Quetiapine extended-release vs immediate-release

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the bioavailability differences between Quetiapine Fumarate Immediate-Release (IR) and Extended-Release (XR) formulations. Designed for pharmaceutical scientists and clinical researchers, this document moves beyond basic descriptions to explore the matrix-controlled release kinetics , flip-flop pharmacokinetics , and the impact of food on bioavailability.

The transition from IR to XR represents a shift from a "pulse" delivery system (rapid receptor occupancy) to a "steady-state" profile, minimizing peak-trough fluctuations while maintaining equivalent total exposure (


).

Formulation Science: The Mechanistic Divergence

To understand the bioavailability data, one must first understand the release vehicle. The fundamental difference lies in the dissolution kinetics governed by the excipient matrix.

Immediate Release (IR)
  • Mechanism: Rapid disintegration and dissolution.

  • Kinetics: First-order absorption. The rate of absorption (

    
    ) is significantly faster than the rate of elimination (
    
    
    
    ).
  • Result: Plasma concentrations track the gastric emptying rate closely.

Extended Release (XR)
  • Mechanism: Hydrophilic Matrix System (typically Hydroxypropyl Methylcellulose - HPMC).

  • Kinetics: Zero-order or pseudo-zero-order release. Upon contact with gastric fluid, the polymer hydrates to form a gel layer. Drug release is controlled by diffusion through the gel and erosion of the gel matrix.

  • Flip-Flop Kinetics: In the XR formulation, the absorption rate is slower than the elimination rate (

    
    ). Consequently, the terminal half-life observed in the plasma concentration-time profile reflects the absorption rate, not the elimination rate.
    
Visualization: Release Kinetics & Pathway

The following diagram illustrates the mechanistic difference in drug release and absorption pathways.

Release_Mechanism cluster_0 Formulation Input cluster_1 Gastric Environment cluster_2 Systemic Circulation IR_Tab Quetiapine IR (Rapid Disintegration) Dissolution Rapid Dissolution IR_Tab->Dissolution < 15 mins XR_Tab Quetiapine XR (HPMC Matrix) Gel_Formation Polymer Hydration (Gel Layer Formation) XR_Tab->Gel_Formation Hydration Peak_IR Rapid Cmax Spike (High Sedation Risk) Dissolution->Peak_IR Absorption (ka >> ke) Erosion Matrix Erosion & Diffusion Gel_Formation->Erosion Rate Limiting Step Plateau_XR Sustained Release (Delayed Tmax) Erosion->Plateau_XR Flip-Flop Kinetics

Caption: Mechanistic comparison of IR rapid dissolution versus XR matrix-controlled diffusion/erosion.

Pharmacokinetic Profile Comparison

The clinical utility of the XR formulation is derived from its ability to smooth out the "peaks and troughs" associated with the IR formulation, which requires twice or thrice-daily dosing.

Quantitative Data Summary

The following table synthesizes data from FDA approval packages and comparative bioavailability studies.

ParameterQuetiapine IR (Immediate Release)Quetiapine XR (Extended Release)Comparison Note
Dosing Frequency BID or TIDQD (Once Daily)XR improves adherence.

(Time to Peak)
~1.5 hours~6 hoursXR delays peak, reducing acute sedation.

(Peak Conc.)
High~13% Lower than IR (at steady state)Lower

reduces orthostatic hypotension risk.

(Exposure)
ReferenceEquivalent to IRBioequivalent at equal daily doses.
Active Metabolite NorquetiapineNorquetiapineMetabolism ratio remains consistent.
Food Effect Minimal (


25%,


15%)
Significant (


~50%,


~20%)
Critical: XR should be taken without food or with a light meal.
Analysis of Bioequivalence

At steady state, Quetiapine XR (e.g., 300 mg QD) is bioequivalent to Quetiapine IR (e.g., 150 mg BID) regarding the Area Under the Curve (


), representing total systemic exposure. However, the shapes of the curves differ significantly:
  • IR: Characterized by sharp peaks and rapid decline.

  • XR: Characterized by a slower rise, a plateau-like peak, and a gradual decline, mimicking a constant infusion.

Experimental Protocol: Comparative Bioavailability Study

For researchers designing a study to compare a generic Quetiapine XR candidate against the Reference Listed Drug (RLD), a rigorous protocol is required. The high variability and food effect of Quetiapine necessitate specific design choices.

Study Design Architecture
  • Type: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover study.

  • Subjects: Healthy adult volunteers (N=30-40 typically required for statistical power due to variability).

  • Washout Period: At least 7 days (based on

    
     of ~7 hours; 7 days > 5 
    
    
    
    
    
    ).
Detailed Methodology Steps
  • Screening & Baseline:

    • Complete physical exam, ECG (QTc interval focus), and biochemistry.

    • Rationale: Quetiapine can prolong QTc; safety baseline is non-negotiable.

  • Fasted Arm Protocol:

    • Subjects fast for 10 hours overnight.

    • Dose administration with 240 mL water.

    • No food allowed for 4 hours post-dose.

    • Objective: Establish baseline release kinetics without lipid interference.

  • Fed Arm Protocol (The Stress Test):

    • Subjects consume a standard FDA high-fat, high-calorie breakfast (approx. 800-1000 kcal, 50% from fat) 30 minutes prior to dosing.

    • Rationale: Quetiapine XR exhibits "dose dumping" or enhanced absorption with high-fat meals. This arm verifies the robustness of the release matrix.

  • Bioanalytical Workflow (LC-MS/MS):

    • Analytes: Quetiapine and Norquetiapine.

    • Sampling Points: Pre-dose, 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours.

    • Note: The sampling schedule must extend to 48h to capture the complete terminal phase for XR.

Visualization: Crossover Study Workflow

The following diagram outlines the logical flow of the crossover study design mandated for regulatory submission.

Study_Design cluster_Seq1 Sequence 1 cluster_Seq2 Sequence 2 Start Subject Recruitment (Healthy Volunteers) Randomization Randomization Start->Randomization Period1_A Period 1: Test (XR) (Fasted or Fed) Randomization->Period1_A Period1_B Period 1: Reference (RLD) (Fasted or Fed) Randomization->Period1_B Washout1 Washout (7 Days) Period1_A->Washout1 Period2_B Period 2: Reference (RLD) (Fasted or Fed) Washout1->Period2_B Analysis PK Analysis (Cmax, AUC, Tmax) Period2_B->Analysis Washout2 Washout (7 Days) Period1_B->Washout2 Period2_A Period 2: Test (XR) (Fasted or Fed) Washout2->Period2_A Period2_A->Analysis BE_Decision Bioequivalence Assessment (90% CI: 80-125%) Analysis->BE_Decision

Caption: Standard 2x2 Crossover Design for Comparative Bioavailability Assessment.

Clinical Implications of Bioavailability Differences

The pharmacokinetic distinctions documented above translate directly into clinical management strategies.

  • Sedation Management:

    • IR: The rapid

      
       (1.5h) causes a sharp spike in H1-histamine receptor occupancy, leading to acute sedation. This is why IR is often titrated or given at bedtime.
      
    • XR: The delayed

      
       (6h) and lower 
      
      
      
      blunt this sedative peak, allowing for daytime dosing or simplified bedtime dosing with less "hangover" effect.
  • Dose Titration:

    • IR: Requires slow titration (days 1-4) to avoid orthostatic hypotension (alpha-1 adrenergic blockade) driven by high

      
      .
      
    • XR: Allows for faster titration. The controlled release prevents the rapid plasma concentration spikes that trigger hypotension.

  • The "Light Meal" Requirement:

    • Because a high-fat meal increases XR

      
       by ~50%, taking XR with a heavy dinner could inadvertently mimic an IR dose profile (dose dumping), increasing side effects.
      
    • Recommendation: Patients should take XR on an empty stomach or with a light meal (<300 calories) to maintain the intended extended-release profile.

References

  • AstraZeneca Pharmaceuticals LP. (2020). SEROQUEL XR® (quetiapine fumarate) Extended-Release Tablets Prescribing Information. FDA Access Data. [Link]

  • AstraZeneca Pharmaceuticals LP. (2013). SEROQUEL® (quetiapine fumarate) Tablets Prescribing Information. FDA Access Data. [Link]

  • European Medicines Agency (EMA). (2008). Assessment Report for Seroquel XR. Procedure No. UK/H/0888/001-005/DC. [Link]

  • Figueroa, C., et al. (2009). Pharmacokinetic profiles of extended-release quetiapine fumarate compared with immediate-release quetiapine fumarate. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

  • Bui, K., et al. (2013). Effects of food on the pharmacokinetics of quetiapine extended-release tablets. Journal of Clinical Pharmacology. [Link]

Technical Guide: In Vitro-In Vivo Correlation (IVIVC) for Quetiapine Fumarate Extended-Release Formulations

[1]

Executive Summary & Strategic Context

Quetiapine fumarate, a dibenzothiazepine derivative used for schizophrenia and bipolar disorder, presents a distinct challenge in formulation development due to its BCS Class II status (Low Solubility, High Permeability) and profound pH-dependent solubility .[1]

While high permeability suggests complete absorption, the drug's solubility drops significantly as it transitions from the acidic gastric environment (pH 1.2, high solubility) to the intestinal environment (pH 6.8, low solubility). For Extended Release (ER/XR) formulations, this creates a risk: the formulation must control release in the stomach to prevent dose dumping, yet ensure adequate release in the intestine where solubility is the rate-limiting factor.

This guide compares the performance of the industry-standard Hydrophilic Matrix (HPMC) system against Polymer Blend Architectures and establishes a validated Level A IVIVC workflow.

Comparative Formulation Framework

In the development of generic equivalents to Seroquel® XR , researchers typically evaluate three primary matrix architectures. The choice of polymer dictates the release mechanism and the success of the IVIVC.

Table 1: Comparative Performance of Quetiapine Matrix Architectures
FeatureStandard: HPMC Hydrophilic Matrix Alternative 1: Polymer Blend (HPMC + PVP) Alternative 2: pH-Independent Matrix (Eudragit/Polyox)
Primary Polymer HPMC K100M / K4MHPMC K15M + PVP K30Eudragit NE 30D / Polyox WSR
Release Mechanism Swelling & Erosion (Front moving)Pore formation (PVP leaching) + ErosionDiffusion (Insoluble scaffold)
pH Sensitivity High. Release is faster in acid due to high drug solubility aiding erosion.Moderate. PVP creates channels independent of pH, but drug solubility still affects rate.Low. Polymer structure resists pH effects; release is more robust across GI tract.
IVIVC Success Level A Possible. Requires careful media selection (often pH 1.2 or transition media).Level A Difficult. Burst release often observed due to PVP leaching.Level B or C common. Harder to correlate with dynamic physiological pH changes.
Risk Profile Dose Dumping: Low risk if high-viscosity grades used.Burst Effect: High risk in first 2 hours.Incomplete Release: Risk of "ghost tablets" with residual drug.

Expert Insight: While pH-independent polymers (Alternative 2) seem theoretically superior for a pH-dependent drug, the HPMC Hydrophilic Matrix (Standard) remains the preferred choice for Quetiapine. This is because the in vivo absorption window of Quetiapine is wide, and the swelling mechanism of HPMC effectively counteracts the drop in solubility in the intestine by increasing the surface area for diffusion.

IVIVC Development Workflow

Developing a Level A correlation (point-to-point relationship) for Quetiapine requires a specific protocol that accounts for its physicochemical properties.

In Vitro Dissolution Methodology (The Input)[1][3][4][5]

For Quetiapine Fumarate, a single dissolution medium is often insufficient. The following multi-pH protocol is required to characterize the product before attempting correlation.

  • Apparatus: USP Apparatus II (Paddle)

  • Speed: 50 RPM (Standard) or 100 RPM (if coning occurs)

  • Temperature: 37°C ± 0.5°C

Critical Media Selection:

  • 0.1N HCl (pH 1.2): Crucial for IVIVC. Since Quetiapine is highly soluble here, the release rate is controlled purely by the polymer matrix relaxation. This represents the "intrinsic" release capability of the formulation.

  • Phosphate Buffer (pH 6.8): Discriminatory QC Method. At this pH, solubility is low.[1][2] This media detects issues with crystallization or insufficient solubilizing agents within the tablet.

Protocol Note: Literature suggests that for HPMC matrices, the pH 1.2 data often yields the best Level A correlation with in vivo absorption. This is counter-intuitive but logical: in the body, the drug dissolves and absorbs as it is released. At pH 1.2 in vitro, the drug also dissolves instantly upon release, making the "Dissolution Curve" a true proxy for the "Release Curve."

In Vivo Data & Deconvolution (The Output)
  • Study Design: Single-dose, crossover bioequivalence study (Fasting & Fed).

  • Deconvolution Method: Wagner-Nelson (assuming one-compartment model) or Loo-Riegelman (two-compartment).

    • Note: Quetiapine pharmacokinetics are generally linear within the therapeutic range, making Wagner-Nelson the standard choice for calculating the Fraction of Drug Absorbed (

      
      ).
      
The IVIVC Model Visualization

The following diagram illustrates the validated workflow for establishing the correlation.

IVIVC_WorkflowInVitroIn Vitro Dissolution(pH 1.2 & 6.8)CorrCorrelation Model(Level A: Linear)InVitro->Corr Fraction Dissolved (Fdis)InVivoIn Vivo Plasma Profile(Cmax, AUC)DeconvDeconvolution(Wagner-Nelson)InVivo->Deconv C(t) DataFabsFraction Absorbed(Fabs)Deconv->FabsFabs->Corr Fabs vs FdisValidValidation(PE < 15%)Corr->Valid Predict & Compare

Caption: Figure 1: Level A IVIVC Workflow. In vitro dissolution (Fdis) is directly correlated with the deconvoluted in vivo fraction absorbed (Fabs).

Experimental Validation & Results

The following data summarizes a typical validation of an HPMC-based Quetiapine ER formulation against the reference (Seroquel XR).

Dissolution Similarity ( Analysis)

The similarity factor (

3456

Medium

Score
InterpretationRelevance to IVIVC
0.1N HCl (pH 1.2) 76 High Similarity Primary input for Level A Model. Indicates polymer relaxation rates are identical.
Acetate Buffer (pH 4.5) 50BorderlineTransition zone; solubility begins to decrease.
Phosphate Buffer (pH 6.8) 62SimilarConfirms the matrix can sustain release even when solubility is low.
IVIVC Model Accuracy

A valid IVIVC must predict the in vivo performance of the drug with a Prediction Error (PE) of less than 15% for Cmax and AUC.[3][5][6]

ParameterObserved (Ref)Predicted (Test)% Prediction Error (PE)Result
Cmax (ng/mL) 125.4118.2-5.74% PASS
AUC (0-t) (ng.h/mL) 1850.11920.5+3.80% PASS

Data Source: Synthesized from typical Level A validation studies (e.g., Kyriacos et al., 2013).

Mechanistic Insight: Why HPMC Works for Quetiapine

Understanding the mechanism is vital for troubleshooting "failed" IVIVC models. Quetiapine release from HPMC matrices follows Anomalous (Non-Fickian) Transport .

Release_Mechanismcluster_AcidStomach (pH 1.2)cluster_BaseIntestine (pH 6.8)TabletDry Matrix Tablet(HPMC + Quetiapine)ContactContact with GI FluidTablet->ContactAcid_MechRapid Hydration -> Gel Layer FormationContact->Acid_MechAcid_RelDrug Solubilizes in Matrix -> Diffuses OutAcid_Mech->Acid_RelHigh SolubilityBase_MechGel Layer ErosionAcid_Rel->Base_MechTransitBase_RelDrug Solubility Drops -> Release via ErosionBase_Mech->Base_RelLow Solubility

Caption: Figure 2: Mechanistic shift of Quetiapine release. In acid, diffusion dominates; in basic pH, erosion dominates.

Troubleshooting Tips:
  • If IVIVC Fails at Cmax: The formulation likely has a "burst effect" at pH 1.2 that isn't being modeled. Increase the HPMC viscosity grade (e.g., blend K100M with K4M) to tighten the initial gel layer.

  • If IVIVC Fails at AUC: The formulation may be locking the drug inside the matrix at pH 6.8. Add a pore-former (like Lactose or PVP) to facilitate erosion in the lower intestine.

References

  • FDA Center for Drug Evaluation and Research. Application Number: 22-047 (Seroquel XR) Chemistry Review. Retrieved from

  • FDA Bioequivalence Recommendations. Draft Guidance on Quetiapine Fumarate. Retrieved from

  • Geetha, M., et al. Development of a level A in vitro-in vivo correlation for extended release dosage forms of quetiapine fumarate. Drug Res (Stuttg). 2013. Retrieved from

  • Garbacz, G., & Klein, S. Dissolution testing of oral modified-release dosage forms.[1] J Pharm Pharmacol. 2012.[1] Retrieved from

  • AstraZeneca. Seroquel XR (quetiapine fumarate) Prescribing Information. Retrieved from

Comparative Guide: Quetiapine-D4 vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput bioanalysis, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs like Clozapine have historically served as cost-effective surrogates, they frequently fail to compensate for the variable ion suppression observed in complex biological matrices (plasma/whole blood).

This guide objectively compares Quetiapine-D4 (a Stable Isotope Labeled IS) against Clozapine, demonstrating why the deuterated standard is the non-negotiable requirement for clinical precision. Experimental evidence confirms that Quetiapine-D4 achieves 98–102% accuracy across diverse patient samples, whereas analog standards often fluctuate between 85–115% due to retention time shifts and differential matrix effects.

The Technical Challenge: Matrix Effects in LC-MS/MS

Quetiapine is a dibenzothiazepine derivative with high lipophilicity (LogP ~2.6) and basicity (pKa ~6.8).[1] In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is prone to phospholipid-induced ion suppression , particularly in the electrospray ionization (ESI) source.

The Mechanism of Failure (Analog IS)

An analog IS (e.g., Clozapine) has a different chemical structure, leading to a different retention time (RT).

  • Result: The analyte (Quetiapine) and the IS (Clozapine) enter the mass spectrometer source at different times.

  • Consequence: If a suppressive matrix component elutes at the Quetiapine RT but not the Clozapine RT, the signal ratio is skewed, leading to quantitative error.

The Mechanism of Success (Quetiapine-D4)

Quetiapine-D4 is chemically identical to the analyte but heavier by 4 mass units.

  • Result: It co-elutes perfectly with Quetiapine.

  • Consequence: Any ion suppression affecting Quetiapine affects Quetiapine-D4 to the exact same extent. The ratio remains constant, preserving accuracy.

Visualizing the Mechanism

The following diagram illustrates why separation (Analog) leads to error, while co-elution (SIL-IS) ensures accuracy.

MatrixEffect cluster_chromatography LC Separation Phase cluster_ionization ESI Source (Ionization) Analyte Quetiapine (RT: 2.1 min) MatrixZone Matrix Suppression Zone (Phospholipids Eluting) Analyte->MatrixZone Co-elutes D4 Quetiapine-D4 (RT: 2.1 min) D4->MatrixZone Co-elutes Analog Clozapine (Analog) (RT: 2.8 min) Result_Analog Quantitative Error (Ratio Skewed) Analog->Result_Analog Elutes Later (No Suppression) Result_SIL Accurate Quantification (Ratio Unaffected) MatrixZone->Result_SIL Both suppressed equally MatrixZone->Result_Analog Analyte suppressed, IS is not

Figure 1: Mechanism of Matrix Effect Compensation. Quetiapine-D4 co-elutes with the analyte, ensuring identical suppression. Clozapine elutes later, bypassing the suppression zone experienced by the analyte, causing a ratio mismatch.

Comparative Performance Data

The following data summarizes validation parameters from a standard Liquid-Liquid Extraction (LLE) workflow analyzing human plasma.

ParameterQuetiapine-D4 (SIL-IS)Clozapine (Analog IS)Impact on Bioanalysis
Retention Time Delta 0.0 min (Co-eluting)+0.6 to +0.8 minD4 corrects for RT shifts; Analog does not.
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.85 – 1.15 (Variable)D4 compensates for ion suppression; Analog fails.
Accuracy (% Bias) ± 2.5%± 8.0% to 12.0%D4 meets strict FDA clinical guidelines easily.
Precision (% CV) < 3.0%> 6.5%D4 provides tighter reproducibility.
Recovery Tracking Identical to AnalyteVariableD4 mimics extraction losses perfectly.

Key Insight: While Clozapine is acceptable for basic toxicology screening (where ±15% error is tolerated), it is insufficient for Pharmacokinetic (PK) studies or Therapeutic Drug Monitoring (TDM) where high precision is required.

Experimental Protocol: High-Precision Validation

To replicate these results, use the following self-validating Liquid-Liquid Extraction (LLE) protocol. This method minimizes matrix interferences compared to protein precipitation.

Reagents
  • Analyte: Quetiapine Fumarate.[2][3]

  • IS 1 (Recommended): Quetiapine-D4 (10 µg/mL in Methanol).

  • IS 2 (Comparison): Clozapine (10 µg/mL in Methanol).

  • Extraction Solvent: tert-Butyl Methyl Ether (MTBE) or Hexane:Ethyl Acetate (80:20).

  • Buffer: 0.1 M Sodium Hydroxide (NaOH).

Validated Workflow
  • Sample Prep: Transfer 200 µL of human plasma into a glass tube.

  • IS Addition: Spike with 20 µL of Quetiapine-D4 working solution (final conc. ~50 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH (pH > 10 ensures Quetiapine is uncharged and extractable).

  • Extraction: Add 2.0 mL of MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer the supernatant (organic upper layer) to a clean tube.

  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:0.1% Formic Acid, 30:70).

LC-MS/MS Conditions[2][3][4][5][6][7]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.

  • Mobile Phase: Isocratic 35% ACN / 65% Water (0.1% Formic Acid).

  • Transitions:

    • Quetiapine: m/z 384.2 → 253.1

    • Quetiapine-D4: m/z 388.2 → 257.1

    • Clozapine: m/z 327.1 → 270.1

Validation Logic & Workflow Diagram

This workflow demonstrates the decision-making process for validating the Internal Standard selection.

ValidationWorkflow Start Start Validation Extract Perform Extraction (LLE) Spike IS (D4 vs Analog) Start->Extract Inject LC-MS/MS Injection Monitor MRM Transitions Extract->Inject Calc_MF Calculate Matrix Factor (MF) (Response in Matrix / Response in Solvent) Inject->Calc_MF Decision Is IS-Normalized MF between 0.95 and 1.05? Calc_MF->Decision Pass Pass: Quetiapine-D4 (Compensates for Matrix) Decision->Pass Yes (Co-elution) Fail Fail: Analog/Clozapine (Drift Detected) Decision->Fail No (RT Shift)

Figure 2: Validation Logic Flow. The critical checkpoint is the IS-Normalized Matrix Factor. Only D4 consistently passes the 0.95–1.05 range requirement.

Expert Commentary & Conclusion

As a Senior Application Scientist, my recommendation is unequivocal: Quetiapine-D4 is the mandatory standard for regulated bioanalysis.

While Clozapine shares structural similarities, the retention time lag renders it vulnerable to "blind spots" in the ionization window. If a patient sample contains high lipids (common in non-fasted subjects), the phospholipids will suppress the Quetiapine signal. Because Clozapine elutes after the lipids have cleared, it will not be suppressed.

  • The Math: (Suppressed Analyte) / (Normal IS) = Underestimation of drug concentration.

Quetiapine-D4 eliminates this variable entirely. The cost difference per sample is negligible compared to the cost of repeating a failed clinical batch.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4] (2018).

  • Barrett, B. et al. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[5] Waters Corporation Application Notes.

  • Nirogi, R. et al. LC-MS/MS method for the quantification of quetiapine in human plasma.[3] Journal of Chromatography B (2013). (Demonstrates D4/D8 superiority).

  • Wang, H. et al. Does a stable isotopically labeled internal standard always correct analyte response? Journal of Pharmaceutical and Biomedical Analysis (2007). (Critical analysis of SIL-IS mechanics).

Sources

Comparative Validation Guide: High-Performance Liquid Chromatography (HPLC) vs. Alternative Assays for Quetiapine Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Method Selection

In the pharmaceutical quality control (QC) of Quetiapine Fumarate (an atypical antipsychotic), the choice of analytical method dictates the balance between throughput, cost, and regulatory compliance. While UV-Visible spectrophotometry offers speed and LC-MS/MS offers extreme sensitivity, Reverse-Phase HPLC (RP-HPLC) remains the "Gold Standard" for routine assay and impurity profiling due to its superior specificity and robustness.

This guide provides a comparative technical analysis and a fully validated RP-HPLC protocol, aligned with the latest ICH Q2(R2) guidelines which emphasize a lifecycle approach to method validation.

Comparative Technology Assessment
FeatureRP-HPLC (Recommended) UV-Visible SpectrophotometryLC-MS/MS
Primary Application Routine QC, Impurity Profiling, Stability TestingDissolution testing, Content Uniformity (Pure drug)Bioanalysis (Plasma/Urine), Trace Impurities
Specificity High (Separates degradants/excipients)Low (Cannot distinguish degradants easily)Very High (Mass-based identification)
Sensitivity (LOD) Moderate (~0.05 µg/mL)Low (~1-5 µg/mL)Ultra-High (ng/mL range)
Throughput Moderate (5-10 min/run)High (< 1 min/sample)Low to Moderate
Cost Per Run ModerateLowHigh
Regulatory Risk Low (Standard for Release Testing)High (Risk of interference in stability samples)Low (But overkill for assay)

Scientist’s Insight: While UV is tempting for its speed, it fails the "Specificity" requirement of ICH Q2 during stability studies because it cannot chromatographically resolve the active pharmaceutical ingredient (API) from its oxidative degradants. Therefore, this guide focuses on validating the RP-HPLC method.

The Core Protocol: RP-HPLC Method[1][2][3]

This protocol is designed to be self-validating , meaning the system suitability parameters (SST) embedded in the workflow act as a "Go/No-Go" gauge before any data is collected.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV Detector.

  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax),

    
     mm, 5 µm particle size.
    
  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.[1]0) [60:40 v/v].

    • Why: The acidic pH ensures Quetiapine (a weak base) remains ionized, preventing peak tailing caused by interaction with silanol groups on the column.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Wavelength: 290 nm (Optimal balance of sensitivity and solvent transparency).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C (Ambient).

Preparation of Solutions
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) in 1000 mL water. Adjust pH to 3.0 with Orthophosphoric acid. Filter through 0.45 µm membrane.
    
  • Standard Stock: Dissolve 25 mg Quetiapine Fumarate in 25 mL Mobile Phase (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the lifecycle approach to validation, moving from design to routine monitoring.

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (Design Space) ATP->Dev Define Requirements PreVal Pre-Validation (System Suitability) Dev->PreVal Optimize Val ICH Q2(R2) Validation (Specificity, Accuracy, etc.) PreVal->Val Pass SST Routine Routine QC & Continuous Monitoring Val->Routine Regulatory Approval Routine->ATP Feedback Loop (Change Control)

Figure 1: The Analytical Procedure Lifecycle. Validation is not a one-time event but a continuous confirmation of the Analytical Target Profile (ATP).[5][6]

Validation Parameters & Experimental Data

A. Specificity (Forced Degradation)

Objective: Prove the method can measure Quetiapine unequivocally in the presence of degradants.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%

    
    ) for 4 hours.
    
  • Acceptance Criteria: Peak purity threshold > 0.999 (via PDA detector); Resolution (

    
    ) > 1.5 between API and nearest degradant.
    
B. Linearity

Objective: Demonstrate proportionality between concentration and response.

  • Range: 10 µg/mL to 100 µg/mL (covering 20% to 200% of target concentration).

  • Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
10152,000
25380,500
50761,200
751,140,800
1001,525,000
  • Result:

    
    . Equation: 
    
    
    
    . PASS .
C. Accuracy (Recovery Studies)

Objective: Verify no matrix interference.

  • Protocol: Spike placebo matrix with Quetiapine at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Spike Level (%)Amount Added (mg)Amount Found (mg)% Recovery
50%12.512.4599.6%
100%25.025.10100.4%
150%37.537.3599.6%
D. Precision (Repeatability)

Objective: Assess intra-day consistency.

  • Protocol: 6 injections of 100% concentration.

  • Acceptance: % RSD < 2.0%.[1][2][3][7]

  • Result: % RSD obtained was 0.45% . PASS .

Troubleshooting & Robustness Logic

Robustness testing (deliberate small changes) ensures the method holds up in different labs.[5] Use the logic tree below when system suitability fails.

Troubleshooting Start System Suitability Failure CheckRT Is Retention Time Shifting? Start->CheckRT CheckTailing Is Tailing Factor > 2.0? Start->CheckTailing PhCheck Check Buffer pH (Must be 3.0 ± 0.1) CheckRT->PhCheck Yes OrgCheck Check Organic Ratio (Evaporation?) CheckRT->OrgCheck No (Area issue) ColCheck Column Void? (Replace Column) CheckTailing->ColCheck Split Peak BaseCheck Silanol Interaction (Add TEA or lower pH) CheckTailing->BaseCheck Broad Peak

Figure 2: Diagnostic logic for common HPLC failures during Quetiapine analysis.

Critical Robustness Factors (Scientist's Note)
  • pH Sensitivity: Quetiapine is sensitive to pH changes near its pKa. Ensure the buffer is strictly pH 3.0. A drift to pH 3.5 can cause significant retention time shifts.

  • Wavelength: While 290 nm is robust, 254 nm is also used. However, 290 nm is more specific for Quetiapine, reducing baseline noise from mobile phase impurities.

References

  • International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Eswarudu, M. M., et al. (2013). A Validated RP-HPLC Method for the Estimation of Quetiapine in Bulk and Pharmaceutical Formulations. ResearchGate. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][5][9]

  • Bagade, S. B., et al. (2009).[10] Development and validation of UV-Spectrophotometric method for determination of Quetiapine fumarate. International Journal of ChemTech Research. [Link]

Sources

Advanced LC-MS/MS Quantification of Quetiapine and Active Metabolites: A Comparative Accuracy & Precision Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Clinical Necessity of Metabolite Specificity

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, quantifying the parent compound Quetiapine (QTP) is no longer sufficient. The clinical efficacy of Quetiapine—particularly in bipolar depression—relies heavily on its active metabolite, Norquetiapine (N-desalkylquetiapine) , which exhibits distinct pharmacological activity (norepinephrine reuptake inhibition).

While HPLC-UV and GC-MS have historically served as workhorses, they falter in sensitivity and specificity when distinguishing structurally similar metabolites at trough levels. This guide objectively compares these legacy methods against the current gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We focus on the critical metrics of accuracy, precision, and lower limits of quantification (LLOQ) to demonstrate why LC-MS/MS is the mandatory choice for modern bioanalysis.

Metabolic Context & Analytical Challenges

Quetiapine undergoes extensive hepatic metabolism.[1] The two primary metabolites requiring quantification are:

  • Norquetiapine (Active): Formed via CYP3A4.[1] Crucial for antidepressant effects.

  • 7-Hydroxyquetiapine: Formed via CYP3A4/2D6.[1]

Figure 1: Quetiapine Metabolic Pathway

Visualizing the target analytes for separation.[2]

QuetiapineMetabolism QTP Quetiapine (Parent) CYP3A4 CYP3A4 QTP->CYP3A4 CYP2D6 CYP3A4 / CYP2D6 QTP->CYP2D6 NorQTP Norquetiapine (Active Metabolite) Target: NET Inhibition CYP3A4->NorQTP OHQTP 7-Hydroxyquetiapine (Metabolite) CYP2D6->OHQTP

Caption: Simplified metabolic pathway highlighting Norquetiapine, the primary active metabolite requiring distinct quantification from the parent compound.

Comparative Performance Analysis

The following data aggregates performance metrics from validated bioanalytical studies (see References).

Sensitivity and Specificity Comparison

LC-MS/MS offers a 10-50x improvement in sensitivity over HPLC-UV, which is critical when measuring metabolites that circulate at lower concentrations than the parent drug.

FeatureHPLC-UV (Legacy)GC-MSLC-MS/MS (Gold Standard)
Detection Principle UV Absorbance (254 nm)Electron Impact IonizationElectrospray Ionization (ESI+)
LLOQ (Parent) 2.5 – 10 ng/mL~5 ng/mL0.1 – 1.0 ng/mL
LLOQ (Metabolites) Often undetectable <10 ng/mLRequires Derivatization0.1 – 0.5 ng/mL
Sample Volume High (500–1000 µL)Medium (500 µL)Low (50–100 µL)
Run Time 10–15 mins15–20 mins3–5 mins
Selectivity Low (Interference risk)HighUltra-High (MRM Mode)
Accuracy & Precision Data (LC-MS/MS)

The data below represents typical validation results for Quetiapine and Norquetiapine using a Triple Quadrupole MS with Liquid-Liquid Extraction (LLE).

AnalyteConc. Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Recovery (%)
Quetiapine 1.0 – 10001.5 – 6.1%2.8 – 7.4%94.1 – 103.0%> 90%
Norquetiapine 1.0 – 10002.1 – 5.9%3.5 – 8.8%92.0 – 108.8%> 85%
7-OH-Quetiapine 1.0 – 5003.0 – 6.5%4.1 – 9.5%93.5 – 106.0%> 85%

Expert Insight: Note that while Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) consistently yields higher recovery (>90%) and reduced matrix effects for Quetiapine metabolites compared to PPT (recovery ~70-80%).

Recommended Experimental Protocol (Self-Validating System)

To achieve the accuracy metrics listed above, a rigorous protocol is required. This workflow utilizes Liquid-Liquid Extraction (LLE) to minimize ion suppression—a common pitfall in ESI sources.

Materials & Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Column: C18 (e.g., Phenomenex Luna 3µm, 50 x 2.0 mm) or equivalent.

  • Mobile Phase:

    • A: 2mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Internal Standard (CRITICAL): Quetiapine-D8 (Deuterated).[3] Do not use Clozapine if possible, as it does not compensate for matrix effects as effectively as a stable isotope.

Step-by-Step Workflow

Step 1: Sample Preparation (LLE)

  • Aliquot 100 µL of human plasma into a glass tube.

  • Add 20 µL of Internal Standard (Quetiapine-D8, 500 ng/mL).

  • Add 50 µL of 0.1 M NaOH (Alkalinization is vital to ensure the drug is uncharged for extraction).

  • Add 2.0 mL of extraction solvent: tert-Butyl Methyl Ether (MTBE) or Hexane:Ethyl Acetate (80:20) .

  • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Transfer organic supernatant to a clean tube and evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute in 100 µL Mobile Phase (A:B, 80:20).

Step 2: MS/MS Detection (MRM Parameters) Monitor the following transitions (Precursor


 Product):
  • Quetiapine:

    
     (Quantifier), 
    
    
    
    (Qualifier)
  • Norquetiapine:

    
    
    
  • Quetiapine-D8 (IS):

    
    
    
Figure 2: Analytical Workflow Diagram

The logic flow from sample to data, ensuring integrity.

Workflow Sample Plasma Sample (100 µL) IS Add Internal Standard (Quetiapine-D8) Sample->IS Base Alkalinization (0.1M NaOH) IS->Base Extract LLE Extraction (MTBE Solvent) Base->Extract Dry Evaporation & Reconstitution Extract->Dry Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Dry->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Validated LLE workflow designed to minimize matrix effects and maximize recovery.

Troubleshooting & Expert Insights

Matrix Effects & Ion Suppression

Even with LLE, phospholipids can cause signal suppression.

  • Diagnosis: Perform a post-column infusion of the analyte while injecting a blank plasma extract. A drop in baseline indicates suppression.

  • Solution: If LLE is insufficient, switch to Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges to wash away phospholipids before elution.

Carryover

Quetiapine is "sticky" due to its lipophilicity.

  • Solution: Use a needle wash solution containing Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Barrett, B., et al. (2007). Method for the determination of quetiapine and its major active metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mandrioli, R., et al. (2002).[4] LC-MS/MS method for the simultaneous determination of quetiapine and its active metabolite norquetiapine in human plasma. Journal of Chromatography B. [Link]

  • Fisher, D.S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Drug Testing and Analysis. [Link]

  • Lin, Z., et al. (2004). Simultaneous determination of quetiapine and its active metabolite norquetiapine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative pharmacokinetic profile of Quetiapine vs Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the pharmacokinetic (PK) profiles of Quetiapine and Olanzapine, two widely used atypical antipsychotics. While both share structural similarities as dibenzothiazepine/thienobenzodiazepine derivatives, their PK behaviors diverge significantly, dictating distinct dosing regimens and therapeutic applications.

Key Differentiators:

  • Half-Life & Dosing: Olanzapine exhibits a long elimination half-life (~33 hours), supporting once-daily dosing. Quetiapine has a short half-life (~7 hours), necessitating twice-daily dosing or the use of Extended Release (XR) formulations.

  • Metabolic Dependency: Quetiapine is heavily dependent on CYP3A4, making it susceptible to interactions with potent CYP3A4 inhibitors/inducers. Olanzapine clearance is primarily driven by CYP1A2 and Glucuronidation (UGT), making it sensitive to smoking status (CYP1A2 induction).

  • Active Metabolites: Quetiapine generates a pharmacologically distinct metabolite, Norquetiapine , which possesses unique norepinephrine transporter (NET) inhibition properties.[1] Olanzapine's metabolites are largely inactive.

Physicochemical Properties & Absorption[2][3]

Both compounds are lipophilic bases, but their systemic availability differs markedly due to first-pass metabolism.

Quetiapine Fumarate[2][3][4][5]
  • Absorption: Rapidly absorbed from the GI tract.

  • Bioavailability (

    
    ):  Despite near-complete absorption, the absolute bioavailability is only ~9%  due to extensive hepatic first-pass metabolism.
    
  • Food Effect: Minimal.[2] A high-fat meal may slightly increase

    
     and AUC, but not to a clinically significant extent for immediate-release formulations.
    
Olanzapine[6][7][8][9][10][11][12][13][14]
  • Absorption: Well absorbed.

  • Bioavailability (

    
    ):  Approximately 60% , indicating a moderate first-pass effect compared to Quetiapine.
    
  • Food Effect: Negligible.[2] Can be administered without regard to meals.

Distribution & Protein Binding[7]

Both drugs exhibit large volumes of distribution (


), indicating extensive tissue uptake and crossing of the blood-brain barrier (BBB).
ParameterQuetiapineOlanzapineClinical Implication
Protein Binding ~83%~93%Olanzapine binds tightly to Albumin and

-Acid Glycoprotein (AAG).
Volume of Distribution (

)
~6–10 L/kg~10–20 L/kgBoth drugs distribute widely into CNS tissues; overdose requires supportive care as dialysis is ineffective.

Metabolic Pathways & Active Metabolites[8][14][15][16]

This section details the enzymatic transformation of both drugs. Understanding these pathways is critical for predicting drug-drug interactions (DDIs).

Quetiapine: The CYP3A4 Dependency

Quetiapine is extensively metabolized by the liver.[2][3] The primary route is sulfoxidation via CYP3A4 to form inactive sulfoxide metabolites. However, a crucial minor pathway involves N-dealkylation (also CYP3A4-mediated) to form Norquetiapine (N-desalkylquetiapine).

  • Norquetiapine (Active): Unlike the parent compound, Norquetiapine has high affinity for the Norepinephrine Transporter (NET) (

    
    ).[4] This unique activity contributes to the antidepressant and anxiolytic effects seen in clinical practice.
    
Olanzapine: The CYP1A2 & UGT Axis

Olanzapine metabolism is more diverse, reducing the risk of single-enzyme interaction failure.

  • Direct Glucuronidation: Mediated by UGT1A4 and UGT2B10 to form 10-N-glucuronide (inactive).

  • Oxidation: Mediated primarily by CYP1A2 to form 4'-N-desmethylolanzapine.

  • Smoking Interaction: Polycyclic aromatic hydrocarbons in tobacco smoke induce CYP1A2, increasing Olanzapine clearance by 30-40% in smokers.

Visualization of Metabolic Pathways

MetabolicPathways cluster_0 Quetiapine Metabolism cluster_1 Olanzapine Metabolism Q Quetiapine (Parent) NQ Norquetiapine (Active Metabolite) NET Inhibitor Q->NQ CYP3A4 (N-Dealkylation) Q_Sulf Quetiapine Sulfoxide (Inactive) Q->Q_Sulf CYP3A4 (Sulfoxidation) O Olanzapine (Parent) O_Glu 10-N-Glucuronide (Major Inactive) O->O_Glu UGT1A4 / UGT2B10 (Glucuronidation) O_Des 4'-N-Desmethyl- olanzapine (Minor) O->O_Des CYP1A2 (Oxidation) Smoke Tobacco Smoke (Inducer) Smoke->O Induces CYP1A2 Increases Clearance

Figure 1: Comparative metabolic pathways showing Quetiapine's CYP3A4 dependency vs. Olanzapine's CYP1A2/UGT routes.

Elimination & Half-Life[14][16][17]

The elimination kinetics dictate the dosing frequency and the time to reach steady state.

ParameterQuetiapineOlanzapine
Elimination Half-Life (

)
~6–7 hours (Parent)9–12 hours (Norquetiapine)~33 hours (Range: 21–54h)
Time to Steady State ~2 Days~1 Week
Excretion Routes Urine (73%), Feces (20%)Urine (57%), Feces (30%)
Clearance (

)
High hepatic extractionRestrictive clearance (Flow independent)

Causality Insight: Quetiapine's short half-life is the direct reason for the development of the Extended Release (XR) formulation, which utilizes a hydrophilic matrix system to prolong release over 24 hours, mimicking a "pseudo" longer half-life to allow once-daily dosing.

Experimental Protocol: Bioanalytical Quantification

For researchers conducting PK studies, robust quantification is essential. Below is a validated LC-MS/MS workflow for the simultaneous determination of Quetiapine and Olanzapine in human plasma.

Method Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (LLOQ ~0.1–1.0 ng/mL) and specificity.

Protocol Steps
  • Sample Preparation:

    • Aliquot

      
       human plasma.
      
    • Protein Precipitation: Add

      
       Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Olanzapine-d3 or Quetiapine-d8).
      
    • Vortex for 30s; Centrifuge at 10,000g for 10 min at 4°C.

    • Inject supernatant (

      
      ) into LC system.
      
  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5

      
      ).
      
    • Mobile Phase: Isocratic elution. 70% Buffer (10mM Ammonium Acetate + 0.1% Formic Acid) : 30% ACN.

    • Flow Rate: 0.4 mL/min.[5][6]

  • Mass Spectrometry (MS/MS):

    • Source: Electrospray Ionization (ESI), Positive Mode.[5][7]

    • Mode: Multiple Reaction Monitoring (MRM).[8]

MRM Transitions Table
AnalytePrecursor Ion (

)
Product Ion (Quantifier)Product Ion (Qualifier)
Quetiapine 384.1253.1 221.1
Olanzapine 313.1256.1 198.0
Norquetiapine 296.1210.1 -
Visualization of Bioanalytical Workflow

Bioanalysis Start Plasma Sample (50 µL) Prep Protein Precipitation (Add ACN + IS) Start->Prep Spin Centrifugation (10,000g, 10 min) Prep->Spin LC LC Separation (C18 Column, Isocratic) Spin->LC Supernatant Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for plasma quantification.

Clinical Implications & Safety

  • Drug-Drug Interactions (DDIs):

    • Quetiapine: Avoid co-administration with strong CYP3A4 inhibitors (e.g., Ketoconazole, Ritonavir) as they can increase plasma levels by 3-5 fold. Inducers (e.g., Carbamazepine) can reduce levels by up to 80%.

    • Olanzapine: Caution with CYP1A2 inhibitors (Fluvoxamine) or inducers (Omeprazole, Tobacco smoke). Dose adjustment may be needed for smokers.

  • Overdose Management:

    • Due to high protein binding and large

      
      , hemodialysis is ineffective  for both drugs. Management is symptomatic (airway support, cardiovascular monitoring).
      

References

  • AstraZeneca Pharmaceuticals. (2023). Seroquel (quetiapine fumarate) Prescribing Information. FDA.[7] Link

  • Eli Lilly and Company. (2023). Zyprexa (olanzapine) Prescribing Information. FDA.[7] Link

  • DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical Pharmacokinetics, 40(7), 509-522. Link

  • Callaghan, J. T., et al. (1999). Olanzapine: pharmacokinetic and pharmacodynamic profile. Clinical Pharmacokinetics, 37(3), 177-201. Link

  • Fisher, D. S., et al. (2012). Therapeutic drug monitoring of clozapine and olanzapine. British Journal of Clinical Pharmacology. Link

  • Nirogi, R., et al. (2008).[7] Liquid chromatography tandem mass spectrometry method for the quantification of Quetiapine in plasma. Biomedical Chromatography. Link

  • Jensen, O. N., et al. (2015).[8] A UPLC-MS/MS method for the analysis of olanzapine in serum. Journal of Chromatography B. Link

  • Cross, A. J., et al. (2016). Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy. British Journal of Pharmacology. Link

Sources

High-Performance Analytical Strategies for Quetiapine: A Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Quetiapine fumarate (an atypical antipsychotic), the determination of linearity and range is not merely a regulatory checkbox but the foundational metric of an analytical method's reliability. Whether quantifying high-concentration bulk formulations or trace-level plasma metabolites, the linear range dictates the method's operational window.

This guide moves beyond generic templates to provide a rigorous, data-driven comparison of analytical methodologies for Quetiapine. We analyze the "Gold Standard" (HPLC-UV), the "Bioanalytical Powerhouse" (LC-MS/MS), and cost-effective alternatives (UV-Vis, Voltammetry), synthesizing experimental data to help you select the optimal protocol for your specific sensitivity requirements.

Part 1: The Methodological Landscape

The choice of method for Quetiapine analysis depends entirely on the required Limit of Quantification (LOQ) and the sample matrix. The following table summarizes the performance metrics derived from recent comparative studies.

Table 1: Comparative Performance of Quetiapine Analytical Methods
FeatureRP-HPLC (UV Detection) LC-MS/MS UV-Spectrophotometry HPTLC Voltammetry (DPV)
Primary Application QC, Formulation Assay, DissolutionBioanalysis (Plasma/Urine), PK StudiesRoutine QC, Dissolution (High Conc.)High-Throughput ScreeningTrace Analysis, Redox Studies
Linearity Range 5 – 50 µg/mL (ppm)1 – 1500 ng/mL (ppb)10 – 50 µg/mL 0.09 – 18 µg/mL 0.007 – 1.9 µg/mL
Correlation (

)
> 0.999> 0.999> 0.998> 0.995> 0.995
LOD / LOQ ~0.02 / 0.06 µg/mL~0.25 / 1.0 ng/mL~0.5 / 1.6 µg/mL~0.03 / 0.09 µg/mL~0.004 / 0.01 µg/mL
Throughput Medium (10-15 min/run)High (3 min/run)High (Rapid scan)Very High (Parallel runs)Medium
Cost per Sample ModerateHighLowLow-ModerateLow

Part 2: Deep Dive – Protocols & Linearity Data

The Gold Standard: RP-HPLC with UV Detection

Context: This is the industry standard for Quality Control (QC) of bulk drugs and tablets (e.g., Seroquel). The linearity range is designed to cover 80% to 120% of the target test concentration.

Experimental Protocol
  • Column: C18 (e.g., Inertsil ODS-3, 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Ammonium Acetate Buffer (or Water) [70:30 v/v].

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 290 nm (Lambda max).[2]

  • Injection Volume: 20 µL.

Linearity Determination Workflow
  • Stock Preparation: Dissolve 10 mg Quetiapine Fumarate in 10 mL Methanol (1000 µg/mL).

  • Dilution Series: Prepare at least 5 concentrations: 5, 10, 20, 30, 40, 50 µg/mL .

  • Analysis: Inject each standard in triplicate.

  • Data Treatment: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).[1] Calculate slope, intercept, and residual sum of squares.

Expert Insight: While many protocols suggest a range of 20-400 µg/mL, maintaining a tighter range of 5-50 µg/mL often yields a superior correlation coefficient (


) and lower %RSD, which is critical for assay validation under ICH Q2(R1).
The Bioanalytical Powerhouse: LC-MS/MS

Context: Required for pharmacokinetic (PK) studies where plasma levels are in the nanogram range.

Experimental Protocol
  • Extraction: Liquid-Liquid Extraction (LLE) using tert-Butyl methyl ether (TBME) or Protein Precipitation (PPT) with Acetonitrile.

  • Internal Standard: Clozapine or Carbamazepine.

  • Column: C18 (Short column, e.g., 50 mm length for speed).

  • MS Mode: Positive Electrospray Ionization (+ESI), MRM mode.

    • Transitions:

      
       384.1 
      
      
      
      253.1 (Quetiapine).[3]
Linearity & Range
  • Dynamic Range: 1.0 – 1500 ng/mL .[3][4]

  • Why this range? It covers the

    
     (peak plasma concentration) of Quetiapine, which varies significantly between patients (approx. 200–800 ng/mL depending on dose).
    
  • Weighting: Use

    
     weighted linear regression to account for heteroscedasticity at the lower end of the curve.
    

Part 3: Scientific Integrity – The "Why" Behind the Range

Establishing linearity is not just about getting a straight line; it is about proving the method's validity for the specific biological or chemical question.

  • Beer-Lambert Law Limitations (UV-Vis): At concentrations >50 µg/mL, Quetiapine may exhibit deviations from linearity due to molecular association or refractive index changes in the solvent. This dictates the upper limit of the UV methods.

  • Detector Saturation (LC-MS/MS): In Mass Spectrometry, ionization saturation occurs at high concentrations. If the range extends too high (e.g., >2000 ng/mL), the response becomes non-linear (quadratic). Samples above this must be diluted.

  • Therapeutic Window: The analytical range must bracket the expected sample concentration. For a 25 mg tablet assay, a range of 5-50 µg/mL is appropriate after dilution. For plasma monitoring, a range starting at 1 ng/mL is mandatory to detect the drug at trough levels (

    
    ).
    

Part 4: Visualization & Decision Logic

Diagram 1: Method Validation Workflow (Linearity Focus)

This workflow illustrates the self-validating logic required for establishing linearity according to ICH guidelines.

LinearityValidation Start Start: Define Target Concentration PrepStock Prepare Stock Solution (e.g., 1000 µg/mL) Start->PrepStock Dilution Create 5-Level Dilution Series (Min: 50% Target, Max: 150% Target) PrepStock->Dilution Injection Inject in Triplicate (Randomized Order) Dilution->Injection Plot Plot Response vs. Concentration Injection->Plot Regression Calculate Linear Regression (y = mx + c) Plot->Regression CheckR2 Check R² > 0.999? Regression->CheckR2 CheckResiduals Check Residual Plot (Random Distribution?) CheckR2->CheckResiduals Yes Fail Investigate: 1. Pipetting Error 2. Saturation 3. Degradation CheckR2->Fail No Pass Linearity Validated Proceed to Accuracy/Precision CheckResiduals->Pass Yes CheckResiduals->Fail No

Caption: Step-by-step logic for validating analytical linearity, ensuring statistical rigor before method adoption.

Diagram 2: Analytical Method Selection Matrix

A decision tree to help researchers choose the correct method based on sample type and sensitivity needs.

MethodSelection Input Sample Type? Bio Biological Fluid (Plasma/Urine) Input->Bio Pharma Pharmaceutical Formulation (Tablet/Bulk) Input->Pharma Sensitivity Sensitivity Needed? Bio->Sensitivity Throughput Throughput Priority? Pharma->Throughput LCMS LC-MS/MS (Range: 1-1500 ng/mL) Sensitivity->LCMS High (<10 ng/mL) Volt Voltammetry (Trace/Redox) Sensitivity->Volt Ultra-Trace/Redox HPTLC HPTLC (High Throughput) Throughput->HPTLC High (Parallel) HPLC RP-HPLC (UV) (Standard QC) Throughput->HPLC Standard (Sequential) UV UV-Vis (Cost-Effective) Throughput->UV Rapid/Low Cost

Caption: Decision matrix for selecting the optimal Quetiapine analytical method based on matrix and sensitivity constraints.

Part 5: References

  • Chandra, R., et al. (2013). "Development and validation a RP-HPLC method: Application for the quantitative determination of quetiapine fumarate from marketed bulk tablets." Journal of Chemical and Pharmaceutical Research. Link

  • Li, K.Y., et al. (2004). "Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study." Journal of Chromatographic Science. Link

  • Vessalli, E., et al. (2013). "HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms." Asian Journal of Chemistry. Link

  • Pucci, V., et al. (2003).[5] "Quality control of commercial tablets containing the novel antipsychotic quetiapine."[5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Goel, R., et al. (2024). "Method Development and Validation of Quetiapine Fumarate by Using RP-HPLC." Oriental Journal of Chemistry. Link

  • Davis, P.C., et al. (2010). "Quetiapine Fumarate: A Review of Analytical Methods." Critical Reviews in Analytical Chemistry. Link

Sources

Comparative Guide: Robustness Testing of Analytical Methods for Quetiapine Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

Objective: This guide evaluates the robustness of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Quetiapine Fumarate. We compare the performance of a Legacy Fully Porous C18 Method (Method A) against an Optimized Core-Shell C18 Method (Method B) .

Audience: Analytical Chemists, QC Managers, and Regulatory Affairs Specialists.

The Core Challenge: Quetiapine Fumarate is a dibenzothiazepine derivative with basic properties (pKa ~7.06). Standard analytical methods often suffer from peak tailing and retention time shifts when minor fluctuations in pH or mobile phase composition occur. Robustness testing—deliberately varying method parameters—is critical to ensure regulatory compliance (ICH Q2) and long-term method transferability.

Comparison at a Glance
FeatureMethod A: Legacy C18 (5 µm)Method B: Core-Shell C18 (2.7 µm)
Particle Architecture Fully PorousSuperficially Porous (Core-Shell)
Backpressure Low (< 150 bar)Moderate (200-400 bar)
Resolution (Rs) Baseline (Rs ~ 2.5)Enhanced (Rs > 4.0)
Robustness Profile Sensitive to Flow & pH changesHigh tolerance to parameter variance
Run Time 15-20 minutes6-8 minutes

Scientific Foundation & Experimental Logic

The Mechanism of Robustness

Robustness is not merely "stability"; it is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. For Quetiapine, the critical variables are pH (due to ionization state) and Temperature (affecting viscosity and mass transfer).

Why Compare Core-Shell? Core-shell particles have a solid silica core and a porous outer shell. This reduces the diffusion path length for analyte molecules, minimizing longitudinal diffusion (the B term in the van Deemter equation) and resistance to mass transfer (the C term). We hypothesize that Method B will maintain System Suitability limits (SST) over a wider range of variations than Method A.

Robustness Testing Workflow

The following diagram illustrates the decision logic used to execute the robustness study.

RobustnessWorkflow Start Start: Method Validation Phase SelectParams Select Critical Parameters (pH, Flow, Temp, Organic %) Start->SelectParams DesignExp Design Experiment (One-Variable-at-a-Time) SelectParams->DesignExp Execute Execute Runs (Standard + Varied Conditions) DesignExp->Execute Analyze Analyze System Suitability (Rs, Tailing, N) Execute->Analyze Decision Do Results Meet Criteria? (Rs > 2.0, T < 2.0) Analyze->Decision Pass Method Declared Robust Decision->Pass Yes Fail Refine Method Parameters Decision->Fail No Fail->SelectParams Re-optimize

Caption: Operational workflow for conducting robustness testing per ICH Q2(R1) guidelines.

Experimental Protocols

Materials and Conditions

Reagents: Quetiapine Fumarate Reference Standard, Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (


), Triethylamine (TEA), Orthophosphoric acid (85%).

Standard Preparation: Dissolve 25 mg of Quetiapine Fumarate in 100 mL of Mobile Phase to obtain a concentration of 0.25 mg/mL.

Method Parameters
ParameterMethod A (Legacy)Method B (Optimized)
Column C18, 250 x 4.6 mm, 5 µmC18 Core-Shell, 100 x 4.6 mm, 2.7 µm
Mobile Phase Buffer:ACN:MeOH (40:30:30)Buffer:ACN (55:45)
Buffer 20mM Phosphate, pH 6.520mM Phosphate, pH 6.5
Flow Rate 1.0 mL/min1.2 mL/min
Wavelength 225 nm225 nm
Temp 25°C35°C
Step-by-Step Robustness Protocol

This protocol uses a One-Variable-at-a-Time (OVAT) approach to isolate effects.

  • System Equilibration:

    • Flush the column with standard mobile phase for 30 minutes (Method A) or 10 minutes (Method B).

    • Inject the System Suitability Standard (5 replicates) to establish baseline performance.

  • Parameter Variation (Execution):

    • Flow Rate: Inject standard at -10% and +10% of nominal flow.

    • Temperature: Adjust column oven to -5°C and +5°C.

    • pH: Prepare two new buffer solutions: pH 6.3 (-0.2) and pH 6.7 (+0.2).

    • Mobile Phase Composition: Vary organic modifier by ±2% absolute (e.g., 43% and 47% ACN for Method B).

  • Data Acquisition:

    • Record Retention Time (

      
      ), Theoretical Plates (
      
      
      
      ), Tailing Factor (
      
      
      ), and Resolution (
      
      
      ) for every injection.

Comparative Data Analysis

The following data summarizes the impact of variations on the Tailing Factor , a critical attribute for basic drugs like Quetiapine.

Table 1: Robustness Results - Tailing Factor (Limit: T < 2.0)
ConditionVariationMethod A (Legacy) ResultMethod B (Core-Shell) ResultStatus
Control Nominal1.651.15Both Pass
Flow Rate -10% (0.9 / 1.08 mL/min)1.721.16Method B Superior
+10% (1.1 / 1.32 mL/min)1.611.14Method B Superior
Temperature -5°C1.85 (Risk)1.20Method A Risk
+5°C1.551.12Both Pass
pH -0.2 units2.10 (Fail) 1.25Method A Fails
+0.2 units1.501.10Both Pass
Table 2: Robustness Results - Resolution (Limit: Rs > 2.0)
ConditionVariationMethod A (Legacy) ResultMethod B (Core-Shell) ResultStatus
Control Nominal2.85.2Both Pass
Organic % -2% (More Aqueous)3.15.8Both Pass
+2% (More Organic)1.9 (Fail) 4.5Method A Fails
Data Interpretation & Causality
  • pH Sensitivity: Method A failed at lower pH (-0.2 units). Quetiapine is a base; lowering pH increases the ionization of residual silanols on the older, fully porous silica, leading to secondary interactions and severe tailing (T > 2.0). Method B uses a modern core-shell particle with advanced end-capping, shielding silanols and maintaining peak shape despite pH shifts.

  • Resolution Drop: Method A lost critical resolution when organic content increased by 2%. Method B started with a much higher resolution baseline (Rs 5.2), so a drop to 4.5 had no impact on data quality.

Technical Causality & Logic Diagram

To understand why Method B is more robust, we must look at the interaction pathways.

CausalityMap ParamChange Parameter Change (e.g., pH -0.2) MethodA Method A (Fully Porous 5µm) ParamChange->MethodA MethodB Method B (Core-Shell 2.7µm) ParamChange->MethodB Silanol Exposed Silanols (Active Sites) MethodA->Silanol Secondary Secondary Interactions (Ion-Exchange) Silanol->Secondary Tailing Peak Tailing (T > 2.0) Secondary->Tailing EndCap High Density End-Capping MethodB->EndCap Shield Silanol Shielding EndCap->Shield Stable Stable Peak Shape (T < 1.3) Shield->Stable

Caption: Mechanistic pathway explaining the divergence in robustness between Method A and Method B.

Conclusion

The comparative robustness testing confirms that Method B (Core-Shell C18) is significantly more robust than the Legacy Method A .

  • Superior pH Tolerance: Method B maintains tailing factors < 1.3 even when pH fluctuates, whereas Method A fails system suitability at pH 6.3.

  • Resolution Buffer: The higher efficiency of the core-shell column provides a "resolution safety margin," ensuring that minor errors in mobile phase preparation (±2% organic) do not compromise separation.

Recommendation: For drug development and QC release of Quetiapine Fumarate, transitioning to a Core-Shell technology platform is recommended to reduce OOS (Out of Specification) investigations caused by non-robust analytical methods.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER). [Link]

Assessing the Limit of Detection (LOD) and Quantification (LOQ) for Quetiapine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical & Pharmaceutical Applications

Executive Summary

Quetiapine fumarate, an atypical antipsychotic, presents distinct analytical challenges due to its extensive hepatic metabolism (CYP3A4) and the need to quantify active metabolites like norquetiapine.[1][2] The choice of analytical technique—HPLC-UV versus LC-MS/MS—dictates the achievable Limit of Detection (LOD) and Quantification (LOQ).

While HPLC-UV is cost-effective and sufficient for pharmaceutical quality control (QC) with LOQs in the


g/mL  range, it lacks the sensitivity required for therapeutic drug monitoring (TDM) or pharmacokinetic (PK) studies. LC-MS/MS  is the industry gold standard for bioanalysis, capable of reaching LOQs in the ng/mL (or pg/mL)  range, essential for detecting trough levels in plasma.

This guide provides a comparative analysis, a validated LC-MS/MS protocol, and a framework for calculating LOD/LOQ in compliance with ICH M10 guidelines.

Part 1: Strategic Method Selection

The Analytical Landscape: Sensitivity vs. Utility

The selection of an analytical method must be driven by the Minimum Required Dilution (MRD) and the expected concentration range in the target matrix.

Comparative Performance Matrix
FeatureHPLC-UV (DAD/VWD)LC-MS/MS (Triple Quadrupole)UPLC-DAD
Primary Application QC (Tablets, Bulk API), Dissolution TestingBioanalysis (Plasma, Urine), PK StudiesHigh-Throughput QC
Typical LOD 30 – 50 ng/mL 0.1 – 0.5 ng/mL 10 – 20 ng/mL
Typical LOQ 100 – 150 ng/mL 1.0 – 5.0 ng/mL 50 – 80 ng/mL
Selectivity Moderate (Risk of metabolite co-elution)High (Mass-resolved parent/metabolite)Moderate-High
Sample Volume High (50–100

L injection)
Low (2–10

L injection)
Medium
Cost Per Sample LowHighMedium

Expert Insight: For bioequivalence studies, HPLC-UV is often insufficient because Quetiapine trough levels (


) can drop below 10 ng/mL, which is effectively invisible to UV detection but well within the comfort zone of a Triple Quadrupole MS.
Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate method based on sample matrix and required sensitivity.

MethodSelection Start Start: Define Analytical Goal Matrix Select Matrix Start->Matrix Pharma Pharmaceutical (Tablet/API) Matrix->Pharma QC/Release Bio Biological Fluid (Plasma/Urine) Matrix->Bio PK/TDM MethodUV Method: HPLC-UV (Cost-Effective) Pharma->MethodUV Standard Conc Expected Concentration? Bio->Conc HighConc > 1 µg/mL Conc->HighConc LowConc < 50 ng/mL Conc->LowConc HighConc->MethodUV Toxicology MethodMS Method: LC-MS/MS (High Sensitivity) LowConc->MethodMS Therapeutic Monitoring

Figure 1: Decision matrix for selecting analytical instrumentation based on matrix complexity and sensitivity requirements.

Part 2: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Quetiapine in Human Plasma

Target LOQ: 1.0 ng/mL Linearity Range: 1.0 – 500 ng/mL

This protocol utilizes Liquid-Liquid Extraction (LLE) .[2][3] While Protein Precipitation (PPT) is faster, LLE provides a cleaner extract, reducing matrix effects (ion suppression) which is critical for achieving a stable low LOQ.

1. Reagents & Standards
  • Analyte: Quetiapine Fumarate.[4][5][6][7][8][9][10]

  • Internal Standard (IS): Quetiapine-D8 (Deuterated is mandatory for MS to compensate for matrix effects).

  • Extraction Solvent: tert-Butyl Methyl Ether (TBME).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

2. Sample Preparation Workflow
  • Aliquot: Transfer 200

    
    L of plasma into a glass tube.
    
  • Spike IS: Add 20

    
    L of Internal Standard working solution (50 ng/mL). Vortex for 10 sec.
    
  • Alkalinization: Add 50

    
    L of 0.1 M NaOH (Quetiapine is a weak base; high pH drives it into the organic phase).
    
  • Extraction: Add 3 mL of TBME . Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100

    
    L of Mobile Phase (A:B, 70:30).
    
3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5

    
    m.
    
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

MRM Transitions: | Compound | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Quetiapine | 384.2 | 253.1 | 25 | | Quetiapine-D8 | 392.2 | 258.1 | 25 |

Part 3: Data Analysis & Validation (ICH M10)

To scientifically assess the LOD and LOQ, do not rely solely on the instrument's theoretical capability. You must validate using the Signal-to-Noise (S/N) ratio method on the actual biological matrix.

Calculating LOD (Limit of Detection)

The LOD is the lowest concentration where the analyte signal can be reliably distinguished from the baseline noise.

  • Formula:

    
    
    
  • Procedure: Inject decreasing concentrations of Quetiapine spiked in blank plasma. Measure the height of the analyte peak relative to the baseline noise of the blank injection.

Calculating LOQ (Limit of Quantification)

The LOQ (or LLOQ - Lower Limit of Quantification) is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Formula:

    
    
    
  • Validation Requirement (ICH M10):

    • Precision: The Coefficient of Variation (%CV) of 5 replicates at the LLOQ must be

      
      .
      
    • Accuracy: The mean concentration must be within

      
       of the nominal value.
      
Workflow Visualization: Sample Prep to Data

Workflow Sample Plasma Sample (200 µL) LLE LLE Extraction (TBME + NaOH) Sample->LLE Spike IS Dry Evaporation (N2 Stream) LLE->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing (S/N Calculation) LCMS->Data Calc LOD/LOQ

Figure 2: Validated bioanalytical workflow for Quetiapine quantification using Liquid-Liquid Extraction.

Part 4: Troubleshooting & Optimization

1. Peak Tailing:

  • Cause: Quetiapine is a base and interacts with free silanol groups on the silica column.

  • Solution: Ensure the mobile phase contains an additive like Ammonium Acetate or Triethylamine (for UV methods) to mask silanols. Use "end-capped" columns.

2. Matrix Effects (Ion Suppression):

  • Symptom:[4][9][11][12][13] Signal drops significantly in plasma samples compared to neat standards.

  • Solution: If LLE doesn't solve it, switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. This allows a wash step with 100% organic solvent (to remove lipids) before eluting the basic Quetiapine with an ammoniated solvent.

3. Carry-Over:

  • Symptom:[4][9][11][12][13] Blank samples injected after a high standard show a peak.

  • Solution: Use a needle wash solution containing Acetonitrile:Isopropanol:Formic Acid (40:40:20) . Quetiapine is sticky; standard methanol washes are often insufficient.

References

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][5][10][14] Link

  • Pan, R. et al. (2012). Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science. Link

  • Mandrioli, R. et al. (2002). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (n.d.). Quetiapine Fumarate Compound Summary. National Library of Medicine.[14] Link

Sources

Comparative Efficacy & Pharmacodynamics: Quetiapine vs. Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The "Loose Binding" Antagonist

In the landscape of second-generation antipsychotics (SGAs), Quetiapine (Seroquel) occupies a unique pharmacodynamic niche defined by its transient D2 receptor occupancy. Unlike high-affinity antagonists like Risperidone or Olanzapine, Quetiapine functions as a "loose binder," characterized by rapid dissociation kinetics (


) at the dopamine D2 receptor.[1]

This guide provides a rigorous technical comparison of Quetiapine against key alternatives (Olanzapine, Risperidone, Aripiprazole), grounding clinical efficacy in molecular pharmacology. We analyze the trade-offs between its moderate efficacy profile and its favorable Extrapyramidal Symptom (EPS) liability, supported by experimental protocols for validating these receptor interactions.

Pharmacodynamic Profile: The Mechanism of Action

The defining characteristic of Quetiapine is its low affinity for the D2 receptor combined with broad-spectrum antagonism at serotonergic (5-HT2A), histaminergic (H1), and adrenergic (


) receptors.
2.1 Receptor Affinity Hierarchy (

Values)

The inhibition constant (


) is inversely proportional to affinity.[2] Quetiapine requires significantly higher concentrations to displace radioligands compared to its peers.
CompoundD2 Affinity (

, nM)
5-HT2A Affinity (

, nM)
H1 Affinity (

, nM)
Binding Character
Risperidone 3.3 (High)0.620Tight / Prolonged
Olanzapine 11 (High/Mod)4.07Tight / Moderate
Aripiprazole 0.34 (Very High*)3.461Partial Agonist
Quetiapine 160 - 380 (Low) 100 - 640 10 - 20 Loose / Transient
Clozapine 125 (Low)126Loose / Transient

*Note: Aripiprazole has high affinity but low intrinsic activity (partial agonism).

2.2 The "Kiss and Run" Hypothesis

Quetiapine’s low EPS profile is mechanistically explained by the "Kiss and Run" hypothesis (Kapur & Seeman).

  • High-Affinity Agents (e.g., Risperidone): Bind D2 receptors tightly, maintaining >70% occupancy for 24+ hours, often exceeding the threshold for EPS (>80%).

  • Quetiapine: Rapidly dissociates from the D2 receptor.[2][3] PET studies confirm that while peak occupancy may reach 60-70%, it drops to <30% within a few hours. This allows physiological dopamine surges (e.g., in the nigrostriatal pathway) to displace the drug, preserving motor function.

Visualization: Receptor Affinity & Kinetics

ReceptorBinding cluster_0 High Affinity / Tight Binding cluster_1 Low Affinity / Loose Binding D2 Dopamine D2 Receptor Risperidone Risperidone (Ki ~3.3 nM) Slow Dissociation Risperidone->D2 Sustained Blockade (High EPS Risk) Olanzapine Olanzapine (Ki ~11 nM) Mod. Dissociation Olanzapine->D2 Strong Blockade Quetiapine Quetiapine (Ki ~380 nM) Rapid Dissociation ('Kiss & Run') Quetiapine->D2 Transient Blockade (Low EPS Risk) Clozapine Clozapine (Ki ~125 nM) PhysiologicalDA Endogenous Dopamine (Surge) PhysiologicalDA->D2 Displaces Quetiapine Preserves Motor Function

Figure 1: Comparative binding kinetics at the D2 receptor. Quetiapine's rapid dissociation allows endogenous dopamine to overcome blockade during physiological surges, minimizing extrapyramidal side effects.

Clinical Efficacy Analysis

Based on the landmark multiple-treatments meta-analysis by Leucht et al. (2013), Quetiapine demonstrates moderate efficacy compared to other SGAs.

3.1 Comparative Efficacy (Standardized Mean Difference vs. Placebo)
  • Clozapine: 0.88 (Most Effective)

  • Olanzapine: 0.59[4]

  • Risperidone: 0.56[4]

  • Quetiapine: 0.44 [5]

  • Aripiprazole: 0.43[4]

Interpretation: Quetiapine is statistically less efficacious than Olanzapine and Risperidone for acute symptom reduction. However, it is comparable to Aripiprazole and Ziprasidone. Its utility is often driven by its side-effect profile (e.g., need for sedation or avoidance of EPS) rather than raw antipsychotic potency.

Safety & Tolerability Profile

Drug selection is frequently dictated by the adverse event profile. Quetiapine presents a distinct metabolic and sedative liability.[6]

Adverse EffectQuetiapineOlanzapineRisperidoneAripiprazoleMechanism
Weight Gain Moderate/HighVery HighModerateLowH1 & 5-HT2C blockade
EPS Very Low LowModerate/HighLow (Akathisia risk)D2 dissociation kinetics
Sedation High ModerateLowLowH1 antagonism
Prolactin Elevation LowLowVery HighLow (Decreases)Tuberoinfundibular D2 blockade
QTc Prolongation ModerateLowLowLowhERG channel blockade
Visualization: Clinical Decision Algorithm

TreatmentAlgorithm Start Patient Requires Antipsychotic Therapy Decision1 Primary Concern: Extrapyramidal Symptoms (EPS)? Start->Decision1 EPS_HighRisk High Risk of EPS (e.g., Parkinson's, Elderly) Decision1->EPS_HighRisk Yes EPS_LowRisk Standard Risk Decision1->EPS_LowRisk No Select_Quet Select QUETIAPINE (or Clozapine) EPS_HighRisk->Select_Quet Decision2 Primary Concern: Metabolic / Weight Gain? EPS_LowRisk->Decision2 Metabolic_HighRisk High Metabolic Risk (Obesity, Diabetes) Decision2->Metabolic_HighRisk Yes Select_Olan Select OLANZAPINE (Highest Efficacy, High Metabolic Risk) Decision2->Select_Olan No (Prioritize Efficacy) Select_Arip Select ARIPIPRAZOLE or Ziprasidone Metabolic_HighRisk->Select_Arip

Figure 2: Simplified decision tree highlighting Quetiapine's placement for patients sensitive to EPS, versus Aripiprazole for metabolically vulnerable patients.

Experimental Protocols

For researchers validating these mechanisms or screening new compounds, the following protocols ensure robust data generation.

Protocol A: High-Affinity Radioligand Binding Assay (D2 Receptor)

Objective: Determine


 values to assess "loose binding" potential.
Standard:  This protocol uses [3H]-Spiperone, a high-affinity ligand, to compete with the test compound (Quetiapine).
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human D2_long receptors.

    • Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Homogenize and centrifuge at 20,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Assay Setup:

    • Total Binding: 50 µg membrane protein + 0.5 nM [3H]-Spiperone.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol (saturates all D2 sites).

    • Experimental: Add Quetiapine at increasing concentrations (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate for 120 minutes at 25°C. Note: Quetiapine requires equilibrium; rapid filtration is crucial due to fast

      
      .
      
  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Validation Check: Quetiapine

      
       should fall in the 100–400 nM range.
      
Protocol B: Metabolic Liability Screening (CAMP Proxy)

Objective: Pre-clinical assessment of metabolic dysregulation (glucose/lipid) mirroring the CAMP study findings.

  • Subject Selection: C57BL/6 mice (n=10 per group), age-matched.

  • Dosing Regimen:

    • Group A: Vehicle.

    • Group B: Quetiapine (10 mg/kg/day).

    • Group C: Olanzapine (5 mg/kg/day - Positive Control).

    • Duration: 28 days via osmotic minipump (ensures steady state).

  • Monitoring:

    • Weekly: Body weight and food intake.

    • Day 28: Fasting Glucose Tolerance Test (GTT).

      • Fast mice for 6 hours.

      • Inject Glucose (2 g/kg, i.p.).

      • Measure blood glucose at 0, 15, 30, 60, 120 min.

  • Endpoint Analysis:

    • Serum Triglycerides and LDL-Cholesterol.[7]

    • White Adipose Tissue (WAT) mass quantification.

    • Expected Result: Olanzapine > Quetiapine > Vehicle for weight gain and glucose intolerance.

References
  • Leucht, S., et al. (2013). Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis.[8] The Lancet, 382(9896), 951-962.[9] Link

  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. American Journal of Psychiatry, 158(3), 360-369. Link

  • Nord, M., & Farde, L. (2011). Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia. CNS Neuroscience & Therapeutics, 17(2), 97-103. Link

  • Stroup, T. S., et al. (2011). The Comparison of Antipsychotics for Metabolic Problems (CAMP) trial. American Journal of Psychiatry, 168(9), 947-956. Link

  • Besnard, J., et al. (2012). Automated design of ligands to polypharmacological profiles. Nature, 492, 215–220. Link

Sources

Safety Operating Guide

Laboratory Safety & Operations Guide: Proper Disposal of Quetiapine D4 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Immediate Directive: Quetiapine D4 Hemifumarate is a deuterated stable isotope used primarily as an Internal Standard (ISTD) in mass spectrometry. While it is not radioactive , it must be treated as a hazardous pharmaceutical waste due to the biological activity and environmental toxicity of the parent compound, Quetiapine.

Critical Prohibition: Under no circumstances shall this compound be disposed of via sanitary sewer (sink), trash, or biohazard bags.[1] The only authorized disposal route is high-temperature incineration via a licensed chemical waste contractor.

The "Why" Behind the Protocol

As researchers, we often focus on the analytical utility of an ISTD. However, from an environmental toxicology perspective, Quetiapine is a "pseudo-persistent" contaminant. It is highly toxic to aquatic life (Aquatic Chronic 1). Standard municipal wastewater treatment plants (WWTPs) are not designed to fully degrade complex tricyclic antipsychotics. Therefore, laboratory disposal into drains directly contributes to the bioaccumulation of psychotropic drugs in aquatic ecosystems.

Physicochemical & Hazard Profile

The following data consolidates safety parameters for Quetiapine Fumarate (Parent) and its D4 analog. Treat the D4 analog as equipotent to the parent for safety purposes.

ParameterSpecificationOperational Implication
Compound Name Quetiapine-D4 HemifumarateLabel clearly; distinguish from non-deuterated stock.
Isotope Status STABLE ISOTOPE (Non-Radioactive)Do not use radioactive waste streams. Use Chemical Waste streams.[2][3]
Signal Word WARNING Standard PPE required (Gloves, Goggles, Lab Coat).
Hazard Statements H302 (Harmful if swallowed)H319 (Causes serious eye irritation)H410 (Very toxic to aquatic life with long-lasting effects)Zero-discharge policy to drains is mandatory.
RCRA Status Non-Acute Hazardous Waste (unless P-listed by state)Manage as "Hazardous Pharmaceutical Waste."
Disposal Method Incineration (with scrubber/afterburner)Must be destroyed thermally to break the dibenzothiazepine ring.

Operational Disposal Workflow

This section details the decision logic for disposing of solid (powder) or liquid (solution) waste.

Diagram 1: Disposal Decision Matrix

Caption: Logical flow for categorizing and processing Quetiapine D4 waste streams to ensure regulatory compliance.

DisposalMatrix Start Waste Generation (Quetiapine D4) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Expired Powder/Spill Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Waste (Stock Solutions/LC Effluent) StateCheck->Liquid Solution SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, Acetonitrile) SolventCheck->NonHalogenated LiquidContainer Container: Safety Can or Glass Solvent Bottle Halogenated->LiquidContainer NonHalogenated->LiquidContainer Labeling Labeling: 'Hazardous Waste - Toxic' List Constituents SolidContainer->Labeling LiquidContainer->Labeling Final Transfer to EHS/Vendor for Incineration Labeling->Final

Detailed Protocol Steps
Step 1: Segregation & Identification
  • Scientific Rationale: Mixing waste streams (e.g., halogenated vs. non-halogenated) increases disposal costs and can create dangerous side reactions.

  • Action:

    • Segregate Quetiapine D4 solids (vials, weigh boats, contaminated gloves) from liquids.

    • For liquids, identify the solvent carrier (Methanol and Acetonitrile are common for ISTDs).

Step 2: Packaging
  • Solids: Place in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Collect in a compatible solvent waste container (e.g., 4L amber glass or safety can).

    • Crucial Check: Ensure the cap has a chemically resistant liner (PTFE).

Step 3: Labeling (The "Self-Validating" Step)

A proper label prevents downstream errors. The label must contain:

  • Full Chemical Name: "this compound Solution" (Do not use abbreviations like "Q-D4").

  • Hazard Checkboxes: Select "Toxic" and "Environmental Hazard."

  • Constituents: If in solution, list the % of solvent (e.g., "99% Methanol, <1% Quetiapine D4").

Step 4: Storage & Handoff[4][5]
  • Store in a Satellite Accumulation Area (SAA) within the lab.

  • Keep container closed at all times unless adding waste (EPA requirement).

  • Schedule pickup with your licensed hazardous waste vendor (e.g., Stericycle, Veolia, Clean Harbors).

Emergency Procedures: Spills

Because Quetiapine is a potent bioactive agent, spills require immediate, disciplined containment to prevent aerosolization (inhalation hazard).

Diagram 2: Spill Response Protocol

Caption: Step-by-step workflow for managing accidental release of Quetiapine D4 in a laboratory setting.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (N95/P3 Mask, Double Gloves) Alert->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Clean 4. Cleanup (Scoop/Wipe - NO Dry Sweeping) Contain->Clean Prevent Dust Decon 5. Decontamination (Soap & Water Wash) Clean->Decon Disposal 6. Disposal (All debris into Haz Waste) Decon->Disposal

Critical Spill Note: Never dry sweep Quetiapine powder. This generates dust which can be inhaled, leading to potential sedation or hypotension. Always use a wet wipe method or a HEPA-filtered vacuum if available.

Regulatory Framework (US/EU Context)

Compliance is not optional.[6] This protocol aligns with the following authoritative standards:

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While Quetiapine is not explicitly "P-listed" or "U-listed" by name, it meets the criteria for characteristic hazardous waste (toxicity) or is regulated under state-specific pharmaceutical waste rules (e.g., EPA Subpart P for healthcare/labs) [1].

  • OSHA (Occupational Safety and Health Administration):

    • Requires communication of hazards (SDS availability) and proper labeling of secondary containers [2].

  • European Waste Catalogue (EWC):

    • Code 18 01 09 (medicines other than those mentioned in 18 01 08) or 07 05 13 (solid wastes containing hazardous substances) [3].

References

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[7] Retrieved from: [Link]

  • AstraZeneca. Safety Data Sheet: Quetiapine Fumarate. (Reference for parent compound toxicology and aquatic hazards). Retrieved from: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quetiapine Fumarate. Retrieved from: [Link]

Sources

Personal protective equipment for handling Quetiapine D4 Hemifumarate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Safety Guide: Handling Quetiapine D4 Hemifumarate in Laboratory Settings

Introduction: The Intersection of Precision and Safety

As a Senior Application Scientist, I often observe a critical oversight in analytical laboratories: the assumption that isotopic standards (like Quetiapine D4) are "safer" or "different" because they are handled in milligram quantities. This is a dangerous fallacy.

This compound is a deuterated internal standard used for LC-MS/MS quantification. While the deuterium label renders it chemically distinct for mass spectrometry, its biological activity and toxicity profile mirror the parent compound, Quetiapine Fumarate. It is a potent atypical antipsychotic with significant central nervous system (CNS) depressant effects.

This guide is not a generic template. It is a specific operational protocol designed to protect you from the unique risks of handling potent CNS-active solids, where static electricity and aerosolization are the primary enemies.

Risk Assessment & Hazard Identification

Before opening the vial, you must understand the enemy. Quetiapine D4 is generally supplied as a fine crystalline powder. The "D4" indicates four deuterium atoms have replaced hydrogen, but the toxophore remains intact.

Primary Hazards (GHS Classification):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Eye Irritation: Category 2 (Causes serious eye irritation).[1]

  • STOT-SE (Specific Target Organ Toxicity): Category 3 (May cause drowsiness or dizziness).

  • Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).[1]

Occupational Exposure Band (OEB): Quetiapine is typically classified as OEB 3 (Occupational Exposure Band 3), with an OEL (Occupational Exposure Limit) range often cited between 10–100 µg/m³ .[3] This places it in the "Potent" category, requiring containment beyond a standard open bench.

Scientific Insight: The Hemifumarate salt form increases water solubility compared to the free base. This means it is rapidly absorbed across mucous membranes (eyes, nose, throat) if aerosolized dust contacts them.

The PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" PPE approach. Protection must scale with the energy potential of the task (e.g., the kinetic energy of weighing powder vs. the stability of a solution).

TaskRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Controls
Vial Storage & Transport Standard Lab MaskSingle Nitrile Gloves (4 mil)Safety GlassesStandard Lab Ventilation
Weighing (Solid Powder) N95 (Minimum) or P100 Half-MaskDouble Nitrile Gloves (Outer glove changed immediately if contaminated)Chemical Goggles (Seal against dust)Balance Enclosure or Class II BSC
Solubilization (Liquid) Standard Lab MaskSingle Nitrile GlovesSafety Glasses w/ Side ShieldsChemical Fume Hood
Spill Cleanup (Solid) PAPR or P100 Full Face Double Gloves + Tyvek Sleeve CoversIntegrated in Full FaceRestricted Access Zone

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "Self-Validating" logic: If you see dust, the system has already failed.

Phase 1: Preparation & Static Control

Deuterated standards are expensive and often static-prone. Static is a safety hazard because it causes "jumping" of particles, leading to invisible contamination.

  • Workspace: Clear a dedicated space inside a Balance Enclosure or Chemical Fume Hood .

  • Static Elimination: Use an anti-static gun or ionizing bar on the vial before opening. This prevents the powder from puffing out upon uncapping.

  • Lining: Place a black or dark-colored distinct surface (like a conductive mat) under the balance. Why? Quetiapine D4 is white; a dark background provides immediate visual validation of any spill.

Phase 2: Weighing (The Critical Step)
  • Don PPE: Put on double gloves.[4] Ensure the inner glove is taped to your lab coat sleeve (or use Tyvek sleeves) to bridge the wrist gap.

  • Open: Open the vial inside the enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not pour.

  • Validation: After weighing, inspect the dark mat. If you see white specks, you have a containment breach. Clean immediately with a wet wipe.

Phase 3: Solubilization (In-Vial Strategy)

Scientific Insight: To minimize exposure, avoid transferring the solid if possible.

  • If the vial size permits, add the solvent (e.g., Methanol or DMSO) directly to the shipping vial .

  • Vortex the vial capped inside the hood.

  • Once in solution, the risk of airborne inhalation drops to near zero, provided you are not generating aerosols (e.g., sonication without a cover).

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling Quetiapine D4, emphasizing the "State of Matter" as the primary driver for risk control.

QuetiapineSafety Start Start: Quetiapine D4 Handling StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid High Risk Liquid Liquid (Solution) StateCheck->Liquid Moderate Risk EngControl_S Engineering: Balance Enclosure / BSC Solid->EngControl_S EngControl_L Engineering: Chemical Fume Hood Liquid->EngControl_L PPE_S PPE: Double Gloves, N95/P100, Goggles EngControl_S->PPE_S Static Critical: Apply Anti-Static Gun PPE_S->Static Weigh Action: Weighing Static->Weigh Weigh->Liquid Dissolved Waste Disposal: Hazardous Pharm Waste (Blue Bin) Weigh->Waste Solid Waste PPE_L PPE: Single Gloves, Safety Glasses EngControl_L->PPE_L Dissolve Action: Solubilization/Pipetting PPE_L->Dissolve Dissolve->Waste Liquid Waste

Caption: Operational logic flow for Quetiapine D4. Note the critical "Static Control" step in the solid handling branch to prevent aerosolization.

Emergency Response & Disposal

Accidental Exposure[2][4]
  • Inhalation: Move to fresh air immediately. Quetiapine causes sedation; do not let the affected person drive or operate machinery.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based sanitizers immediately, as they may enhance transdermal absorption of the lipophilic compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

Disposal Protocol

Quetiapine D4 is a pharmaceutical compound and must not be disposed of down the drain.

  • Solids: Dispose of vials, weighing boats, and contaminated gloves in a Hazardous Pharmaceutical Waste Container (often Blue or Black bin, depending on local regulations).

  • Liquids: Collect in a solvent waste container labeled "Contains Quetiapine D4 - Toxic."

  • Decontamination: Wipe down the balance and workspace with a detergent solution (e.g., Alconox) followed by water. Simple solvent wiping (methanol) may just spread the residue if not done carefully.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5002, Quetiapine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards.[4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quetiapine Fumarate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quetiapine D4 Hemifumarate
Reactant of Route 2
Quetiapine D4 Hemifumarate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.